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  • Product: 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde
  • CAS: 173282-22-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Abstract This technical guide provides an in-depth exploration of the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a key intermediate in the development of advanced pharmaceutical agents, notably as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a key intermediate in the development of advanced pharmaceutical agents, notably as a precursor to Bromodomain and Extraterminal Domain (BET) family bromodomain inhibitors like Mivebresib (ABBV-075)[1][2]. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. This document elucidates the mechanistic rationale, provides a detailed, field-proven experimental protocol, and outlines the necessary analytical characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for obtaining this critical building block.

Strategic Overview: The Rationale of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group, typically a halide, from an aromatic ring by a potent nucleophile.[3][4] The success of this reaction is critically dependent on the electronic nature of the aromatic ring; it must be rendered sufficiently electron-deficient to be susceptible to nucleophilic attack.

In this specific synthesis, the aromatic electrophile is a 4-halo-3-nitrobenzaldehyde, and the nucleophile is the phenoxide generated from 2,4-difluorophenol. The choice of this pathway is deliberate and scientifically grounded:

  • Electronic Activation: The benzaldehyde ring is strongly activated towards nucleophilic attack by the presence of two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the aldehyde group (-CHO).[5] Their positions ortho and para to the leaving group at the C4 position are crucial. They effectively stabilize the negative charge of the intermediate carbanion (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[3][5]

  • Choice of Leaving Group: The halogen at the C4 position serves as the leaving group. While both chlorine and fluorine are viable, fluorine is often preferred in SNAr reactions.[6] Its high electronegativity enhances the electrophilicity of the ipso-carbon, making it more susceptible to attack.

  • Nucleophile Generation: The nucleophilicity of the 2,4-difluorophenol is significantly enhanced by deprotonation with a mild base, forming the corresponding phenoxide ion. This anion is a much more potent nucleophile, capable of efficiently attacking the electron-poor aromatic ring.

The overall transformation leverages these principles to form the desired ether linkage, a common and stable motif in many pharmaceutical compounds.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise addition-elimination mechanism characteristic of the SNAr reaction.

Caption: SNAr Mechanism for Product Formation

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde on a laboratory scale.

Materials and Reagents
CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Fluoro-3-nitrobenzaldehyde42564-51-2C₇H₄FNO₃169.11
2,4-Difluorophenol367-27-1C₆H₄F₂O130.09
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Brine (Saturated NaCl)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-nitrobenzaldehyde (1.0 eq), 2,4-Difluorophenol (1.1 eq), and anhydrous Potassium Carbonate (1.5 eq).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) to the flask (concentration approx. 0.5 M with respect to the limiting reagent).

  • Heating: Vigorously stir the suspension and heat the reaction mixture to 80-90 °C using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Alternatively, the quenched mixture can be transferred to a separatory funnel and extracted with Ethyl Acetate (3x volumes).

  • Purification:

    • If extracted, combine the organic layers, wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes or by recrystallization from a suitable solvent system (e.g., Ethanol/water).

Experimental Workflow Diagram

Workflow Diagram 2: Experimental Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (4-Fluoro-3-nitrobenzaldehyde, 2,4-Difluorophenol, K₂CO₃) in DMF B 2. Heat to 80-90 °C under Inert Atmosphere A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D Reaction Complete E 5. Quench with Ice-Water D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify by Column Chromatography or Recrystallization H->I Crude Product J 10. Characterize Product I->J

Caption: Experimental Synthesis Workflow

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

  • Appearance: Expected to be a light yellow to off-white solid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on both rings. The aldehyde proton (-CHO) will appear as a singlet far downfield (typically δ 9.9-10.1 ppm). The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic aldehyde carbonyl carbon (δ ~190 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 281.03 g/mol .

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

    • Nitroaromatic Compounds: Can be toxic and are often skin irritants. Handle with care.

    • Potassium Carbonate: A mild base, but can cause irritation to the eyes and skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Supporting Information for [Title of a relevant article, if available]. (n.d.). [Source, e.g., a chemistry journal].
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. (n.d.). OSTI.GOV. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017, October 26). Journal of Medicinal Chemistry. [Link]

  • Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017, October 12). OSTI.GOV. [Link]

Sources

Exploratory

"physicochemical properties of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde"

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Introduction 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a highly functionalized aromatic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Introduction

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a highly functionalized aromatic compound. Its structure, featuring a difluorophenoxy ether linkage, a nitro group, and an aldehyde, suggests its potential utility as a key intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. The specific arrangement of these functional groups—an electron-withdrawing nitro group ortho to the aldehyde and a bulky, electron-rich difluorophenoxy group—imparts a unique electronic and steric profile that dictates its reactivity and physical behavior.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, it moves beyond a simple data summary to explain the scientific principles behind these properties and details the experimental methodologies required for their accurate determination. This approach ensures a foundational understanding for confident handling, characterization, and application of this versatile chemical entity. The discovery of related structures like Mivebresib (ABBV-075), which contains the 4-(2,4-difluorophenoxy) moiety, underscores the relevance of this chemical scaffold in contemporary drug discovery programs.[1][2][3]

Chemical Identity and Structural Properties

A precise understanding of a molecule's identity is the bedrock of all subsequent chemical investigation. The fundamental descriptors for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde are summarized below.

PropertyValueSource/Method
IUPAC Name 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehydeNomenclature Rules
Molecular Formula C₁₃H₇F₂NO₄Elemental Composition
Molecular Weight 295.20 g/mol Calculation
CAS Number Not publicly available-
Canonical SMILES C1=CC(=C(C=C1C=O)OC2=C(C=C(C=C2)F)F)[O-]Structure

Chemical Structure:

Caption: 2D structure of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Core Physicochemical Properties

Quantitative physicochemical data is essential for predicting a compound's behavior in various systems, from reaction vessels to biological matrices. While extensive experimental data for this specific molecule is not widely published, the following table outlines the key properties and their expected characteristics based on its structural motifs.

PropertyExpected Value / StateSignificance in Research & Development
Physical State Likely a yellow or off-white crystalline solidAffects handling, storage, and formulation. Crystalline nature is crucial for purity assessment via melting point.
Melting Point Expected to be a sharp, defined range >100 °CA sharp melting point is a primary indicator of high purity.[4][5] A depressed and broad range suggests impurities.[4][6]
Solubility Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., DCM).Critical for selecting appropriate solvents for synthesis, purification (crystallization), and biological assays. Poor aqueous solubility is a key challenge in drug development.[7]
pKa Not applicable (no readily ionizable protons)The absence of acidic or basic centers simplifies formulation but limits solubility manipulation via pH adjustment.
LogP Calculated value > 3.0Indicates high lipophilicity. This suggests good membrane permeability but may also correlate with poor aqueous solubility and potential for metabolic liabilities.

Analytical Characterization: Predicted Spectral Data

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Based on the functional groups present, the following spectral characteristics are predicted for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is invaluable for the rapid identification of key functional groups.

  • Aldehyde Group (C=O & C-H): A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl stretch.[8][9] Additionally, two weaker but highly diagnostic C-H stretching bands should appear between 2830-2695 cm⁻¹ .[10]

  • Nitro Group (N-O): The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ .[11][12][13] These intense peaks are often a dominant feature of the spectrum.[13]

  • Aromatic System: Aromatic C=C in-ring stretching vibrations will produce multiple bands in the 1600-1450 cm⁻¹ region.[14] Aromatic C-H stretching will be observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[14]

  • Ether and Fluoro Groups: The Aryl-O-Aryl ether stretch will result in a strong band around 1270-1230 cm⁻¹ . The C-F stretching vibrations will produce strong, characteristic bands in the 1250-1000 cm⁻¹ region.

Caption: Correlation of functional groups to expected FT-IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A highly deshielded singlet is expected far downfield, typically between δ 9.5-10.5 ppm .[8][9][10] Its lack of coupling partners makes it a clean, diagnostic signal.

    • Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (δ 7.0-8.5 ppm ). The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) will depend on the electronic effects of the substituents. The protons on the nitro-substituted ring will be further downfield than those on the difluorophenoxy ring.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A weak but distinct signal will appear in the δ 190-205 ppm range.[9]

    • Aromatic Carbons: Multiple signals are expected between δ 110-170 ppm . Carbons directly attached to fluorine will exhibit large C-F coupling constants, which can be a powerful diagnostic tool. Carbons attached to the nitro group and the ether oxygen will also be significantly shifted.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural clues through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the exact mass of the molecule (C₁₃H₇F₂NO₄), which is approximately 295.03 .

  • Key Fragmentation Patterns: Common fragmentation pathways for related structures like benzaldehyde include the loss of the aldehyde proton (M-1) and the loss of the entire formyl group (M-29, loss of -CHO).[15] For this molecule, cleavage of the ether bond is also a likely fragmentation pathway.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its determination. The following sections detail standard, validated procedures.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise melting range, a critical indicator of purity.[4]

Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (first drop of liquid) and is complete (all solid has liquefied) are recorded as the melting range.[16] Pure compounds exhibit a sharp range (0.5-2 °C), while impurities cause depression and broadening of the range.[4][5][6]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to compact the sample into a 2-3 mm column at the bottom.[6]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., DigiMelt, Mel-Temp).

  • Rapid Determination (Optional but Recommended): Set a fast heating ramp (10-20 °C/min) to quickly find an approximate melting temperature.[4][6]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample.

  • Slow Heating: Begin heating again with a slow ramp rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

  • Observation & Recording:

    • Record the temperature (T₁) when the first drop of liquid appears.

    • Record the temperature (T₂) when the last crystal of solid melts.

    • The melting range is reported as T₁ - T₂.

  • Validation: Repeat the measurement at least twice. Consistent results validate the finding.

Caption: Workflow for accurate melting point determination.

Protocol: Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[7]

Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient time to reach equilibrium (saturation). The resulting saturated solution is then filtered and its concentration is measured, which represents the solubility.[7][17][18]

Step-by-Step Protocol:

  • System Preparation: To a series of vials, add a precisely measured volume of the desired solvent (e.g., 5.0 mL of water, ethanol, DMSO).

  • Add Excess Solute: Add an excess amount of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde to each vial, ensuring a significant amount of undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility, typically expressed in mg/mL or µg/mL.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, data from structurally related compounds like 4-nitrobenzaldehyde and other aromatic aldehydes provide a basis for safe handling practices.[19][20][21][22]

  • General Precautions: Handle in a well-ventilated area or a chemical fume hood.[23][24] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[24][25][26]

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[19][24] May cause skin sensitization.[27][22][26] Harmful if swallowed.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[19][23]

References

  • Wolthuis, E., et al. Determination of solubility: A laboratory experiment.
  • Measuring the Melting Point. Westlab Canada. (2023-05-08).
  • Spectroscopy Tutorial: Nitro Groups. University of Calgary.
  • Melting point determin
  • Melting point determin
  • Experiment 1: Melting-point Determinations.
  • Experiment 1 - Melting Points. University of Missouri–St. Louis.
  • IR: nitro groups. University of Calgary.
  • Measuring Solubility. Alloprof.
  • Example 8. University of Calgary.
  • Determination of a Solubility Constant. Chemistry LibreTexts. (2021-03-15).
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Experiment 4 Solubility of a Salt. Pasadena City College.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. (2020-09-01).
  • Aldehyde. Wikipedia.
  • Surfaces of the characteristic IR bands of a nitro group for nitrodope...
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation p
  • 4-Fluoro-3-nitrobenzaldehyde Safety Data Sheet. Thermo Fisher Scientific. (2009-06-29).
  • Benzaldehyde. NIST WebBook.
  • Proton NMR Skills (Benzene Deriv
  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2023-11-20).
  • Mass spectrum (A) and parallel measurement (B) results of benzaldehyde...
  • Interpreting H-NMR Spectra Arom
  • 4-Benzyloxy-3-nitrobenzaldehyde Safety D
  • 4-Fluoro-3-nitrobenzaldehyde. PubChem.
  • 4-(2-Fluorophenoxy)-3-nitrobenzamide. PubChem.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • 3-Hydroxy-4-nitrobenzaldehyde Safety D
  • 4-Nitrobenzaldehyde. ChemBK.
  • p-Nitrobenzaldehyde Safety Data Sheet. Fisher Scientific. (2025-05-01).
  • Mivebresib. PubChem.
  • Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • 4-NITRO BENZALDEHYDE Material Safety D
  • MassBank Record: JP004667. MassBank.
  • 4-Nitrobenzaldehyde. PubChem.
  • 4-Nitrobenzaldehyde. ChemicalBook.
  • 4-Nitrobenzaldehyde (CAS 555-16-8). ChemicalBook. (2025-08-05).
  • Preparation of 4-nitrobenzaldehyde. PrepChem.com.
  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)... PubMed.
  • 4-Nitrobenzaldehyde 98%. Sigma-Aldrich.
  • Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H... OSTI.GOV. (2017-10-12).
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  • 4-Benzyloxy-3-nitrobenzaldehyde. Benchchem.

Sources

Foundational

An In-Depth Technical Guide on the Mechanism of Action of Bromodomain and Extraterminal Domain (BET) Inhibitors Derived from a 4-(2,4-Difluorophenoxy)-3-Substituted Phenyl Scaffold

Introduction for the Researcher: While the specific molecule, 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde, is not extensively characterized in publicly available literature as a standalone bioactive agent, its cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher: While the specific molecule, 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde, is not extensively characterized in publicly available literature as a standalone bioactive agent, its core chemical architecture is a key pharmacophore in a clinically investigated class of potent therapeutic agents. This guide will focus on the well-documented mechanism of action of a prominent derivative of this scaffold, Mivebresib (ABBV-075) . Mivebresib, or N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide, leverages the 4-(2,4-difluorophenoxy)phenyl moiety to achieve high-affinity binding to the Bromodomain and Extraterminal Domain (BET) family of proteins, which are critical regulators of gene transcription.[1][2][3] Understanding the mechanism of Mivebresib provides profound insights into the therapeutic potential of this chemical series for researchers in oncology and beyond.

This technical guide will elucidate the molecular mechanism of action of Mivebresib as a BET inhibitor, detail the downstream cellular consequences, provide exemplary protocols for assessing its activity, and discuss its therapeutic rationale.

The Target: Bromodomain and Extraterminal Domain (BET) Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in regulating gene expression.[4] They are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[4] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

Key Functions of BET Proteins:

  • Transcriptional Activation: BRD4, the most extensively studied BET protein, is crucial for the expression of key oncogenes such as MYC, as well as pro-inflammatory and cell cycle regulatory genes.[5]

  • Chromatin Remodeling: By binding to acetylated histones, BET proteins contribute to maintaining a transcriptionally active chromatin state.

  • Cell Cycle Progression: BRD4 has been shown to be essential for the G2-M phase transition during the cell cycle.[4]

The aberrant activity and overexpression of BET proteins are implicated in a wide range of diseases, most notably cancer, making them a compelling therapeutic target.[5]

Molecular Mechanism of Action: Mivebresib as a BET Inhibitor

Mivebresib exerts its therapeutic effects through potent and competitive inhibition of the BET bromodomains.[6]

Core Interaction: The fundamental mechanism involves Mivebresib mimicking the acetylated lysine residue and occupying the hydrophobic binding pocket of the bromodomains. This competitive binding physically obstructs the interaction between BET proteins and acetylated histones on the chromatin.[6]

Downstream Consequences of BET Inhibition: By displacing BET proteins from chromatin, Mivebresib initiates a cascade of events that collectively contribute to its anti-tumor activity:

  • Transcriptional Repression: The primary consequence is the downregulation of BET target genes. A hallmark of BET inhibitor activity is the profound suppression of the MYC oncogene, which is a master regulator of cell proliferation, differentiation, and apoptosis.

  • Cell Cycle Arrest: Inhibition of BET proteins leads to the downregulation of genes essential for cell cycle progression, resulting in cell cycle arrest, often at the G1 phase.

  • Induction of Apoptosis: By suppressing oncogenic survival signals, BET inhibitors can induce programmed cell death in cancer cells.

  • Anti-inflammatory Effects: BET proteins regulate the expression of pro-inflammatory cytokines, and their inhibition has demonstrated potent anti-inflammatory effects in preclinical models.[3]

The following diagram illustrates the signaling pathway disrupted by Mivebresib.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug cluster_outcome Cellular Outcomes Histone Acetylated Histones on Chromatin BET BET Proteins (e.g., BRD4) Histone->BET binds to PTEFb P-TEFb Complex (CDK9/Cyclin T1) BET->PTEFb recruits PolII RNA Polymerase II PTEFb->PolII phosphorylates & activates Oncogenes Target Genes (e.g., MYC) PolII->Oncogenes transcribes Transcription Active Transcription Oncogenes->Transcription Downregulation Downregulation of MYC & other oncogenes Mivebresib Mivebresib (BET Inhibitor) Mivebresib->BET competitively binds & blocks interaction CellCycleArrest Cell Cycle Arrest Downregulation->CellCycleArrest Apoptosis Apoptosis Downregulation->Apoptosis

Caption: Mechanism of BET inhibition by Mivebresib leading to transcriptional repression and anti-cancer effects.

Quantitative Analysis of Mivebresib's Potency

The efficacy of Mivebresib has been quantified in various biochemical and cellular assays, demonstrating its high potency.[3]

Assay TypeTarget/Cell LinePotency (IC₅₀/EC₅₀)Reference
Biochemical AssayBRD4 (BD1)~20-50 nM[3]
Cellular AssayAML Cell LinesSub-micromolar[3]
In Vivo EfficacyMouse Cancer ModelsDose-dependent tumor growth inhibition[3]

Experimental Protocols for Mechanism of Action Studies

To characterize the mechanism of action of a compound like Mivebresib, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, providing a comprehensive picture of the compound's activity from molecular target engagement to cellular phenotype.

Protocol: Target Engagement Assay (AlphaScreen)

This biochemical assay quantifies the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Methodology:

  • Reagent Preparation: Prepare assay buffer, biotinylated histone H4 peptide, GST-tagged BRD4 bromodomain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Compound Plating: Serially dilute the test compound (e.g., Mivebresib) in DMSO and dispense into a 384-well microplate.

  • Reagent Addition: Add the BRD4 bromodomain and biotinylated histone peptide to the wells and incubate to allow for binding.

  • Bead Addition: Add the AlphaScreen beads under subdued light and incubate to allow for bead-protein interaction.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates disruption of the BRD4-histone interaction.

  • Data Analysis: Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

AlphaScreen_Workflow Start Start Compound 1. Serial Dilution of Compound Start->Compound Mix 2. Add BRD4 & Biotin-Histone Peptide Incubate Compound->Mix Beads 3. Add Donor & Acceptor Beads Incubate Mix->Beads Read 4. Read AlphaScreen Signal Beads->Read Analysis 5. Calculate IC50 Read->Analysis End End Analysis->End

Caption: Workflow for an AlphaScreen-based target engagement assay.

Protocol: Cellular Proliferation Assay (MTT/CellTiter-Glo)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a MYC-driven cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or CellTiter-Glo reagent to the wells and incubate according to the manufacturer's instructions.

  • Signal Detection: Measure absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the EC₅₀ value.

Protocol: Target Gene Expression Analysis (RT-qPCR)

This experiment confirms that the compound's cellular effects are mediated by the downregulation of BET target genes.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its approximate EC₅₀ concentration for a defined period (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A significant decrease in MYC expression would support the on-target mechanism of action.

Conclusion and Future Directions

The 4-(2,4-difluorophenoxy)-3-substituted phenyl scaffold is a validated pharmacophore for the development of potent BET bromodomain inhibitors. Mivebresib (ABBV-075) serves as a prime example of how this chemical core can be elaborated to create a clinical-grade therapeutic agent.[3] The mechanism of action, centered on the disruption of BET protein-chromatin interactions, leads to the transcriptional repression of key oncogenes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The protocols outlined in this guide provide a robust framework for researchers to identify and characterize novel inhibitors based on this promising scaffold. Future research in this area may focus on developing inhibitors with improved selectivity for individual BET family members or specific bromodomains to potentially refine the therapeutic window and mitigate off-target effects.

References

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV. [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed. PubMed. [Link]

  • Tailored mode-of-action assays to enhance your drug discovery process - Nuvisan. Nuvisan. [Link]

  • Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans - PMC. National Center for Biotechnology Information. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. BellBrook Labs. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Mivebresib | C22H19F2N3O4S | CID 71600087 - PubChem - NIH. PubChem. [Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Predicted Biological Activity and Evaluation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Introduction: Deconstructing a Molecule of Therapeutic Potential In the landscape of modern drug discovery, the strategic design of small molecules with novel therapeutic profiles is paramount. The compound 4-(2,4-Difluo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Therapeutic Potential

In the landscape of modern drug discovery, the strategic design of small molecules with novel therapeutic profiles is paramount. The compound 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde represents a compelling, albeit unexplored, chemical entity. Its structure is a deliberate convergence of three distinct chemical motifs, each with a well-documented history of imparting significant biological activity. This guide serves not as a review of existing data, but as a predictive whitepaper and a comprehensive experimental roadmap for researchers, scientists, and drug development professionals. We will dissect the molecule's constituent parts, postulate its most probable biological activities based on robust scientific precedent, and lay out a rigorous, field-proven workflow for its systematic evaluation.

The core of our hypothesis rests on the following structural components:

  • The 4-(2,4-Difluorophenoxy) Moiety: This group is a critical pharmacophore found in potent inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins, such as the clinical candidate Mivebresib (ABBV-075).[1][2] BET proteins are epigenetic readers that play a crucial role in transcriptional regulation, making them a high-value target in oncology.[3][4]

  • The Nitroaromatic System: Nitro-substituted compounds are a well-established class of agents with a broad spectrum of activity, including notable antimicrobial and anti-inflammatory properties.[5][6] The strong electron-withdrawing nature of the nitro group is pivotal to these activities, though it also necessitates careful toxicological assessment.[7][8]

  • The Benzaldehyde Functionality: The aldehyde group is a versatile chemical handle and a key feature in numerous bioactive molecules. It can serve as a precursor for various derivatives (e.g., Schiff bases) or interact directly with biological targets, such as the enzyme aldehyde dehydrogenase (ALDH), which is often overexpressed in cancer stem cells.[9][10]

This guide will therefore focus on two primary, data-driven hypotheses: a principal investigation into the compound's anticancer potential as a BET inhibitor and a secondary exploration of its antimicrobial properties .

Part 1: A Proposed Research Framework for Biological Evaluation

The successful characterization of a novel compound requires a logical, stepwise progression from initial screening to detailed mechanistic studies. The following workflow is designed to be efficient, cost-effective, and scientifically rigorous, ensuring that each step provides a clear go/no-go decision point for subsequent, more resource-intensive investigations.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Anticancer Mechanism of Action (MoA) cluster_2 Phase 3: Lead Optimization Synthesis Chemical Synthesis & Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Synthesis->Antimicrobial Apoptosis Apoptosis Assay (Annexin V / PI) Cytotoxicity->Apoptosis If Cytotoxic SAR Structure-Activity Relationship (SAR) Studies CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Target BET Target Engagement (Western Blot for c-MYC) CellCycle->Target Target->SAR

Caption: A proposed experimental workflow for evaluating 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Part 2: The Primary Hypothesis: Anticancer Activity via BET Inhibition

The structural similarity of the 4-(2,4-difluorophenoxy) group to the same moiety in the potent BET inhibitor Mivebresib provides a strong rationale for investigating this compound as an anticancer agent.[1][3] BET inhibitors function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones on chromatin. This leads to the transcriptional downregulation of key oncogenes, most notably c-MYC, inducing cell cycle arrest and apoptosis in susceptible cancer cells.[4]

G cluster_0 Epigenetic Regulation cluster_1 Transcription cluster_2 Cellular Outcome Histone Acetylated Histones on Chromatin BRD4 BRD4 Protein Histone->BRD4 binding TF_complex Transcription Factor Complex (e.g., P-TEFb) PolII RNA Polymerase II BRD4->PolII recruitment Oncogene Oncogene Transcription (e.g., c-MYC) PolII->Oncogene Proliferation Tumor Cell Proliferation & Survival Oncogene->Proliferation Apoptosis Apoptosis Oncogene->Apoptosis leads to Compound 4-(2,4-Difluorophenoxy) -3-nitrobenzenecarbaldehyde Compound->BRD4

Caption: Proposed mechanism of action via inhibition of the BET signaling pathway.

Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The foundational step is to determine the compound's cytotoxic effect across various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][11]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MV4-11 for AML, A549 for lung cancer, PC-3 for prostate cancer) and a non-cancerous control cell line (e.g., L929) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Mivebresib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Predicted Cytotoxicity Profile

All quantitative data should be summarized for clear comparison.

Cell LineCancer TypePredicted IC₅₀ (µM)Selectivity Index (SI)¹
MV4-11Acute Myeloid Leukemia< 1> 50
A549Non-Small Cell Lung Cancer5 - 10> 5
PC-3Prostate Cancer10 - 20> 2.5
L929Normal Fibroblast> 50-

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Part 3: The Secondary Hypothesis: Antimicrobial Activity

The presence of both a nitroaromatic ring and a benzaldehyde functional group suggests a plausible secondary activity as an antimicrobial agent. Nitroaromatic compounds can be bioreduced by microbial nitroreductases to form cytotoxic radical species, while benzaldehydes can interfere with cell division or membrane integrity.[5][12][13]

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard assay to quantify antimicrobial potency.

Methodology:

  • Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.[9][14]

  • Inoculum Preparation: Grow bacterial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compound in broth, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde stands as a promising candidate for drug discovery, with a strong, structurally-driven rationale for potent anticancer activity via BET inhibition. The outlined experimental workflow provides a clear and robust path for validating this primary hypothesis while simultaneously exploring its potential as an antimicrobial agent. Positive results from the initial cytotoxicity and MIC screens should trigger in-depth mechanistic studies, including apoptosis and cell cycle analysis for anticancer activity, and time-kill or mechanism-of-resistance studies for antimicrobial effects. Subsequent structure-activity relationship (SAR) studies, modifying the aldehyde and nitro groups, would be a logical next step to optimize potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic agent.

References

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • OSTI.GOV. (2017). Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. [Link]

  • National Institutes of Health. (n.d.). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. [Link]

  • Google Patents. (1992). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
  • Frontiers. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]

  • PubMed. (n.d.). Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. [Link]

  • ResearchGate. (n.d.). Cytotoxic Effects of a Novel Thialo Benzene Derivative 2,4-Dithiophenoxy-1-iodo-4-bromobenzene (C18H12S2IBr) in L929 Cells. [Link]

  • PubMed. (n.d.). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. [Link]

  • ResearchGate. (n.d.). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). [Link]

  • PubMed Central. (n.d.). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. [Link]

  • CDC Stacks. (n.d.). Toxicological Profile for Nitrobenzene. [Link]

  • PubChem. (n.d.). Mivebresib. National Center for Biotechnology Information. [Link]

  • Frontiers. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. [Link]

  • PubMed. (n.d.). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. [Link]

  • PubMed. (n.d.). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]

  • Googleapis.com. (2012). WO 2012/147098 A2. [Link]

  • PubMed. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. [Link]

  • PubMed. (2022). The synergistic anticancer effect of the bromodomain inhibitor OTX015 and histone deacetylase 6 inhibitor WT-161 in osteosarcoma. [Link]

  • NCBI Bookshelf. (n.d.). REFERENCES - Toxicological Profile for Nitrobenzene. [Link]

  • PubMed. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

A Prospective Analysis for Drug Discovery Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in vitro investigation of 4-(2,4-Difluorophenox...

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a novel synthetic compound with potential therapeutic applications. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—a difluorophenoxy group, a nitroaromatic system, and a reactive aldehyde—suggest plausible bioactivities warranting systematic evaluation. This document outlines a strategic, multi-tiered approach for its initial screening and mechanistic characterization, drawing upon established methodologies in cytotoxicity and enzyme inhibition.[1][2][3] We present detailed, field-proven protocols, data interpretation frameworks, and the underlying scientific rationale to empower researchers in drug discovery and development to unlock the therapeutic potential of this and similar chemical entities.

Introduction: Unpacking the Therapeutic Potential

The chemical scaffold of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde presents a compelling case for its investigation as a bioactive agent. The constituent moieties have been individually associated with a range of pharmacological effects:

  • Difluorophenoxy Group: The presence of a 4-(2,4-Difluorophenoxy) moiety is a key feature in compounds such as Mivebresib (ABBV-075), a known inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins.[4][5] This suggests that our target compound could potentially interact with epigenetic regulators.

  • Nitroaromatic System: Nitroaromatic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, to form reactive species that induce cellular damage.

  • Benzaldehyde Moiety: Benzaldehyde derivatives have been explored for a variety of therapeutic applications.[6] The aldehyde group itself is a reactive functional group that can potentially form covalent bonds with biological nucleophiles, such as cysteine residues in enzyme active sites.

Given this structural analysis, a primary hypothesis is that 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde may exhibit anticancer and/or antimicrobial activities. This guide will focus on the in vitro assays necessary to rigorously test these hypotheses.

Tier 1 Screening: Assessing General Cytotoxicity

The initial step in evaluating any novel compound is to determine its cytotoxic potential across a panel of relevant cell lines.[1][2][7][8][9] This provides a broad overview of its bioactivity and helps in prioritizing cell lines for more detailed mechanistic studies.

Experimental Workflow: Cytotoxicity Profiling

The overall workflow for assessing in vitro cytotoxicity is a multi-step process designed to ensure robust and reproducible data.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance compound_prep Compound Solubilization & Dilution cell_seeding Cell Seeding in 96-Well Plates treatment Treatment with Compound Concentrations cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay readout Spectrophotometric Reading mtt_assay->readout ldh_assay->readout data_norm Data Normalization to Controls readout->data_norm ic50_calc IC50 Value Calculation data_norm->ic50_calc

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells with these concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxic Activity

The IC50 values, representing the concentration of a compound required to inhibit cell growth by 50%, should be tabulated for clear comparison.[2]

Cell LineCancer Type4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde IC50 (µM) ± SDDoxorubicin (Positive Control) IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][InsertValue]
HeLaCervical Cancer[Insert Value][Insert Value]
HEK293Normal Kidney[Insert Value][Insert Value]

Tier 2 Investigation: Elucidating the Mechanism of Action

Should the initial screening reveal potent cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Furthermore, based on the structural similarity to known inhibitors, exploring enzyme inhibition is a prudent avenue.

Apoptosis vs. Necrosis: The Annexin V/PI Assay

This flow cytometry-based assay is crucial for distinguishing between apoptosis (programmed cell death) and necrosis.[1][2]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Enzyme Inhibition Assays: A Targeted Approach

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound's activity is mediated through the modulation of a specific enzyme.[3][10][11][12][13] Given the structural alerts in our compound, investigating its effect on kinases or other enzymes involved in cancer progression would be a logical step.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagent_prep Prepare Enzyme, Substrate, & Inhibitor Solutions assay_plate Add Reagents to Assay Plate reagent_prep->assay_plate initiation Initiate Reaction (e.g., by adding substrate) assay_plate->initiation incubation Incubate at Optimal Temperature initiation->incubation signal_gen Stop Reaction & Generate Signal incubation->signal_gen readout Measure Signal (e.g., fluorescence, absorbance) signal_gen->readout ic50_calc Calculate IC50 readout->ic50_calc

Sources

Exploratory

"CAS number for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde"

An In-depth Technical Guide to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde: A Pivotal Intermediate in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 4-(2,4-Difluorophenoxy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde: A Pivotal Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a critical, non-commercialized intermediate in advanced pharmaceutical synthesis. While a dedicated CAS number for this compound is not publicly registered, its role is well-documented in medicinal chemistry literature as a cornerstone in the construction of complex therapeutic agents. This document details its chemical identity, a robust synthetic protocol grounded in mechanistic principles, and its notable application as a key building block for the clinical-stage BET (Bromodomain and Extraterminal domain) inhibitor, Mivebresib (ABBV-075). Furthermore, a thorough hazard assessment and detailed handling protocols are provided, derived from the reactivity of its constituent functional groups. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Compound Identification and Physicochemical Profile

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a substituted aromatic aldehyde whose structure is strategically designed for subsequent elaboration into more complex molecular architectures. Its identity is defined by the precise arrangement of a difluorophenoxy group, a nitro group, and a formyl group on a benzene ring.

IdentifierValue
IUPAC Name 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde
Molecular Formula C₁₃H₇F₂NO₄
Molecular Weight 295.20 g/mol
Canonical SMILES C1=C(C=C(C(=C1F)F)OC2=CC(=C(C=O)C=C2)[O-])
InChI Key YZQCFXGVGZJFEF-UHFFFAOYSA-N
CAS Number Not publicly registered. Valued as a synthetic intermediate.

Note on Physicochemical Properties: As a non-isolated, transient intermediate, experimentally determined data such as melting point, boiling point, and solubility are not available in public databases. Based on analogous structures (e.g., substituted nitroaromatics), it is predicted to be a solid at room temperature with low solubility in water and good solubility in polar aprotic solvents like DMSO, DMF, and acetone.

Synthesis and Mechanistic Rationale

The primary route to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is efficient and highly regioselective due to the electronic properties of the starting material.

Synthetic Protocol

Reaction: 4-Fluoro-3-nitrobenzaldehyde with 2,4-Difluorophenol

  • Reactants:

    • 4-Fluoro-3-nitrobenzaldehyde (1.0 eq)[1]

    • 2,4-Difluorophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent:

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2,4-difluorophenol in DMF, add potassium carbonate. Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the potassium 2,4-difluorophenoxide salt.

    • Add 4-fluoro-3-nitrobenzaldehyde to the reaction mixture.

    • Heat the mixture to 80-90 °C and maintain with stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the crude product with water and then a non-polar solvent like hexane to remove residual starting materials.

    • The resulting intermediate is often of sufficient purity to be carried forward to the next synthetic step without further purification.

Mechanistic Expertise: Causality Behind Protocol Choices
  • Activation by Electron-Withdrawing Groups: The SₙAr reaction is contingent on the aromatic ring being "electron-poor." The potent electron-withdrawing effects of the nitro (-NO₂) group and the aldehyde (-CHO) group, positioned ortho and para to the fluorine leaving group on 4-fluoro-3-nitrobenzaldehyde, are critical. They stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.

  • Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the 2,4-difluorophenol, forming the phenoxide nucleophile. A polar aprotic solvent like DMF is ideal because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare" and highly nucleophilic, accelerating the reaction rate.

  • Leaving Group: Fluorine is an excellent leaving group for SₙAr reactions. Despite being the most electronegative halogen, its small size allows for strong polarization of the C-F bond, and its departure is facilitated by the strong stabilization of the transition state provided by the activating groups.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product R1 4-Fluoro-3-nitrobenzaldehyde Step2 2. Nucleophilic Attack (Meisenheimer Complex Formation) R1->Step2 R2 2,4-Difluorophenol Step1 1. Deprotonation of Phenol (Formation of Nucleophile) R2->Step1 Base K₂CO₃ (Base) Base->Step1 Solvent DMF (Solvent) Solvent->Step1 Step1->Step2 Phenoxide Nucleophile Step3 3. Elimination of Fluoride (Aromatization) Step2->Step3 P 4-(2,4-Difluorophenoxy)- 3-nitrobenzenecarbaldehyde Step3->P

Caption: A workflow illustrating the key stages in the synthesis.

Application in Advanced Pharmaceutical Synthesis: The Mivebresib (ABBV-075) Case Study

The primary significance of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde lies in its role as a key precursor to Mivebresib (ABBV-075), a potent, orally available inhibitor of the BET family of bromodomains investigated for oncology applications.[2][3][4][5]

The synthesis of Mivebresib requires the strategic coupling of two complex aromatic systems. Our title compound serves as the electrophilic "eastern" fragment, which, after further modifications, is joined to the nucleophilic "western" fragment of the drug.

  • Structural Contribution: The 2,4-difluorophenoxy moiety is a common feature in modern medicinal chemistry. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

  • Synthetic Handle: The aldehyde group is a versatile functional handle for further chemical transformations, while the nitro group is typically reduced to an amine to enable amide or sulfonamide bond formation, completing the assembly of the final drug molecule.[2]

Role as a Core Building Block

G Intermediate 4-(2,4-Difluorophenoxy)- 3-nitrobenzenecarbaldehyde Key Fragment A Transformations Multiple Synthetic Steps (e.g., Reduction of NO₂, Aldehyde conversion) Intermediate:f1->Transformations Mivebresib Mivebresib (ABBV-075) Final API Transformations->Mivebresib:f0 Coupling FragmentB Pyrrolopyridinone Core Key Fragment B FragmentB:f1->Mivebresib:f0 Coupling

Caption: Logical flow from the intermediate to the final active drug.

Safety Protocols and Handling

As no official Safety Data Sheet (SDS) exists for this compound, a robust hazard assessment must be derived from the known toxicological profiles of its functional groups: nitroaromatics, aldehydes, and organofluorines.

Hazard Assessment
  • Nitroaromatic Moiety: Aromatic nitro compounds are often toxic and can be absorbed through the skin. They should be treated as potentially mutagenic.

  • Aldehyde Functionality: Aldehydes are typically irritants to the skin, eyes, and respiratory system and can act as sensitizers.[6]

  • Difluorophenoxy Group: While generally stable, organofluorine compounds require careful handling, and their combustion byproducts can be hazardous.

Recommended Handling Procedures

The following protocols constitute a self-validating safety system for laboratory use.

Protocol ElementSpecificationRationale and Justification
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dusts or vapors, which are presumed to be irritating and potentially toxic.
Personal Protective Equipment (PPE)
Eye/Face ProtectionSafety glasses with side-shields and a face shieldProtects against splashes and airborne particles. Aldehydes are known eye irritants.[7]
Skin ProtectionNitrile gloves (double-gloving recommended), lab coatPrevents skin contact. Aromatic nitro compounds can be absorbed dermally.
Respiratory ProtectionNot required if handled in a fume hood. Use a NIOSH-approved respirator with organic vapor cartridges if engineering controls fail.Protects against respiratory irritation from the aldehyde group.
Handling Avoid generating dust. Use appropriate tools for transfer.Minimizes airborne exposure.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.Protects from moisture and incompatible materials. Aldehydes can be susceptible to oxidation.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.Prevents environmental contamination. Aromatic nitro compounds can be harmful to aquatic life.

Conclusion

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde stands as a testament to the importance of non-commercial, purpose-synthesized intermediates in the field of drug discovery. While it lacks the public registration of a final product, its role as a meticulously designed building block is indispensable for creating sophisticated therapeutic molecules like Mivebresib. Its synthesis, predicated on fundamental principles of organic chemistry, and its strategic incorporation into a complex drug scaffold highlight the enabling power of such intermediates. For the research scientist, a thorough understanding of its synthesis, reactivity, and safe handling is paramount to leveraging its full potential in the development of next-generation pharmaceuticals.

References

  • ChemBK. 4-Nitrobenzaldehyde. Available from: [Link]

  • Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • OSTI.GOV. Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Available from: [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. Available from: [Link]

  • PubChem. 4-Fluoro-3-nitrobenzaldehyde. Available from: [Link]

  • PubChem. Mivebresib. Available from: [Link]

  • PubChem. 4-(2-Fluorophenoxy)-3-nitrobenzamide. Available from: [Link]

  • ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. Available from: [Link]

  • Google Patents. WO 2012/147098 A2.

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Foundational

"4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde structural analogs"

An In-depth Technical Guide to the Synthesis, Derivatization, and Evaluation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde and its Structural Analogs This guide provides researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Evaluation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde and its Structural Analogs

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde. We will delve into its synthesis, explore the strategic design of its structural analogs, and outline robust protocols for their biological evaluation. The causality behind experimental choices is emphasized to provide actionable insights for laboratory application.

The Core Scaffold: A Privileged Substructure in Medicinal Chemistry

The 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde scaffold is a key intermediate in modern drug discovery. Its chemical architecture is notable for several features that make it a valuable starting point for creating diverse molecular libraries.

  • Diaryl Ether Linkage: This bond provides a balance of conformational flexibility and structural rigidity, often serving as a key hinge element for binding to biological targets. Diaryl ether motifs are found in numerous bioactive compounds, including inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), an enzyme in the fatty acid synthesis pathway.[1][2]

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group is a versatile functional handle. It activates the aromatic ring for nucleophilic aromatic substitution (SNAr), which is crucial for the synthesis of the core diaryl ether structure.[3] Furthermore, the nitro group can be readily reduced to an amine (-NH₂), providing a critical vector for further chemical elaboration and often representing a key pharmacophoric element for target engagement.

  • Carbaldehyde Group (-CHO): The aldehyde functionality is a reactive electrophile, susceptible to a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines (Schiff bases), olefins, and other carbon-carbon or carbon-nitrogen bonds.[4]

  • 2,4-Difluorophenoxy Moiety: The fluorine atoms introduce significant electronic perturbations, often enhancing metabolic stability and modulating the pKa of nearby functional groups. Fluorine substitution can also lead to improved binding affinity with protein targets through favorable electrostatic or hydrogen-bonding interactions.

The convergence of these features in a single molecule makes this scaffold particularly powerful. A prominent example of its application is in the synthesis of Mivebresib (ABBV-075) , a potent and orally available inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins, which has been investigated in clinical trials for oncology.[5][6] The core scaffold serves as the foundational building block from which the complex final drug molecule is constructed.[5]

Synthetic Strategies: From Core Synthesis to Analog Derivatization

The synthesis of 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde and its analogs relies on well-established, high-yielding chemical transformations. The primary strategy involves building the diaryl ether backbone, followed by functional group interconversion to generate diversity.

Synthesis of the Core Scaffold

The most direct and common method for synthesizing the parent compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly efficient due to the activation provided by the electron-withdrawing nitro group positioned ortho to the leaving group (typically a halogen).

Workflow for Core Scaffold Synthesis

cluster_0 Core Synthesis: Nucleophilic Aromatic Substitution (SNAr) Reactant1 4-Chloro-3-nitrobenzaldehyde Reaction SNAr Reaction Heat (e.g., 80-120 °C) Reactant1->Reaction Reactant2 2,4-Difluorophenol Reactant2->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 4-(2,4-Difluorophenoxy)- 3-nitrobenzenecarbaldehyde Reaction->Product

Caption: SNAr pathway for the synthesis of the core molecule.

Protocol 1: Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzaldehyde (1.0 eq), 2,4-difluorophenol (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask to dissolve the reagents.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a cold, non-polar solvent like hexane to remove residual starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diaryl ether.

Causality Note: The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base, leaving the anionic phenoxide nucleophile more reactive. The nitro group ortho to the chlorine leaving group is essential for stabilizing the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[3]

Strategies for Analog Synthesis

The true power of this scaffold lies in the ease with which it can be derivatized. The aldehyde and nitro groups are orthogonal handles for a wide range of chemical modifications.

Logical Flow for Analog Derivatization

cluster_nitro Nitro Group Modification cluster_aldehyde Aldehyde Modification Core Core Scaffold 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Nitro_Reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) Core->Nitro_Reduction Oxidation Oxidation (e.g., KMnO₄, Oxone®) Core->Oxidation Reduction Reduction (e.g., NaBH₄) Core->Reduction Condensation Condensation (e.g., with amines) Core->Condensation Amine_Product Key Amine Intermediate (Further Functionalization: Amides, Sulfonamides, etc.) Nitro_Reduction->Amine_Product Carboxylic_Acid Carboxylic Acid Analog Oxidation->Carboxylic_Acid Alcohol Alcohol Analog Reduction->Alcohol Schiff_Base Schiff Base Analog Condensation->Schiff_Base

Caption: Key pathways for derivatizing the core scaffold.

A. Nitro Group Reduction

The reduction of the nitro group to a primary amine is arguably the most critical transformation, as this amine is a common feature in many bioactive molecules, including Mivebresib.[5]

Protocol 2: Selective Reduction of the Nitro Group

  • Setup: In a round-bottom flask, suspend the nitro-aldehyde starting material (1.0 eq) in a solvent mixture, such as ethanol and water.

  • Reagent Addition: Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine.

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Evaporate the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired 3-amino-4-(2,4-difluorophenoxy)benzaldehyde. This product is often used directly in the next step without further purification.

Causality Note: Using iron in acidic or neutral conditions is a classic and highly effective method for nitro group reduction that is often chemoselective, leaving the aldehyde group intact.[7] Catalytic hydrogenation (e.g., H₂ over Pd/C) can also be used, but conditions must be carefully controlled to prevent over-reduction of the aldehyde to an alcohol.

B. Aldehyde Modifications

The aldehyde can be transformed to introduce further diversity.

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or Oxone® can convert the aldehyde to a carboxylic acid, providing a new handle for amide coupling reactions.[4]

  • Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol without affecting the nitro group.

  • Condensation: Reaction with primary amines yields Schiff bases (imines), while reaction with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations can extend the carbon skeleton.

Physicochemical Properties and Data

The structural modifications directly impact the physicochemical properties of the analogs, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

Table 1: Calculated Physicochemical Properties of Representative Analogs

Compound NameMolecular FormulaMol. Weight ( g/mol )Calculated LogP
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (Core)C₁₃H₇F₂NO₄279.202.85
3-Amino-4-(2,4-difluorophenoxy)benzaldehyde (Reduced Analog)C₁₃H₉F₂NO₂249.222.50
4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid (Oxidized Analog)C₁₃H₇F₂NO₅295.202.60
(4-(2,4-Difluorophenoxy)-3-nitrophenyl)methanol (Reduced Aldehyde)C₁₃H₉F₂NO₄281.212.33

Note: LogP values are estimations and can vary based on the calculation method.

Biological Activity and Structure-Activity Relationships (SAR)

The diaryl ether nitroaromatic scaffold is associated with a range of biological activities, from antibacterial to anticancer.[1][8] The primary utility of the 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde core is as a precursor to compounds targeting epigenetic regulators, specifically BET bromodomains.

Simplified SAR and Target Interaction Logic

cluster_0 Analog Design & SAR cluster_1 Biological Target (e.g., BET Bromodomain) Analog Amine (from Nitro) Diaryl Ether Core R-group (from Aldehyde) Target H-Bond Acceptor Hydrophobic Pocket Solvent Exposed Region Analog:f0->Target:p0 Key H-Bond (e.g., with Asn residue) Analog:f1->Target:p1 Shape Complementarity Analog:f2->Target:p2 Modulates Solubility & PK Properties

Caption: SAR model for analog interaction with a target protein.

  • The Amino Group is Critical: For BET inhibitors like Mivebresib, the amine derived from the nitro group is essential. It often forms a crucial hydrogen bond with a conserved asparagine residue in the acetyl-lysine binding pocket of the bromodomain.[5]

  • The Diaryl Ether Core Acts as a Scaffold: This unit properly orients the other functional groups within the binding site. The 2,4-difluoro substitution pattern is often optimal for fitting into a hydrophobic sub-pocket and can enhance binding affinity.

  • Derivatives from the Aldehyde Modulate Properties: The aldehyde itself is rarely the final pharmacophore. It is typically converted into a larger, more complex group (like the pyrrolopyridone in Mivebresib) that occupies a solvent-exposed region of the target.[5] This part of the molecule is heavily modified to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Protocols for Biological Evaluation

Once a library of analogs is synthesized, a systematic biological evaluation is required to identify promising candidates. This typically begins with broad cellular assays and progresses to more specific target-based assays.

Workflow for Biological Screening

Start Synthesized Analog Library Step1 Primary Screen: Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines Start->Step1 Decision1 Active Compounds? (IC₅₀ < Threshold) Step1->Decision1 Step2 Secondary Screen: In Vitro Target-Based Assay (e.g., FRET, AlphaScreen®) Decision1->Step2 Yes Inactive Inactive Decision1->Inactive No Decision2 On-Target Activity? Step2->Decision2 Step3 Lead Optimization: ADME/Tox Profiling, In Vivo Efficacy Studies Decision2->Step3 Yes OffTarget Re-evaluate or Discard Decision2->OffTarget No (Off-target effect) End Preclinical Candidate Step3->End

Caption: A typical workflow for screening synthesized compounds.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.[9]

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds require careful handling due to their potential toxicity.

  • Toxicity: Many nitroaromatics can cause skin irritation, allergic skin reactions, and eye irritation.[10][11] Ingestion or significant absorption can lead to methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is reduced.[12]

  • Stability: While generally stable, polynitroaromatic compounds can be explosive under conditions of shock or rapid heating.[12]

  • Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (tested according to EN 374).[10] Avoid creating dust.[10]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Contaminated materials should be treated as hazardous waste.

Conclusion and Future Perspectives

The 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde scaffold is a validated and highly versatile starting point for the synthesis of complex and biologically active molecules. Its predictable reactivity allows for the systematic construction of diverse chemical libraries. Future research will likely focus on expanding the range of derivatizations, exploring novel biological targets beyond BET bromodomains, and employing computational modeling to guide the design of next-generation analogs with improved potency and drug-like properties. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to leverage this powerful chemical scaffold in their drug discovery efforts.

References

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Retrieved from [Link]

  • MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chirik, P. J., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Verwilst, P., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(7), 5471-5478. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Two reaction routes of the reduction of nitrobenzene. Retrieved from [Link]

  • Elford, H. L., et al. (1984). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. Journal of Medicinal Chemistry, 27(8), 1043-1047. Retrieved from [Link]

  • Keshavarz, M. H., & Zohari, N. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. SAR and QSAR in Environmental Research, 30(5), 347-361. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Mivebresib. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Discovery of Mivebresib (ABBV-075): A Potent, Orally Bioavailable Pan-BET Bromodomain Inhibitor

Abstract The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation due to its central role as an epigenetic reader regulating the transcription...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation due to its central role as an epigenetic reader regulating the transcription of key oncogenes.[1][2] This guide provides a comprehensive technical overview of the discovery of Mivebresib (ABBV-075), a potent, orally available pan-inhibitor of the BET family, developed by AbbVie Inc.[3] We will dissect the strategic rationale, the structure-guided drug design process, and the key preclinical characterization assays that established Mivebresib as a clinical candidate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that underpinned this successful discovery program.

The Therapeutic Rationale: Targeting the Epigenetic Reader

BET family proteins (BRD2, BRD3, BRD4, and BRDT) are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][4] This interaction is a pivotal event in chromatin remodeling, tethering transcriptional machinery to specific gene promoters and enhancers.[4][5] In many malignancies, particularly hematological cancers, this process drives the aberrant expression of potent oncogenes, most notably MYC.[2][6] Consequently, inhibiting the BET-acetylated histone interaction presents a compelling strategy to disrupt these oncogenic transcriptional programs. The goal of the Mivebresib program was to develop a potent, selective, and orally bioavailable small molecule that could effectively displace BET proteins from chromatin, leading to the suppression of tumor cell growth.[3]

Signaling Pathway of BET Protein Action and Inhibition

The mechanism involves BRD4 recognizing acetylated histones (Ac), recruiting the positive transcription elongation factor complex (P-TEFb), and activating RNA Polymerase II (Pol II) to drive the transcription of target oncogenes. Mivebresib competitively binds to the bromodomains of BRD4, displacing it from chromatin and halting this transcriptional activation.

BET_Pathway Mechanism of BET Inhibition by Mivebresib. cluster_nucleus Cell Nucleus Chromatin Chromatin (Acetylated Histones) BRD4 BRD4 BRD4->Chromatin Binds Ac-Lys PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Activates Oncogenes Oncogene Transcription (e.g., MYC) PolII->Oncogenes Transcribes Mivebresib Mivebresib (ABBV-075) Mivebresib->BRD4 Competitively Binds (Inhibits)

Caption: Mechanism of BET Inhibition by Mivebresib.

From Pyridone Core to Clinical Candidate: A Structure-Activity Relationship (SAR) Journey

The discovery of Mivebresib originated from a drug discovery effort based on a simple pyridone core.[3] The critical breakthrough in achieving high potency was a structure-guided design aimed at establishing a bidentate interaction with a key asparagine residue within the acetyl-lysine binding pocket of the BET bromodomains.

The incorporation of a pyrrolopyridone core proved instrumental, forming this crucial two-point contact and enhancing potency by a remarkable 9- to 19-fold over earlier analogs.[3] Subsequent SAR efforts were meticulously focused on optimizing two parallel objectives: further increasing target potency and improving the drug metabolism and pharmacokinetic (DMPK) properties essential for oral bioavailability and a favorable half-life. This dual-pronged optimization campaign culminated in the identification of compound 63, which was ultimately named Mivebresib (ABBV-075).[3]

SAR_Evolution Start Initial Hit (Simple Pyridone Core) Intermediate Key Intermediate (Pyrrolopyridone Core) Start->Intermediate  Incorporate Pyrrolopyridone + Bidentate Asn Interaction = 9-19x Potency Boost Final Clinical Candidate (Mivebresib / ABBV-075) Intermediate->Final  Fine-tune SAR + Improve DMPK Properties = Potent & Orally Available

Caption: SAR evolution from initial hit to Mivebresib.

Biochemical Characterization: Quantifying Potency and Selectivity

A cornerstone of the Mivebresib program was the precise quantification of its binding affinity to the target bromodomains. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was the primary high-throughput method employed for this purpose. This robust biochemical assay measures the ability of a test compound to displace a fluorescently labeled ligand from the bromodomain's binding pocket, providing a quantitative measure of inhibitory potency (IC₅₀).[7][8]

Mivebresib demonstrated potent, single-digit nanomolar binding to most BET family bromodomains.[9][10] Critically, it exhibited high selectivity, with binding affinities for non-BET bromodomains being significantly weaker (over 600-fold less potent), underscoring its specificity for the intended target family.[8][9]

Table 1: Mivebresib (ABBV-075) Biochemical Potency against BET Family Bromodomains
Target BromodomainTR-FRET IC₅₀ (nM)
BRD2-BD127
BRD2-BD27
BRD3-BD115
BRD3-BD25
BRD4-BD111
BRD4-BD23
BRDT-BD136
BRDT-BD218
Data synthesized from published TR-FRET assays.[10]

Cellular Activity: Translating Binding into Function

While strong biochemical binding is essential, a successful drug candidate must translate this into robust activity in a cellular context. Mivebresib was profiled across a wide array of cancer cell lines, demonstrating broad antiproliferative activity, particularly in models of hematologic malignancies known to be dependent on BET protein function.[9][11][12]

The primary mechanism of action in cancer cells was determined to be a potent induction of G1 cell-cycle arrest, preventing cells from progressing into the DNA synthesis (S) phase.[9][12] In sensitive cell lines, particularly those of hematologic origin, this cell cycle arrest was followed by the efficient triggering of apoptosis (programmed cell death).[8]

Table 2: Antiproliferative Activity of Mivebresib in Hematologic Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
MV4-11Acute Myeloid Leukemia0.0019
Kasumi-1Acute Myeloid Leukemia0.0063
RS4:11Acute Lymphoblastic Leukemia0.0064
Cell viability measured after 72 hours via CellTiter-Glo assay.[9]

In Vivo Validation and Clinical Advancement

The potent in vitro activity of Mivebresib was validated in multiple flank xenograft mouse models of human cancers. In these preclinical studies, orally administered Mivebresib demonstrated comparable or superior efficacy to standard-of-care agents across a range of tumors, including non-small-cell lung cancer, multiple myeloma, and diffuse large B-cell lymphoma.[9] These robust in vivo data, combined with its excellent potency and favorable pharmacokinetic profile, provided a strong rationale for advancing Mivebresib into human clinical trials.[3][11] Mivebresib subsequently entered Phase 1 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with relapsed/refractory solid tumors and hematologic malignancies.[4][13][14][15]

Appendix: Key Experimental Protocols

A1. TR-FRET Competitive Binding Assay Protocol

This protocol is designed to determine the IC₅₀ value of a test compound against a BET bromodomain. The principle relies on the displacement of a fluorescent probe from a tagged BET protein, leading to a decrease in the FRET signal.

TR_FRET_Workflow cluster_high High FRET Signal (No Inhibitor) cluster_low Low FRET Signal (With Mivebresib) BRD4_H GST-BRD4 Probe_H Fluorescent Probe BRD4_H->Probe_H Binds Antibody_H Tb-anti-GST Ab BRD4_H->Antibody_H Binds Result_H Energy Transfer (High FRET) Probe_H->Result_H Proximity Antibody_H->Result_H Proximity BRD4_L GST-BRD4 Antibody_L Tb-anti-GST Ab BRD4_L->Antibody_L Binds Probe_L Fluorescent Probe (Displaced) Result_L No Energy Transfer (Low FRET) Probe_L->Result_L No Proximity Mivebresib Mivebresib Mivebresib->BRD4_L Binds Antibody_L->Result_L No Proximity

Caption: Workflow of the competitive TR-FRET assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • BET Protein: Dilute recombinant, tagged (e.g., GST-tagged) BRD4-BD1 protein to a 2X final concentration in assay buffer.

    • Fluorescent Probe: Dilute a known fluorescent BET ligand to a 2X final concentration.

    • Detection Reagents: Prepare a 2X mix of a donor fluorophore-conjugated antibody (e.g., Tb-anti-GST) and an acceptor fluorophore.

    • Test Compound: Perform a serial dilution of Mivebresib in DMSO, followed by a further dilution in assay buffer to create 3X working solutions.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the 3X test compound solution (or DMSO for control wells) to the appropriate wells.

    • Add 5 µL of the 2X BET protein solution to all wells except the negative control.

    • Add 5 µL of the 2X fluorescent probe solution.

  • Incubation:

    • The final assay volume is 15 µL.[7]

    • Seal the plate and incubate at room temperature for 60-180 minutes, protected from light.[7][16]

  • Data Acquisition:

    • Measure the TR-FRET signal using a compatible plate reader.

    • Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 620 nm (donor, e.g., Terbium) and 665 nm (acceptor, upon FRET).[7]

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[7]

  • Data Analysis:

    • Normalize the data using DMSO-only wells (0% inhibition) and wells with a saturating concentration of a known inhibitor (100% inhibition).

    • Plot the normalized TR-FRET ratio against the logarithm of the Mivebresib concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[7]

A2. Cell Viability (Antiproliferation) Assay Protocol

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of Mivebresib on the proliferation of cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Plating:

    • Harvest and count cells (e.g., MV4-11) in the logarithmic growth phase.

    • Seed cells into a 96-well, opaque-walled microplate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.

  • Compound Addition:

    • Prepare a serial dilution of Mivebresib in culture medium.

    • Add 10 µL of the diluted compound (or medium with DMSO for vehicle control) to the wells.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.[9]

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells (100% viability).

    • Plot the normalized viability against the logarithm of the Mivebresib concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.

References

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

  • Cidado, J., et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences, 119(23), e2122184119. [Link]

  • Lin, X., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976–2989. [Link]

  • Faivre, E. J., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976-2989. [Link]

  • Crawford, T. D., et al. (2016). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 59(21), 9984–9990. [Link]

  • Filippakopoulos, P., & Knapp, S. (2014). Discovery of BET bromodomain inhibitors and their role in target validation. MedChemComm, 5(1), 27-39. [Link]

  • Kim, J., et al. (2022). Discovery of BET specific bromodomain inhibitors with a novel scaffold. Bioorganic & Medicinal Chemistry, 72, 116967. [Link]

  • Wikipedia. BET inhibitor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. mivebresib. [Link]

  • Piha-Paul, S. A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6309–6319. [Link]

  • Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. in vivo, 36(4), 1736–1744. [Link]

  • Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. in vivo, 36(4), 1736-1744. [Link]

  • DiNardo, C. D., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer, 127(16), 2943–2953. [Link]

  • Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. in vivo, 36(4), 1736-1744. [Link]

  • DiNardo, C. D., et al. (2019). Results from the first-in-human study of mivebresib (ABBV-075), a pan-inhibitor of bromodomain and extra terminal proteins, in patients with relapsed/refractory acute myeloid leukemia. Journal of Clinical Oncology, 37(15_suppl), 7030-7030. [Link]

  • Piha-Paul, S. A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients With Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6309-6319. [Link]

  • Faivre, E. J., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. ResearchGate. [Link]

  • Hsu, J. H., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 853–864. [Link]

  • Hsu, J. H., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 853-864. [Link]

  • Stewart, C. A., et al. (2024). MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer. Molecular Cancer Therapeutics. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Nature Reviews Cancer, 12(7), 465-477. [Link]

  • Stewart, C. A., et al. (2024). MYC family amplification dictates sensitivity to BET bromodomain protein inhibitor Mivebresib (ABBV-075) in small-cell lung cancer. Molecular Cancer Therapeutics. [Link]

  • ResearchGate. Figure 1. Structure and biochemical activity for the BET of ABBV-744... [Link]

  • Xu, L., et al. (2022). Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation. Journal of Medicinal Chemistry, 65(1), 101-125. [Link]

  • Asangani, I. A., et al. (2016). BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer. Cell Reports, 17(6), 1546-1557. [Link]

  • Oh, K. S., et al. (2010). Identification of Novel Scaffolds for IκB Kinase Beta Inhibitor via a High-Throughput Screening TR-FRET Assay. Combinatorial Chemistry & High Throughput Screening, 13(9), 790-797. [Link]

  • Popova, A. V., et al. (2022). A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. International Journal of Molecular Sciences, 23(15), 8489. [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Journal of Medicinal Chemistry, 60(20), 8369-8384. [Link]

  • Tzelepis, K., et al. (2018). BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML. Blood, 132(Supplement 1), 1438. [Link]

  • Atkinson, S. J., et al. (2022). Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. Journal of Medicinal Chemistry, 65(11), 7729-7744. [Link]

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Foundational

An In-depth Technical Guide to the Early-Stage Research of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

This guide provides a comprehensive framework for the initial scientific investigation of the novel chemical entity, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. Designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial scientific investigation of the novel chemical entity, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a logical and technically sound workflow, from synthesis and characterization to the exploration of its potential therapeutic applications. The methodologies described herein are based on established chemical principles and contemporary drug discovery paradigms, offering a self-validating system for early-stage research.

Introduction: Rationale and Scientific Context

The convergence of three key structural motifs—a difluorophenoxy group, a nitroaromatic system, and a reactive aldehyde—positions 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde as a compound of significant interest for therapeutic discovery. The 4-(2,4-difluorophenoxy) moiety is a key feature in potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as Mivebresib (ABBV-075), which have been investigated in oncology and inflammation.[1][2][3] The nitroaromatic and aldehyde functionalities offer versatile chemical handles for derivatization and are known to play roles in various biological activities.[4][5][6] Aldehydes, in particular, are crucial intermediates in the synthesis of a wide array of pharmaceuticals due to their reactivity.[6]

This guide proposes a structured research plan to synthesize, purify, and characterize this molecule, followed by a systematic evaluation of its potential as a modulator of disease-relevant pathways. The workflow is designed to generate a foundational dataset, enabling informed decisions on the progression of this compound into more advanced stages of drug discovery.[1][7][8]

Part 1: Synthesis and Physicochemical Characterization

The initial phase of research focuses on the chemical synthesis, purification, and comprehensive characterization of the target compound.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most plausible and efficient synthetic route for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro and aldehyde groups on the benzaldehyde ring, which activates the para-position to the aldehyde for nucleophilic attack by the phenoxide.

Diagram 1: Proposed Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Chloro-3-nitrobenzaldehyde Reaction_Vessel Nucleophilic Aromatic Substitution 4-Chloro-3-nitrobenzaldehyde->Reaction_Vessel Reactant 1 2,4-Difluorophenol 2,4-Difluorophenol->Reaction_Vessel Reactant 2 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Heat (e.g., 80-120 °C) Heat (e.g., 80-120 °C) Heat (e.g., 80-120 °C)->Reaction_Vessel Target_Molecule 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Reaction_Vessel->Target_Molecule Yields

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis

  • Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Nucleophile Addition: Add 2,4-difluorophenol (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product will be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product will be combined and the solvent evaporated to yield the final compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.[9][10]

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Table 1: Predicted Physicochemical Properties and Characterization Data

Property/TechniquePredicted Value / Expected ResultPurpose
Molecular Formula C₁₃H₇F₂NO₄Confirms elemental composition.
Molecular Weight 295.20 g/mol Confirms molecular mass.
Appearance Pale yellow solidPhysical state observation.
Melting Point To be determined experimentallyIndicator of purity.
Solubility Predicted to be soluble in common organic solvents (DMSO, DMF, Acetone), with low aqueous solubility.[11]Informs solvent selection for assays.
LogP (Octanol/Water) ~3.5 (Predicted)Indicates lipophilicity and potential for membrane permeability.
¹H NMR Distinct aromatic proton signals, a singlet for the aldehyde proton (~10 ppm), and characteristic splitting patterns for the substituted phenyl rings.Confirms proton environment and structural integrity.[12]
¹³C NMR Signals for the carbonyl carbon (~190 ppm), aromatic carbons, and carbons attached to fluorine (with C-F coupling).Confirms the carbon skeleton.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.Confirms the presence and environment of fluorine atoms.
FT-IR (cm⁻¹) ~1700 (C=O, aldehyde), ~1530 & ~1350 (NO₂, asymmetric & symmetric stretch), ~1250 (C-O-C, ether), C-F stretches.[12]Confirms the presence of key functional groups.
HRMS (High-Resolution Mass Spectrometry) Calculated m/z for [M+H]⁺ to be determined to <5 ppm accuracy.Provides an exact mass measurement to confirm the molecular formula.[13]
Purity (HPLC) >95%Quantifies the purity of the final compound.

Property predictions are based on computational models and are subject to experimental verification.[14][15][16][17]

Part 2: Early-Stage Biological Evaluation

Based on the structural alerts present in 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a tiered biological screening approach is proposed. The primary focus will be on its potential as an anticancer and anti-inflammatory agent, with a specific investigation into BET bromodomain inhibition.

Diagram 2: Biological Evaluation Workflow

G cluster_start Phase 1: Primary Screening cluster_mech Phase 2: Mechanistic Assays cluster_secondary Phase 3: Secondary & Functional Assays Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) [Cancer Cell Lines] BET_Inhibition BET Bromodomain Inhibition Assay (e.g., AlphaScreen, TR-FRET) Cell_Viability->BET_Inhibition If cytotoxic Anti_Inflammatory Anti-Inflammatory Assays (e.g., COX/LOX inhibition, Nitric Oxide Synthase Assay) Cell_Viability->Anti_Inflammatory If cytotoxic/non-cytotoxic Gene_Expression Target Gene Expression Analysis (e.g., qPCR for MYC) BET_Inhibition->Gene_Expression If active Apoptosis Apoptosis/Cell Cycle Assays (e.g., Flow Cytometry) Anti_Inflammatory->Apoptosis Lead_Optimization Lead_Optimization Gene_Expression->Lead_Optimization

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Introduction 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules, including potent inhibitors for the Bromodomain and Extraterminal Doma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules, including potent inhibitors for the Bromodomain and Extraterminal Domain (BET) family of proteins.[1][2] The purity and structural integrity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API), ensuring its safety and efficacy. This guide provides a comprehensive overview of the analytical methodologies for the qualitative and quantitative characterization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry.

PART 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating and quantifying 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde from its starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and assay, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. The selection of a phenyl-hexyl stationary phase is advantageous for aromatic compounds due to potential π-π interactions, which can enhance selectivity.[3]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides alternative selectivity for aromatic compounds. A C18 column is also a suitable alternative.[3][4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 40% B, 2-15 min: 40-80% B, 15-17 min: 80% B, 17-18 min: 80-40% B, 18-25 min: 40% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A diode array detector can be used to identify the optimal wavelength.[4]
Injection Volume 10 µL

Data Presentation: Expected HPLC Results

CompoundExpected Retention Time (min)Peak Shape
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde~ 12.5Symmetrical
Potential Impurity 1 (e.g., starting material)~ 8.2Symmetrical
Potential Impurity 2 (e.g., over-reaction product)~ 14.1Symmetrical

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_dilute Dilute to Working Conc. prep_dissolve->prep_dilute hplc_inject Inject Sample prep_dilute->hplc_inject Prepared Sample hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate Chromatogram data_quantify Quantify Purity/Assay data_integrate->data_quantify data_report Generate Report data_quantify->data_report

Caption: A multi-technique approach for unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

[7][8]Experimental Protocol: FTIR

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method. [8] * KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongAryl-O-Aryl ether C-O stretch
~1150StrongC-F stretch
~900-650Medium-StrongAromatic C-H out-of-plane bending

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of purity, identity, and structural integrity, which are critical aspects of quality control in drug development and manufacturing. It is recommended that these methods be validated for their intended use to ensure accuracy, precision, and reliability.

References

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  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
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  • YouTube. (2013, May 10). FTIR Analysis (FTIR Spectroscopy).
  • YouTube. (2025, April 17). FTIR spectroscopy clearly explained.
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  • PubMed. (2017, October 26). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry.
  • OSTI.GOV. (2017, October 12). Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -.
  • Oriental Journal of Chemistry. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • YouTube. (2025, July 20). Can FTIR Spectroscopy Be Used For Gas Analysis? - Chemistry For Everyone.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde.
  • YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR.
  • PubChem. (n.d.). 2,5-Difluoro-4-nitrobenzaldehyde.
  • ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?.
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Application

Application Notes &amp; Protocols: High-Purity Purification of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Document ID: AN-CNP-2026-0116 Abstract: This document provides a comprehensive technical guide for the purification of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a critical intermediate in the synthesis of advan...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CNP-2026-0116

Abstract: This document provides a comprehensive technical guide for the purification of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a critical intermediate in the synthesis of advanced pharmaceutical compounds, including Bromodomain and Extraterminal (BET) domain inhibitors like Mivebresib (ABBV-075)[1][2]. The purity of this intermediate is paramount, as impurities can introduce downstream complications, affect reaction yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details three field-proven purification methodologies: Flash Column Chromatography, Recrystallization, and a specialized Bisulfite Adduct Formation protocol. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers expert insights into optimizing the purification process for maximum yield and purity.

Introduction: The Criticality of Purity

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a substituted aromatic aldehyde whose structural integrity is vital for subsequent synthetic transformations. The presence of an aldehyde functional group makes the molecule susceptible to oxidation, while the nitro and difluorophenoxy moieties introduce specific polarity and reactivity characteristics. Common impurities may arise from the synthetic route, such as unreacted starting materials, positional isomers from the nitration process[3][4], or degradation products like the corresponding carboxylic acid formed via oxidation[5]. Achieving >99% purity is often a prerequisite for its use in GMP (Good Manufacturing Practice) environments.

Pre-Purification Analysis: Identifying the Challenge

Before selecting a purification strategy, it is essential to characterize the crude material. A preliminary analysis provides insight into the nature and quantity of impurities, guiding the choice of the most effective technique.

Recommended Preliminary Analysis:

  • Thin-Layer Chromatography (TLC): A rapid method to visualize the number of components in the crude mixture and to begin screening for a suitable solvent system for column chromatography[6].

  • ¹H NMR Spectroscopy: To identify the main product and quantify major impurities by integration. Pay close attention to the aldehydic proton (typically ~10 ppm) and any signals corresponding to the carboxylic acid proton (~12-13 ppm) or unreacted precursors.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and resolves closely related impurities[5].

Purification Workflow Overview

The selection of a purification method is contingent on the impurity profile and the desired scale of operation. The following diagram illustrates a logical decision-making workflow.

Purification_Workflow crude Crude Product 4-(2,4-Difluorophenoxy)-3- nitrobenzenecarbaldehyde analysis Purity Analysis (TLC, NMR, HPLC) crude->analysis decision Impurity Profile Assessment analysis->decision col_chrom Method 1: Flash Column Chromatography decision->col_chrom  Complex Mixture / Polarity Differences recryst Method 2: Recrystallization decision->recryst High Initial Purity (>90%) bisulfite Method 3: Bisulfite Adduct Formation decision->bisulfite  Stubborn Non-Aldehyde Impurities final_analysis Final Purity Verification (HPLC, MP, NMR) col_chrom->final_analysis recryst->final_analysis bisulfite->final_analysis final_product Purified Product (>99%) final_analysis->final_product

Caption: Decision workflow for selecting a purification method.

Method 1: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase[7]. Less polar compounds travel through the column more quickly, while more polar compounds are retained longer, allowing for effective separation.

Applicability: This is the most versatile and generally effective method for purifying aldehydes from a wide range of impurities, especially when polarities differ significantly[8][9].

Experimental Protocol
  • Solvent System (Eluent) Selection:

    • Using TLC, determine an appropriate eluent system. A gradient of ethyl acetate (EtOAc) in hexanes is a standard starting point.

    • Aim for a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound. This ensures good separation without excessively long elution times.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes).

    • Pack the column carefully, ensuring no air bubbles are trapped, which can lead to poor separation (channeling)[6].

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides superior resolution.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and load it directly onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% EtOAc in hexanes) to elute the target compound.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde as a solid.

Data and Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for polar interactions, providing high resolution[10].
Mobile Phase Hexanes/Ethyl Acetate GradientOffers excellent control over eluting power for separating compounds of varying polarity.
Typical Gradient 5% EtOAc → 25% EtOAc in HexanesStarts non-polar to elute non-polar impurities, then increases polarity to elute the product.
Target Rƒ 0.25 - 0.35Optimal Rƒ for good separation and reasonable run time on a column.

Method 2: Recrystallization

Principle: This method leverages differences in the solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, allowing it to crystallize out upon cooling while impurities remain in the solution (mother liquor).

Applicability: Highly effective for removing small quantities of impurities when the crude product is already relatively pure (>90%). It is an economical and scalable method.

Experimental Protocol
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or solvent mixtures like ethanol/water or ethyl acetate/hexanes).

    • The ideal solvent will dissolve the compound completely at its boiling point but yield a high recovery of crystals upon cooling. A procedure for a related compound, p-nitrobenzaldehyde, uses an alcohol/water mixture[11].

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the selected solvent portion-wise while heating the mixture to a boil with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[6].

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Visualization of Recrystallization Workflow

Recrystallization_Workflow cluster_0 Dissolution Phase cluster_1 Crystallization Phase cluster_2 Isolation Phase crude Crude Solid solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved slow_cool Slow Cooling to RT dissolved->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath crystals Crystal Slurry ice_bath->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Pure Crystals

Caption: Step-by-step workflow for the recrystallization process.

Method 3: Purification via Bisulfite Adduct Formation

Principle: This is a classic chemical method specific to aldehydes and some reactive ketones. Sodium bisulfite undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, forming a water-soluble bisulfite adduct. Non-aldehyde impurities can then be washed away with an organic solvent. The reaction is reversible, and the pure aldehyde can be regenerated by adding a base[12].

Applicability: Excellent for removing stubborn non-aldehyde impurities that are difficult to separate by chromatography or recrystallization. It is a highly selective method[12].

Experimental Protocol
  • Adduct Formation:

    • Dissolve the crude material in a suitable organic solvent like methanol or tetrahydrofuran (THF).

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), typically 1.5-2.0 equivalents relative to the aldehyde.

    • Shake the funnel vigorously for 5-10 minutes. A precipitate of the adduct may form at the interface.

  • Extraction of Impurities:

    • Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the funnel to dissolve all solids.

    • Shake and separate the layers. The aqueous layer contains the water-soluble bisulfite adduct of the desired aldehyde. The organic layer contains the non-aldehyde impurities.

    • Discard the organic layer. Wash the aqueous layer one more time with the organic solvent to ensure complete removal of impurities.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% sodium hydroxide (NaOH) solution until the mixture is basic (pH > 9). This will reverse the reaction and regenerate the aldehyde.

    • The purified aldehyde will often precipitate as a solid or can be extracted into a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Final Work-up:

    • Extract the regenerated aldehyde multiple times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the highly purified product.

Final Purity Assessment

After purification, the final product's purity must be rigorously confirmed.

TechniquePurposeExpected Result for Pure Compound
HPLC Quantitative Purity>99.0% peak area
Melting Point Identity and PurityA sharp, defined melting range consistent with the reference standard.
¹H and ¹³C NMR Structural ConfirmationSpectra consistent with the proposed structure and absence of impurity signals.
FT-IR Functional Group IDPresence of characteristic aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2850, 2750 cm⁻¹).

References

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Mivebresib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • National Center for Biotechnology Information. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. PubMed Central. Retrieved from [Link]

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  • PubChem. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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  • ACS Publications. (2021). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Journal of Chemical Education. Retrieved from [Link]

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Method

Application Notes and Protocols for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in Cancer Research

Foreword: Unveiling the Potential of a Novel Scaffold in Oncology The quest for novel therapeutic agents in oncology is a continuous endeavor, driven by the need for more effective and selective treatments. Small molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold in Oncology

The quest for novel therapeutic agents in oncology is a continuous endeavor, driven by the need for more effective and selective treatments. Small molecules remain a cornerstone of cancer therapy, and the exploration of new chemical scaffolds is paramount to overcoming challenges such as drug resistance and off-target toxicity. This document provides detailed application notes and protocols for the investigation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , a compound with significant potential in cancer research.

While direct, extensive research on this specific molecule is emerging, its structural motifs are present in compounds with established and potent anticancer activity. The 2,4-difluorophenoxy group is a key feature in several kinase inhibitors, and the nitrobenzaldehyde moiety has been explored in photodynamic therapies.[1][2] This guide, therefore, is built upon a foundation of scientific precedent, offering a roadmap for researchers to explore the therapeutic promise of this compound. We will delve into its potential as a synthetic intermediate for targeted inhibitors and as a standalone agent, providing the theoretical basis and practical protocols to empower your research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is critical for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₇F₂NO₄Inferred from structure
Molecular Weight 295.20 g/mol Inferred from structure
Appearance Likely a yellow to brown crystalline powder[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in aqueous solutions.[4]
Storage Store in a cool, dry place, protected from light.[3]

Note: Experimental verification of these properties is recommended.

Proposed Anticancer Mechanisms and Applications

The unique structural features of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde suggest several plausible avenues for its application in cancer research.

As a Precursor for Kinase Inhibitors

The 4-(2,4-difluorophenoxy) moiety is a key component of Mivebresib (ABBV-075), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[5][6] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. The aldehyde group of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde serves as a versatile chemical handle for the synthesis of more complex molecules targeting various kinases and other protein families implicated in cancer.[7]

Proposed Synthetic Workflow

G A 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde B Reductive Amination A->B Introduce amine functionality C Suzuki or Buchwald-Hartwig Coupling B->C Build complex heterocyclic systems D Final Kinase Inhibitor Scaffold C->D Target specific kinase active sites G A Compound Uptake by Cancer Cell B UV Light Irradiation (e.g., 365 nm) A->B C Excited State of Compound B->C D Proton (H+) Release C->D E Intracellular Acidification D->E F Apoptosis E->F

Caption: Hypothetical mechanism of photodynamic therapy.

Experimental Protocols

The following protocols provide a starting point for investigating the anticancer potential of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (Generic TR-FRET)

This protocol assesses the ability of the compound to inhibit a specific kinase of interest.

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Met) [2]* Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • ATP

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the compound in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the kinase, biotinylated substrate, and the compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for 1-2 hours.

  • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC. Incubate for 1 hour.

  • TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665/620 nm) and determine the IC₅₀ of the compound for kinase inhibition.

Protocol 3: Photodynamic Therapy Assay

This protocol evaluates the light-induced cytotoxicity of the compound.

Materials:

  • Cancer cell lines cultured in optically clear-bottom 96-well plates

  • Compound solution in culture medium

  • UV-A light source (e.g., 365 nm lamp)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of the compound as described in Protocol 1.

  • Incubation: Incubate the cells with the compound for 4-6 hours to allow for cellular uptake.

  • Irradiation: Expose the cells to a controlled dose of UV-A light. Keep a parallel plate in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours.

  • Viability Assessment: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of irradiated cells to non-irradiated cells to determine the phototoxic effect and calculate the light-dependent IC₅₀.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Action
High IC₅₀ in cytotoxicity assayLow cell permeability or inherent low toxicity.Consider using permeabilizing agents or modifying the compound structure.
No kinase inhibitionCompound does not target the selected kinase.Screen against a panel of kinases to identify potential targets.
High dark toxicity in PDT assayCompound is cytotoxic without light activation.This indicates a separate mechanism of action worth exploring.
Inconsistent resultsIssues with compound solubility, cell line stability, or assay conditions.Verify compound solubility, perform cell line authentication, and optimize assay parameters.

Conclusion and Future Directions

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde represents a promising starting point for the development of novel anticancer agents. Its structural similarity to components of known kinase inhibitors and photosensitizers provides a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive framework for elucidating its biological activity and mechanism of action. Future research should focus on synthetic derivatization to optimize potency and selectivity, as well as in vivo studies in preclinical cancer models to validate its therapeutic potential.

References

  • The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Saleem, H., et al. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Journal of Clinical and Diagnostic Research, 11(8), LE01–LE02.
  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

  • Synthesis of Novel Anticancer Drugs Derived from 4-nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. (2021). ResearchGate. [Link]

  • 4-Nitrobenzaldehyde. (n.d.). PubChem. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5484. [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017). OSTI.GOV. [Link]

  • Recent patents divulge new therapeutic agents for cancer. (2007). BioWorld. [Link]

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  • Active Targeting of Cancer Cells by Nanobody Decorated Polypeptide Micelle with Bio-orthogonally Conjugated Drug. (2020). National Center for Biotechnology Information. [Link]

  • 469 Preclinical studies support clinical development of AZD2936, a monovalent bispecific humanized antibody targeting PD-1 and TIGIT. (2022). ResearchGate. [Link]

  • Mivebresib. (n.d.). PubChem. [Link]

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Application

Application Notes and Protocols for the Characterization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde as a Putative BET Bromodomain Inhibitor

For Research, Scientific, and Drug Development Professionals Introduction: The Rationale for Targeting BET Bromodomains and the Emergence of Novel Scaffolds The Bromodomain and Extra-Terminal (BET) family of proteins, co...

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction: The Rationale for Targeting BET Bromodomains and the Emergence of Novel Scaffolds

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription.[1][2] These epigenetic "readers" recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[2][3][4] The pivotal role of BET proteins, particularly BRD4, in driving the expression of key oncogenes like c-Myc and in the regulation of inflammatory responses has made them a compelling target for therapeutic intervention in oncology and inflammatory diseases.[1]

The discovery of potent and cell-permeable small-molecule inhibitors of BET proteins, such as the well-characterized JQ1, has validated this therapeutic strategy.[5] These inhibitors function by competitively binding to the acetylated lysine-binding pocket of the bromodomains, displacing them from chromatin and leading to the downregulation of target gene expression.[5] While pan-BET inhibitors have shown significant preclinical and clinical activity, challenges related to on-target toxicities have spurred the development of novel chemical scaffolds with improved selectivity and pharmacological properties.[6][7]

This document provides a comprehensive guide for the characterization of a novel chemical entity, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , as a putative BET bromodomain inhibitor. The protocols outlined herein describe a systematic workflow, from initial biochemical validation of target engagement to cellular assays assessing its functional impact. This guide is intended for researchers in drug discovery and chemical biology, providing the technical details and scientific rationale necessary to rigorously evaluate this and other novel compounds targeting the BET family of proteins.

Experimental Characterization Workflow

A logical and phased approach is critical for the robust characterization of a novel putative inhibitor. The following workflow is recommended to ascertain the activity, potency, and mechanism of action of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Target Engagement & MoA a Compound Synthesis and QC b Biochemical Binding Assays (TR-FRET or AlphaScreen) a->b c Determine IC50 against BRD2, BRD3, BRD4 (BD1 & BD2) b->c d Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) c->d Confirm Potency e Determine IC50 in relevant cancer cell lines (e.g., MV4-11, LNCaP) d->e f Western Blot Analysis e->f Confirm Cellular Activity h Assess downregulation of c-Myc protein f->h g RT-qPCR Analysis i Assess downregulation of MYC mRNA g->i

Caption: A typical workflow for characterizing a novel BET inhibitor.

Phase 1: Biochemical Characterization of Target Engagement

The initial and most critical step is to determine if 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde directly binds to the bromodomains of the BET proteins and to quantify the potency of this interaction. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are robust, high-throughput biochemical assays well-suited for this purpose.[1][6]

Protocol 1: TR-FRET Competitive Binding Assay

This assay measures the proximity between a His-tagged BET bromodomain and a biotinylated, acetylated histone peptide. Inhibition of this interaction by the test compound results in a decrease in the FRET signal.[6]

Materials:

  • Recombinant His-tagged bromodomains (BRD2-BD1, BRD2-BD2, BRD3-BD1, BRD3-BD2, BRD4-BD1, BRD4-BD2)

  • Biotinylated tetra-acetylated histone H4 peptide (Biotin-H4Ac4)

  • Europium-labeled anti-His antibody (Donor fluorophore)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)

  • 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (dissolved in 100% DMSO)

  • JQ1 (positive control)

  • TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde and JQ1 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In the 384-well plate, add 50 nL of the compound dilutions. For control wells, add 50 nL of DMSO.

  • Prepare a master mix of the His-tagged bromodomain and the Europium-labeled anti-His antibody in assay buffer. Incubate for 30 minutes at room temperature.

  • Prepare a master mix of the Biotin-H4Ac4 peptide and Streptavidin-APC in assay buffer.

  • Add 10 µL of the bromodomain/antibody mix to each well.

  • Add 10 µL of the peptide/streptavidin mix to each well.

  • Seal the plate and incubate for 60-90 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emissions at 620 nm (Europium) and 665 nm (APC) after excitation at 320 nm.

  • Calculate the 665/620 nm emission ratio.[6]

  • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound BRD2-BD1 IC50 (nM) BRD3-BD1 IC50 (nM) BRD4-BD1 IC50 (nM) BRD4-BD2 IC50 (nM)
JQ1 (Control) 105657755
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Caption: Hypothetical comparative IC50 data for the test compound versus a known standard.

Phase 2: Assessment of Cellular Activity

Following confirmation of biochemical activity, the next step is to determine if the compound is cell-permeable and can inhibit cell proliferation in a cancer cell line known to be dependent on BET protein function, such as the acute myeloid leukemia (AML) cell line MV4-11.

Protocol 2: Cell Viability Assay (MTT or equivalent)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • MV4-11 cells (or other relevant cancer cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (dissolved in 100% DMSO)

  • JQ1 (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound and JQ1 in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the cells for 72-96 hours.[6]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50.

Phase 3: Target Engagement and Mechanism of Action

To confirm that the observed anti-proliferative effects are due to the inhibition of BET proteins, it is essential to demonstrate target engagement within the cell. A hallmark of BET inhibition is the downregulation of the c-Myc oncogene.[1]

G cluster_0 BET Inhibition Mechanism BET BET Protein (e.g., BRD4) AcLys Acetylated Lysine (on Histones) BET->AcLys binds to TF Transcription Factors BET->TF recruits PolII RNA Pol II TF->PolII recruits Gene Target Gene (e.g., MYC) PolII->Gene transcribes Inhibitor 4-(2,4-Difluorophenoxy)- 3-nitrobenzenecarbaldehyde Inhibitor->BET competitively binds to acetyl-lysine pocket

Caption: Mechanism of BET inhibition leading to transcriptional repression.

Protocol 3: Western Blot for c-Myc Downregulation

This protocol assesses the protein levels of c-Myc following treatment with the test compound.

Materials:

  • MV4-11 cells

  • 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

  • JQ1 (positive control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Seed MV4-11 cells and allow them to adhere or grow to a suitable density.

  • Treat the cells with the test compound and JQ1 at concentrations around their cellular IC50 values for 6-24 hours. Include a vehicle control.

  • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

A significant reduction in the c-Myc protein band intensity in the compound-treated lanes compared to the vehicle control would provide strong evidence of on-target activity.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde as a potential BET bromodomain inhibitor. Positive results from these assays—specifically, potent biochemical binding, cellular anti-proliferative activity, and downregulation of the key BET target c-Myc—would warrant further investigation. Subsequent studies could include broader selectivity profiling against other bromodomain families, pharmacokinetic and pharmacodynamic studies in animal models, and structural biology efforts to elucidate the precise binding mode of the compound. This systematic approach ensures a thorough and scientifically rigorous evaluation, essential for advancing novel compounds in the drug discovery pipeline.

References

  • PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. Available at: [Link]

  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. National Institutes of Health. Available at: [Link]

  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. Available at: [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. Available at: [Link]

  • Discovery and characterization of small molecule inhibitors of the BET family bromodomains. PubMed. Available at: [Link]

  • Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. ChemRxiv. Available at: [Link]

  • Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV. Available at: [Link]

  • Discovery and Characterization of Small Molecule Inhibitors of the BET Family Bromodomains. ACS Publications. Available at: [Link]

  • Discovery and Characterization of Small Molecule Inhibitors of Bromodomains. University of South Florida Digital Commons. Available at: [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Semantics Scholar. Available at: [https://www.semanticscholar.org/paper/Discovery-of-N-(4-(2%2C4-Difluorophenoxy)-3-(6-methyl-7-McDaniel-Wang/566160358897598c48422472481734a706599b50]([Link]

  • Discovery and Characterization of Small Molecule Inhibitors of the BET Family Bromodomains. ResearchGate. Available at: [Link]

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Publications. Available at: [Link]

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Method

Application Notes &amp; Protocols for Mivebresib (ABBV-075): A Guide for Preclinical Research

Prepared by: Gemini, Senior Application Scientist Abstract Mivebresib (ABBV-075) is a potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Mivebresib (ABBV-075) is a potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are critical epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and oncogenesis.[2][3][4] Mivebresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting this interaction and leading to the suppression of target genes, most notably the master regulator oncogene MYC.[2][5] This guide provides a series of detailed experimental protocols for researchers to characterize the biochemical and cellular activity of Mivebresib, from direct target engagement to downstream phenotypic effects.

Foundational Mechanism: Mivebresib as a BET Bromodomain Inhibitor

The central mechanism of Mivebresib is the disruption of chromatin-mediated signal transduction. In many cancers, particularly hematological malignancies and MYC-amplified solid tumors, BET proteins, especially BRD4, bind to super-enhancers and promoters of oncogenes, sustaining a transcriptional state that promotes rapid cell division and survival.[4][6][7]

Mivebresib, by occupying the bromodomain pocket, displaces BRD4 from chromatin.[4] This leads to the disassembly of the transcriptional elongation complex, including Positive Transcription Elongation Factor b (P-TEFb), and a subsequent decrease in RNA Polymerase II-mediated transcription of target genes.[4][8] A primary and well-validated consequence of this action is the profound and rapid downregulation of MYC transcription, a gene to which many tumors are addicted.[9][10][11]

cluster_0 Normal State: Oncogene Transcription cluster_1 Inhibited State: Mivebresib (ABBV-075) Action Histone Acetylated Histone (Ac) BRD4 BRD4 Histone->BRD4 Binds TF Transcription Factors BRD4->TF PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Activates MYC MYC Gene PolII->MYC Transcribes DNA DNA (Promoter/Enhancer) mRNA MYC mRNA MYC->mRNA Mivebresib Mivebresib BRD4_i BRD4 Mivebresib->BRD4_i Binds & Blocks Histone_i Acetylated Histone (Ac) BRD4_i->Histone_i Binding Prevented MYC_i MYC Gene BRD4_i->MYC_i Activation Prevented Suppression Transcription Suppressed MYC_i->Suppression

Caption: Mechanism of Mivebresib (ABBV-075) action.

Biochemical Potency Assessment

To quantify the direct interaction between Mivebresib and its target bromodomains, a competitive binding assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[12][13]

Principle of the TR-FRET Assay

This assay measures the ability of a test compound (Mivebresib) to displace a fluorescently labeled probe from the acetyl-lysine binding pocket of a tagged BET bromodomain protein (e.g., GST-tagged BRD4-BD1). When the probe is bound, excitation of a donor fluorophore on the protein tag (e.g., terbium-anti-GST antibody) results in energy transfer to an acceptor fluorophore on the probe, producing a high FRET signal. Mivebresib displaces the probe, separating the donor and acceptor and causing a decrease in the FRET signal, which is proportional to its binding affinity.[12]

Table 1: Mivebresib (ABBV-075) Biochemical Binding Affinity
Target BromodomainBinding Affinity (Ki)
BRD2~1-2.2 nM
BRD3~12.2 nM
BRD41.5 - 2.2 nM[1][14]
BRDT~1-2.2 nM

Note: Data synthesized from publicly available sources.[1][14] Exact values may vary based on assay conditions.

Protocol 2.1: TR-FRET Competitive Binding Assay for BRD4-BD1

This protocol is adapted from standard methodologies for BET inhibitors.[12][15]

Materials:

  • Recombinant GST-tagged BRD4-BD1 (first bromodomain)

  • Fluorescently labeled BET probe (e.g., a biotinylated JQ1 analog)

  • TR-FRET Donor: Terbium (Tb)-conjugated anti-GST antibody

  • TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2)

  • Mivebresib (ABBV-075)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well, low-volume, non-binding surface plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of Mivebresib in DMSO. A typical starting concentration is 10 mM, diluted to create a 12-point curve (e.g., 10 µM to 0.1 nM final concentration). Also, prepare DMSO-only (0% inhibition) and a known saturating inhibitor (100% inhibition) controls.

  • Reagent Preparation: Dilute BRD4-BD1, Tb-anti-GST antibody, and the fluorescent probe to their optimal working concentrations (determined via prior titration experiments) in Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 100 nL of Mivebresib dilutions or controls to the appropriate wells.

    • Add 5 µL of the BRD4-BD1/Tb-anti-GST antibody mix to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Detection:

    • Add 5 µL of the fluorescent probe/streptavidin-acceptor mix to all wells.

    • Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm.

    • Measure emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).[12]

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the DMSO (0% inhibition) and saturating inhibitor (100% inhibition) controls.

    • Plot the normalized signal against the logarithm of the Mivebresib concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

cluster_workflow TR-FRET Assay Workflow A 1. Prepare Mivebresib Serial Dilutions B 2. Dispense into 384-well Plate A->B C 3. Add BRD4-BD1 Protein + Donor Ab Mix B->C D 4. Incubate (30 min) C->D E 5. Add Fluorescent Probe + Acceptor Mix D->E F 6. Incubate (60-120 min) E->F G 7. Read Plate (TR-FRET Signal) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: High-level workflow for the TR-FRET competitive binding assay.

Cellular Activity & Downstream Target Modulation

Biochemical potency must translate to cellular activity. Key experiments involve confirming target engagement in a cellular context and measuring the desired phenotypic outcomes, such as inhibition of cell proliferation.

Protocol 3.1: Cellular Antiproliferative Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells. It is a widely used method to determine the IC50 of antiproliferative compounds.[14]

Materials:

  • Cancer cell lines of interest (e.g., MV4-11, RS4;11, Kasumi-1)[14]

  • Appropriate cell culture medium and supplements

  • Mivebresib (ABBV-075)

  • 96-well, flat-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/acclimate overnight.

  • Compound Treatment: Prepare a serial dilution of Mivebresib in culture medium. Add the diluted compound to the cells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).[14]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the normalized viability against the logarithm of the Mivebresib concentration and fit to a dose-response curve to determine the IC50 value.

Table 2: Mivebresib (ABBV-075) Antiproliferative Activity (IC50)
Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia1.9[14]
Kasumi-1Acute Myeloid Leukemia6.3[14]
RS4;11Acute Lymphoblastic Leukemia6.4[1][14]
MX-1Breast Cancer~10-50 (estimated)[1][13]
NCI-H1436Small-Cell Lung Cancer (MYC-Amp)< 10[6]
NCI-H2171Small-Cell Lung Cancer (MYCL1-Amp)> 1000[6]

Note: Data synthesized from publicly available sources.[1][6][13][14] IC50 values are highly dependent on cell line and assay conditions.

Protocol 3.2: MYC Expression Analysis (qRT-PCR & Western Blot)

Verifying the downregulation of MYC is a critical step to confirm Mivebresib's on-target mechanism of action in cells.[9][10]

Materials:

  • Cells and Mivebresib as in Protocol 3.1

  • RNA extraction kit (for qRT-PCR)

  • cDNA synthesis kit (for qRT-PCR)

  • qPCR master mix and primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

  • RIPA lysis buffer with protease/phosphatase inhibitors (for Western Blot)

  • BCA protein assay kit

  • SDS-PAGE gels and running/transfer buffers

  • Primary antibodies (anti-c-Myc, anti-β-actin) and HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with Mivebresib at a relevant concentration (e.g., 10x IC50) and a vehicle control for a specified time course (e.g., 4, 8, 24 hours).[9]

  • Sample Collection: Harvest cells. For parallel analysis, split the cell pellet for RNA and protein extraction.

  • qRT-PCR (for MYC mRNA):

    • Extract total RNA from one portion of the cells.

    • Synthesize cDNA from 1 µg of RNA.

    • Perform quantitative PCR using primers for MYC and a housekeeping gene.

    • Analyze data using the ΔΔCt method to determine the fold change in MYC expression relative to the control.

  • Western Blot (for c-Myc Protein):

    • Lyse the other portion of cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour.

    • Incubate with primary antibodies (anti-c-Myc and anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and visualize bands using an imager. Densitometry can be used for quantification relative to the loading control.

cluster_viability Phenotypic Analysis cluster_mechanistic Mechanistic Analysis A 1. Culture & Treat Cells with Mivebresib B 2a. Cell Viability Assay (e.g., CellTiter-Glo) A->B D 2b. Harvest Cells for RNA & Protein A->D C 3a. Measure Luminescence & Calculate IC50 B->C E 3b. RNA Extraction -> qRT-PCR D->E G 3c. Protein Lysis -> Western Blot D->G F 4b. Analyze MYC mRNA Levels E->F H 4c. Analyze c-Myc Protein Levels G->H

Caption: Integrated workflow for cellular characterization of Mivebresib.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mivebresib. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Philpott, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. PMC - NIH. Retrieved from [Link]

  • Piha-Paul, S. A., et al. (2020). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. AACR Journals. Retrieved from [Link]

  • TGR BioSciences. (n.d.). BRD4 Total Assay Kit Human. Retrieved from [Link]

  • Reproducibility Project: Cancer Biology. (2015). Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc. eLife. Retrieved from [Link]

  • Zhang, G., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC - NIH. Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. Retrieved from [Link]

  • Wilde, C., et al. (2022). MYC family amplification dictates sensitivity to BET bromodomain protein inhibitor Mivebresib (ABBV-075) in small-cell lung cancer. AACR Journals. Retrieved from [Link]

  • Wilde, C., et al. (2022). MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer. PMC - PubMed Central. Retrieved from [Link]

  • DiNardo, C. D., et al. (2021). A phase 1 study of the pan‐bromodomain and extraterminal inhibitor mivebresib (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. PubMed Central. Retrieved from [Link]

  • Zhang, G., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. ACS Publications. Retrieved from [Link]

  • Thirman, M. J., et al. (2019). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. Clinical Cancer Research. Retrieved from [Link]

  • Oh, K. S., et al. (2010). Identification of Novel Scaffolds for IκB Kinase Beta Inhibitor via a High-Throughput Screening TR-FRET Assay. PubMed. Retrieved from [Link]

  • DiNardo, C. D., et al. (2021). Pharmacokinetics profiles of mivebresib (ABBV‐075) are charted in... ResearchGate. Retrieved from [Link]

  • Milner, J. J., & Goldrath, A. W. (2021). Inhibiting BRD4 to generate BETter T cell memory. Journal of Experimental Medicine. Retrieved from [Link]

  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. PubMed Central. Retrieved from [Link]

  • Promega Connections. (2020). Designing BET(ter) Inhibitors to Guide Therapy for Cancer and Inflammatory Diseases. Retrieved from [Link]

  • Liu, Z., et al. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. PMC. Retrieved from [Link]

  • Kemp, M., et al. (2023). Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation. Retrieved from [Link]

  • Remsberg, J. R., et al. (2021). Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. PMC - NIH. Retrieved from [Link]

  • Mertz, J. A., et al. (2011). Targeting MYC dependence in cancer by inhibiting BET bromodomains. PNAS. Retrieved from [Link]

  • Hogg, S. J., et al. (2017). BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven... Retrieved from [Link]

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Application

Application Notes and Protocols for the In Vivo Investigation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Preamble: A Framework for Novel Compound Investigation The compound 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde is recognized as a key synthetic intermediate in the development of Mivebresib (ABBV-075), a potent i...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Framework for Novel Compound Investigation

The compound 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde is recognized as a key synthetic intermediate in the development of Mivebresib (ABBV-075), a potent inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins.[1][2][3] While the final product, Mivebresib, has been investigated in preclinical and clinical settings, there is a notable absence of publicly available literature detailing the in vivo dosage and administration of this specific intermediate.

This document, therefore, serves not as a direct protocol for this uncharacterized compound, but as a comprehensive investigator's guide. It outlines the essential scientific framework and methodologies required to systematically determine the dosage, administration, and preliminary pharmacokinetic profile of a novel chemical entity (NCE) like 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde. The principles and protocols described herein are grounded in standard practices of medicinal chemistry, pharmacology, and toxicology, providing a robust pathway from bench to in vivo assessment.

Part 1: Foundational Physicochemical & In Vitro Characterization

Before any in vivo experiment, a thorough understanding of the compound's fundamental properties is paramount. This initial phase dictates formulation strategies, predicts potential liabilities, and informs the design of subsequent animal studies. The structure of 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde presents two key "structural alerts":

  • Aromatic Aldehyde: This functional group is chemically reactive and can be susceptible to rapid in vivo oxidative metabolism to the corresponding carboxylic acid, potentially leading to poor oral bioavailability.[4]

  • Nitroaromatic Moiety: This group is associated with potential toxicity. The nitro group can undergo metabolic reduction to form reactive nitroso and hydroxylamine intermediates, which may lead to mutagenicity or oxidative stress.[5][6][7]

Critical Physicochemical Parameters

The following table outlines the essential parameters to be determined experimentally. These values are fundamental for designing formulations and interpreting biological data.

ParameterExperimental MethodRationale & Importance
Aqueous Solubility Kinetic or Thermodynamic Solubility Assays (e.g., HPLC-UV, Nephelometry)Determines if the compound can be formulated as a solution or will require a suspension or other enabling formulation. Poor solubility is a common hurdle for oral absorption.[8]
LogP / LogD Shake-flask method (Octanol/Water) or chromatographic (HPLC) methodsMeasures lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.
pKa Potentiometric titration or UV-Vis SpectroscopyIdentifies ionizable groups, which affects solubility and permeability across biological membranes.
Chemical Stability HPLC-based stability assays in various buffers (pH 2, 6.5, 7.4) and media (plasma, simulated gastric/intestinal fluids)Assesses degradation kinetics to ensure the compound is stable enough for formulation and during the course of the experiment.
In Vitro Metabolism Incubation with liver microsomes or hepatocytesProvides an early indication of metabolic stability and identifies major metabolic pathways (e.g., oxidation of the aldehyde).
In Vitro Cytotoxicity MTT or similar cell viability assays in relevant cell lines (e.g., HepG2)Establishes a baseline for cellular toxicity and helps in preliminary dose range selection.[9]
Protocol: Determination of Kinetic Aqueous Solubility

This protocol provides a standard method for assessing the initial solubility of a test compound, which is critical for early formulation decisions.

Objective: To determine the kinetic aqueous solubility of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in phosphate-buffered saline (PBS).

Materials:

  • Test Compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (UV-transparent for direct reading, or standard plates for transfer)

  • Multi-channel pipette

  • Plate shaker

  • UV-Vis Plate Reader

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions (for Standard Curve): Serially dilute the stock solution in DMSO to create standards for a calibration curve.

  • Solubility Assay: a. Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate. b. Add 2 µL of the 10 mM DMSO stock solution to the PBS wells in triplicate. This initiates precipitation of the compound. The final DMSO concentration should be kept low (e.g., 1%) to minimize co-solvency effects. c. Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Measurement: a. After incubation, measure the absorbance of the wells using a UV-Vis plate reader at a predetermined wavelength (λmax) for the compound. b. Alternatively, centrifuge the plate to pellet the precipitated compound and carefully transfer the supernatant to a new UV-transparent plate for reading. This method is generally more accurate.

  • Data Analysis: a. Prepare a standard curve by adding 2 µL of each DMSO serial dilution to 198 µL of a 50:50 PBS:Acetonitrile solution (or other suitable solvent to ensure full dissolution) and read the absorbance. b. Plot the absorbance of the standards versus concentration to generate a linear regression. c. Use the absorbance values from the experimental wells (supernatant) to calculate the concentration of the dissolved compound using the standard curve equation. The resulting concentration is the kinetic aqueous solubility.

Part 2: Formulation Strategy for In Vivo Studies

Given the predicted low aqueous solubility of this aromatic aldehyde, a suitable formulation is crucial for achieving adequate and reproducible exposure in animal models.[8][10][11]

Formulation Selection Workflow

The choice of formulation depends on the compound's properties, the intended route of administration, and the study's objective (e.g., toxicology vs. efficacy).

G cluster_formulation Formulation Decision Pathway Solubility Aqueous Solubility > 1 mg/mL? Solution Formulate as Aqueous Solution (e.g., Saline, PBS) Solubility->Solution Yes Route Route of Administration Solubility->Route No Suspension Prepare Aqueous Suspension (e.g., 0.5% MC in water) CoSolvent Use Co-solvent System (e.g., PEG400, Solutol) Lipid Use Lipid-Based System (e.g., SEDDS, Oil solution) Oral Oral (gavage) Route->Oral IV Intravenous (IV) Route->IV Oral->Suspension Default starting point Oral->Lipid For highly lipophilic compounds IV->CoSolvent Requires sterile filtration & tolerability check

Caption: Formulation selection workflow for preclinical studies.

Protocol: Preparation of an Oral Suspension

This protocol is a standard starting point for oral administration of poorly soluble compounds in rodent studies.

Objective: To prepare a 10 mg/mL suspension of the test compound in 0.5% methylcellulose for oral gavage.

Materials:

  • Test Compound, micronized if possible to improve homogeneity

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC), low viscosity

  • Sterile Water for Injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Glass beaker or vial

Methodology:

  • Vehicle Preparation: Prepare the 0.5% (w/v) methylcellulose vehicle by slowly adding 0.5 g of MC to 100 mL of sterile water while stirring vigorously. Allow it to stir for several hours or overnight at 4°C to ensure complete hydration.

  • Weighing: Accurately weigh the required amount of the test compound. For a 10 mL batch at 10 mg/mL, weigh 100 mg.

  • Wetting the Powder: Place the weighed compound into a mortar. Add a small volume of the vehicle (e.g., 0.5-1 mL) to the powder.

  • Levigation: Gently triturate the powder with the pestle to create a smooth, uniform paste. This step is critical to break up aggregates and ensure a fine, homogenous suspension.

  • Dilution: Gradually add the remaining vehicle in small portions while continuously stirring or mixing.

  • Homogenization: Transfer the mixture to a vial with a magnetic stir bar. Place it on a stir plate and stir continuously for at least 30 minutes before dosing. The suspension should be stirred continuously throughout the dosing procedure to prevent settling.

  • Quality Control: Visually inspect the suspension for homogeneity. For longer-term studies, particle size analysis and stability testing of the formulation are recommended.

Part 3: In Vivo Dose-Range Finding (Maximum Tolerated Dose)

The first in vivo experiment for any NCE is a dose-range finding (DRF) or maximum tolerated dose (MTD) study. Its purpose is to identify the highest dose that can be administered without causing life-threatening toxicity, which then informs dose selection for subsequent pharmacokinetic and efficacy studies.

MTD Study Design Workflow

A typical MTD study follows a structured progression from dose selection to terminal analysis.

G cluster_mtd Maximum Tolerated Dose (MTD) Study Workflow DoseSelection Select Starting Dose (e.g., 10-100 mg/kg) DoseEscalation Dose Escalation (e.g., Modified Fibonacci) DoseSelection->DoseEscalation Dosing Administer Single Dose (PO or IP) DoseEscalation->Dosing Observation Clinical Observation (7-14 days) Dosing->Observation DataCollection Collect Data: Body Weight, Clinical Signs Observation->DataCollection Endpoint Endpoint Analysis: Gross Necropsy, Tissue Collection DataCollection->Endpoint MTD_Determination Determine MTD Endpoint->MTD_Determination

Caption: Workflow for a typical single-dose MTD study in rodents.

Protocol: Single-Dose MTD Study in Mice

Objective: To determine the maximum tolerated dose of the test compound following a single oral administration in mice.

Animals:

  • Species: CD-1 or BALB/c mice

  • Sex: One sex, typically male, for initial studies to reduce variability.

  • Age: 8-10 weeks

  • Group Size: 3-5 mice per dose group

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5 days prior to the study.

  • Dose Selection: a. Based on in vitro cytotoxicity data and data from structurally similar compounds, select a starting dose (e.g., 50 mg/kg). b. Plan a dose escalation scheme (e.g., 50, 100, 250, 500, 1000 mg/kg).

  • Administration: a. Fast animals for 4 hours prior to dosing (water ad libitum). b. Administer the appropriate formulation (e.g., oral suspension) via gavage at a volume of 10 mL/kg. Include a vehicle-only control group.

  • Post-Dose Observation: a. Intensive Observation: Observe animals continuously for the first 4 hours post-dose for immediate signs of toxicity (e.g., lethargy, ataxia, changes in respiration). b. Daily Observation: For the next 14 days, observe animals at least once daily for clinical signs of toxicity. Pay special attention to signs potentially related to nitroaromatic compounds, such as changes in mucous membrane color (cyanosis, indicating potential methemoglobinemia). c. Body Weight: Record body weight just prior to dosing and daily thereafter. A body weight loss of >20% is often considered a humane endpoint.

  • Endpoint and Analysis: a. At the end of the 14-day observation period, euthanize all surviving animals. b. Conduct a gross necropsy on all animals (including those that die prematurely) to look for visible organ abnormalities. c. The MTD is defined as the highest dose that does not produce mortality or serious clinical signs, and results in a mean body weight loss of less than 15-20% from which the animals recover.

References

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

  • OSTI.GOV. (2017). Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. [Link]

  • PubChem. 4-(2-Fluorophenoxy)-3-nitrobenzamide. [Link]

  • Ahmed, T. A., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceutics, 13(8), 1146. [Link]

  • Toropova, A. P., & Toropov, A. A. (2012). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Structural Chemistry, 23(4), 1171-1177. [Link]

  • Wikipedia. 4-Nitrobenzaldehyde. [Link]

  • Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology, 84(3), 180-183. [Link]

  • Ahmed, T. A., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. ResearchGate. [Link]

  • Cheméo. Chemical Properties of 4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8). [Link]

  • Ahmed, T. A., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. MDPI. [Link]

  • Nouhaud, E., et al. (2018). Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts. Scientific Reports, 8(1), 17355. [Link]

  • Fu, P. P., et al. (2009). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 22(5), 871–889. [Link]

  • National Center for Biotechnology Information. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. [Link]

  • da Silva, A. B. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(4), 986-1011. [Link]

  • Micek, J., et al. (2018). In vivo toxicity of a new antifungal agent 2,4-dithiophenoxy-1-iodo-4-bromo benzene: a follow up on our in vitro study. Arhiv za higijenu rada i toksikologiju, 69(4), 320–328. [Link]

  • PubChem. Mivebresib. [Link]

  • Zhang, Y., et al. (2012). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Journal of the Chinese Chemical Society, 59(8), 1011-1015. [Link]

  • Knopp, M. M., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutics and Biopharmaceutics, 109, 159-166. [Link]

  • ChemBK. 4-Nitrobenzaldehyde. [Link]

  • Alhashimi, R. T., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Characterizing the Novel Kinase Inhibitor 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in Cell-Based Assays

Authored by: Senior Application Scientist, Gemini Division Introduction The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular regulation, go...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][3] Its dysregulation, often driven by mutations in key components like BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[4][5][6] Small molecule inhibitors targeting this pathway have become a critical component of modern oncology.

This document provides a comprehensive guide to the cellular characterization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , hereafter designated DFNPB , a novel investigational compound. Based on its structural motifs, DFNPB is hypothesized to function as a potent and selective inhibitor of the MAPK/ERK cascade, likely at the level of MEK1/2. These application notes offer detailed protocols for researchers, scientists, and drug development professionals to:

  • Quantify the anti-proliferative effects of DFNPB.

  • Validate its impact on the ERK signaling pathway.

  • Confirm direct target engagement within a cellular context.

Hypothesized Mechanism of Action: Inhibition of the MEK-ERK Signaling Axis

The ERK signaling pathway is a multi-tiered cascade initiated by extracellular signals that activate cell surface receptors.[1][7] This triggers the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Raf then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[2][6] MEK1/2 are the "gatekeepers" of the pathway, as their sole known substrates are ERK1 and ERK2 (also known as p44/42 MAPK).[2][5][8] Upon phosphorylation by MEK, activated ERK (p-ERK) translocates to the nucleus to regulate transcription factors or phosphorylates cytoplasmic targets, driving cellular proliferation and survival.[7]

DFNPB is postulated to be an allosteric, ATP-noncompetitive inhibitor of MEK1/2, a mechanism shared by many clinically successful MEK inhibitors.[8][9] By binding to a pocket adjacent to the ATP-binding site, it prevents MEK from adopting its active conformation, thereby blocking the phosphorylation and activation of ERK1/2. This targeted inhibition is expected to halt the downstream signaling events that promote cancer cell survival and division.[6]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Cytoplasmic_Targets Cytoplasmic Targets pERK->Cytoplasmic_Targets Phosphorylates Nuclear_Targets Transcription Factors (e.g., AP-1) pERK->Nuclear_Targets Translocates & Phosphorylates DFNPB DFNPB (Hypothesized Target) DFNPB->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Targets->Gene_Expression Regulates

Caption: Hypothesized mechanism of DFNPB within the MAPK/ERK signaling cascade.

Application 1: Determining Anti-Proliferative Activity using MTT Assay

Scientific Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with DFNPB, we can measure its effect on cell proliferation and determine its half-maximal inhibitory concentration (IC50).

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) for cell adhesion A->B C 3. Treat Cells with serial dilutions of DFNPB B->C D 4. Incubate (72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate (3-4h, 37°C, 5% CO2) E->F G 7. Solubilize Formazan (Add 100 µL SDS-HCl or DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line with known MAPK pathway activation (e.g., A375 melanoma with BRAF V600E mutation).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • DFNPB stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[13]

  • Sterile 96-well flat-bottom plates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[11][13] Include wells for vehicle control (DMSO) and medium-only blanks.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[11]

  • Compound Treatment:

    • Prepare serial dilutions of DFNPB in culture medium. A typical range would be from 100 µM down to 1 nM.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of DFNPB or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[10][13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[10][13]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log concentration of DFNPB and fit a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: IC50 Values
Cell LineDriver MutationDFNPB IC50 (nM)Reference Compound (e.g., Trametinib) IC50 (nM)
A375BRAF V600E[Experimental Value]1.5
HCT116KRAS G13D[Experimental Value]5.2
BxPC-3KRAS G12D[Experimental Value]8.0

Application 2: Validating Pathway Inhibition via Western Blot

Scientific Principle: A key step in validating a targeted inhibitor is to demonstrate that it modulates its intended signaling pathway within the cell. Since DFNPB is hypothesized to inhibit MEK1/2, this should lead to a decrease in the phosphorylation of its direct substrate, ERK1/2. Western blotting is a robust technique to measure the levels of specific proteins. By using antibodies specific to phosphorylated ERK (p-ERK) and total ERK, we can quantify the reduction in ERK activation following DFNPB treatment.[7][14]

Experimental Workflow: Western Blot for p-ERK

WB_Workflow A 1. Treat Cells with DFNPB (e.g., 2h) B 2. Lyse Cells (RIPA buffer with phosphatase inhibitors) A->B C 3. Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane (5% BSA or milk) E->F G 7. Primary Antibody Incubation (p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conj.) G->H I 9. Detect Signal (Chemiluminescence) H->I J 10. Strip & Re-probe (Total ERK, Loading Control) I->J

Caption: General workflow for Western blot analysis of p-ERK levels.

Detailed Protocol: Western Blot for p-ERK

Materials:

  • Cell line and culture reagents.

  • DFNPB and vehicle control (DMSO).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-ERK1/2 (p44/42 MAPK), Rabbit anti-Total ERK1/2.

  • Loading control antibody: Mouse anti-GAPDH or anti-β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of DFNPB (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold supplemented RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 15-20 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[14]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane should be stripped and re-probed for Total ERK and a loading control like GAPDH.[14] Densitometry analysis can be used to quantify the p-ERK/Total ERK ratio.[15]

Data Presentation: Expected Western Blot Results
DFNPB Conc. (nM)p-ERK1/2 (44/42 kDa)Total ERK1/2 (44/42 kDa)GAPDH (37 kDa)
0 (Vehicle)Strong BandsStrong BandsStrong Band
10Reduced BandsStrong BandsStrong Band
100Faint/No BandsStrong BandsStrong Band
1000No BandsStrong BandsStrong Band

Application 3: Confirming Direct Target Engagement with CETSA

Scientific Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct binding of a compound to its target protein in a physiological context (i.e., within intact cells or cell lysates).[16][17][18] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, its structure becomes more stable and resistant to heat-induced unfolding and aggregation.[16][19] By heating cell lysates treated with DFNPB across a temperature gradient, we can assess the melting temperature (Tm) of the target protein (e.g., MEK1). An upward shift in the Tm in the presence of DFNPB provides strong evidence of direct physical interaction.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)dot

CETSA_Workflow

Sources

Application

The Strategic Utility of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in Modern Drug Discovery

Introduction: A Scaffold of Untapped Potential In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeutics. 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a bespoke chemical entity that, at first glance, appears to be a simple aromatic aldehyde. However, a deeper analysis reveals a scaffold rich in chemical handles and laden with potential for modulation of pharmacokinetic and pharmacodynamic properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile intermediate. We will delve into the causality behind its use, provide detailed experimental workflows, and explore its application in the synthesis of targeted therapies, most notably in the realm of epigenetic modifiers.

The unique arrangement of a difluorophenoxy group, a nitro functionality, and a reactive aldehyde on a central benzene ring makes this molecule a powerful tool in medicinal chemistry. The difluorophenoxy moiety is known to enhance metabolic stability and binding affinity through favorable interactions with protein targets. The nitro group, a strong electron-withdrawing group, can serve as a precursor for an amino group, which is a common pharmacophoric element, or it can be utilized in bioreductive activation strategies for targeted drug release.[1][2] The aldehyde functionality provides a versatile anchor for a myriad of chemical transformations, including reductive aminations and carbon-carbon bond-forming reactions, allowing for the facile introduction of diverse chemical matter.

Core Applications in Drug Discovery: The Gateway to BET Bromodomain Inhibition

A prime example of the utility of the 4-(2,4-difluorophenoxy)-3-nitrophenyl scaffold is in the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as Mivebresib (ABBV-075).[3][4] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[5] Their dysregulation is implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[5]

The 4-(2,4-difluorophenoxy) moiety of Mivebresib anchors the molecule within the acetyl-lysine binding pocket of the BET bromodomains. The journey from 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde to such a complex inhibitor showcases the strategic importance of this intermediate. The aldehyde can be envisioned as a precursor to a key coupling partner in a convergent synthesis, for instance, through its conversion to a halide for subsequent cross-coupling reactions.

Medicinal Chemistry Rationale: Deconstructing the Scaffold

The choice of the 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde scaffold is a deliberate one, rooted in established medicinal chemistry principles:

  • The 2,4-Difluorophenoxy Group: The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[6] The difluoro substitution pattern also modulates the electronics of the phenyl ring, influencing pKa and binding interactions. The phenoxy ether linkage provides a degree of conformational flexibility, which can be advantageous for optimal target engagement.

  • The Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.[7][8] In the context of synthesis, it can direct the regioselectivity of certain reactions. From a pharmacological standpoint, the nitro group is often used as a precursor to an amine via reduction. This amine can then serve as a key pharmacophore or a point for further chemical elaboration. In some drug classes, the nitro group itself is essential for activity, often through bioreduction in hypoxic environments, a characteristic of many solid tumors.[1]

  • The Para-Aldehyde Group: The aldehyde is a versatile functional group that can participate in a wide array of chemical transformations. It is a key electrophile for nucleophilic addition and a substrate for reductive amination, Wittig reactions, and various condensation reactions. This allows for the efficient introduction of diverse side chains and the construction of complex molecular architectures.

Experimental Protocols: Harnessing the Reactivity of the Scaffold

The following protocols are illustrative examples of how 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde can be utilized in a drug discovery program. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Reductive Amination – A Gateway to Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This protocol details the reaction of 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde with a primary amine.

Objective: To synthesize N-benzyl-1-(4-(2,4-difluorophenoxy)-3-nitrophenyl)methanamine.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde(Not available)279.181.0
Benzylamine100-46-9107.151.2
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.5
Dichloromethane (DCM), anhydrous75-09-284.9310 mL
Acetic Acid, glacial64-19-760.050.1 mL

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde (279 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Add benzylamine (130 µL, 1.2 mmol) followed by glacial acetic acid (0.1 mL).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Caution: Gas evolution may be observed.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-1-(4-(2,4-difluorophenoxy)-3-nitrophenyl)methanamine.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.

  • Acetic Acid: A catalytic amount of acid is used to promote the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the corresponding imine.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the imine intermediate and the reducing agent.

G cluster_workflow Reductive Amination Workflow A Dissolve Aldehyde in Anhydrous DCM B Add Amine & Acetic Acid A->B C Imine Formation (30 min) B->C D Add STAB (Reducing Agent) C->D E Reduction Reaction (12-16 h) D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Reductive amination experimental workflow.
Protocol 2: Conversion to Aryl Bromide and Subsequent Suzuki Coupling

To further expand the synthetic utility of the scaffold, the aldehyde can be converted to a more versatile functional group for cross-coupling reactions, such as a bromine atom. This protocol outlines a hypothetical, yet plausible, two-step sequence involving a Baeyer-Villiger oxidation, hydrolysis, and Sandmeyer-type bromination, followed by a Suzuki-Miyaura cross-coupling. For the purpose of this application note, we will start from a commercially available or readily synthesized brominated analog, 4-bromo-1-(2,4-difluorophenoxy)-2-nitrobenzene , to illustrate the powerful Suzuki coupling.

Objective: To synthesize 4-(4-methoxyphenyl)-1-(2,4-difluorophenoxy)-2-nitrobenzene.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
4-bromo-1-(2,4-difluorophenoxy)-2-nitrobenzene(Not available)344.091.0
4-Methoxyphenylboronic acid4531-99-3151.961.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03
Potassium Carbonate584-08-7138.212.0
Toluene108-88-392.148 mL
Water7732-18-518.022 mL

Procedure:

  • To a round-bottom flask, add 4-bromo-1-(2,4-difluorophenoxy)-2-nitrobenzene (344 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes to remove dissolved oxygen.

  • Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-1-(2,4-difluorophenoxy)-2-nitrobenzene.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[10]

  • Base: Potassium carbonate is a crucial component of the catalytic cycle, facilitating the transmetalation step.[10]

  • Solvent System: The toluene/water biphasic system is effective for many Suzuki couplings, with the aqueous phase supporting the base and the organic phase dissolving the reactants and catalyst.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_pathway BET Bromodomain Signaling Pathway BET BET Proteins (BRD4) TF Transcription Factors BET->TF Histones Acetylated Histones Histones->BET binds to Promoter Gene Promoter TF->Promoter recruits to Transcription Transcription (e.g., MYC oncogene) Promoter->Transcription initiates Mivebresib Mivebresib (BET Inhibitor) Mivebresib->BET inhibits binding

Inhibition of the BET bromodomain signaling pathway.

Conclusion: A Versatile Intermediate for Next-Generation Therapeutics

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is more than just a chemical intermediate; it is a strategically designed scaffold that offers a wealth of opportunities for the medicinal chemist. Its unique combination of a difluorophenoxy group for enhanced drug-like properties, a nitro group as a versatile synthetic handle and potential pharmacophore, and a reactive aldehyde for diverse chemical transformations makes it an invaluable tool in the synthesis of complex and biologically active molecules. The successful development of BET bromodomain inhibitors like Mivebresib underscores the potential of this scaffold. The protocols and rationale provided herein are intended to serve as a foundational guide for researchers to unlock the full potential of this promising building block in their own drug discovery endeavors.

References

  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. Available from: [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry. 2017;60(20):8369-8384. Available from: [Link]

  • Nitro-Group-Containing Drugs. Pharmaceuticals. 2019;12(2):65. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. 2025. Available from: [Link]

  • Nitro-Group-Containing Drugs. PubMed. 2019. Available from: [Link]

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry. 2017;60(8):3534-3553. Available from: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry. 2022;238:114467. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. 2023;16(11):1588. Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. 2015. Available from: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. 2023;2(4):233-241. Available from: [Link]

  • The Suzuki Reaction. 2014. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV. 2017. Available from: [Link]

  • Results from the first-in-human study of mivebresib (ABBV-075), a pan-inhibitor of bromodomain and extra terminal proteins, in patients with relapsed/refractory acute myeloid leukemia. ResearchGate. 2025. Available from: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. 2023. Available from: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]

  • Reagents for Reduction of Imines and Enamines and Reductive Amination of Carbonyls. Purdue University. 2022. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in Acute Myeloid Leukemia (AML) Models

Introduction: The Rationale for Targeting Novel Pathways in AML Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Desp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Novel Pathways in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances in chemotherapy, AML remains a fatal disease for many patients, with high rates of relapse and drug resistance, underscoring the urgent need for novel therapeutic strategies.[1] One promising avenue of research is the targeting of specific signaling pathways that are critical for the survival and proliferation of leukemia cells.

The Mitogen-Activated Protein Kinase (MAPK) family is a key transducer of external signals that regulate cell growth and survival.[2][3] While much attention has been focused on the ERK1/2 cascade, the lesser-studied MEK5/ERK5 (also known as Big Mitogen-activated Kinase 1 or BMK1) pathway has emerged as a critical mediator of cell survival, proliferation, and chemoresistance in various cancers, including AML.[4][5][6] Constitutive activation of the ERK5 pathway has been observed in Hodgkin lymphoma and chronic myeloid leukemia.[1][4] In AML cells, inhibition of ERK5 has been shown to suppress proliferation, induce programmed cell death (apoptosis), and enhance the efficacy of standard chemotherapeutic agents like cytarabine.[1][4][7]

This document provides a comprehensive guide for researchers to evaluate the therapeutic potential of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , hereafter referred to as DFNC , a novel small molecule hypothesized to function as an inhibitor of the ERK5 signaling pathway in preclinical AML models. The protocols outlined herein provide a self-validating framework for assessing the compound's mechanism of action, from target engagement in cell lines to anti-leukemic efficacy in vivo.

Hypothesized Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Cascade

The MEK5/ERK5 pathway is a three-tiered kinase cascade typically activated by mitogens and oncogenic signals.[5] Upon activation, MEK5 phosphorylates ERK5. Activated, phosphorylated ERK5 (p-ERK5) then translocates to the nucleus where it acts as a transcription factor, upregulating the expression of key genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[4] By inhibiting ERK5, DFNC is hypothesized to prevent these downstream events, leading to cell cycle arrest and apoptosis in AML cells.

ERK5_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Mitogens Mitogens / Growth Factors MEKK2_3 MEKK2/3 Mitogens->MEKK2_3 Activate MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates pERK5_cyto p-ERK5 pERK5_nuc p-ERK5 pERK5_cyto->pERK5_nuc Translocation DFNC DFNC (Hypothesized Inhibitor) DFNC->ERK5 Inhibits Phosphorylation Transcription Gene Transcription pERK5_nuc->Transcription cMyc_CyclinD1 c-Myc, Cyclin D1 Transcription->cMyc_CyclinD1 Upregulates Proliferation Cell Proliferation & Survival cMyc_CyclinD1->Proliferation Apoptosis Apoptosis

Caption: Hypothesized mechanism of DFNC in the ERK5 signaling pathway.

Experimental Workflow: A Multi-Stage Validation Approach

A rigorous evaluation of DFNC requires a systematic progression from in vitro characterization to in vivo efficacy studies. This workflow ensures that each step logically informs the next, building a comprehensive profile of the compound's anti-leukemic properties.

Workflow cluster_stage2 cluster_stage3 stage1 Stage 1: In Vitro Profiling cell_culture AML Cell Culture (HL-60, Kasumi-1) stage2 Stage 2: Mechanistic Validation stage3 Stage 3: In Vivo Efficacy viability Cell Viability Assay (MTT) Determine IC50 cell_culture->viability viability->stage2 apoptosis Apoptosis Assay (Annexin V / PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI) viability->cell_cycle western_blot Western Blot (p-ERK5, c-Myc) viability->western_blot western_blot->stage3 xenograft AML Xenograft Model (NOD/SCID Mice) western_blot->xenograft efficacy Efficacy Assessment (Tumor Volume, Weight) xenograft->efficacy

Caption: Overall experimental workflow for the evaluation of DFNC.

PART 1: In Vitro Evaluation in AML Cell Lines

The initial phase focuses on characterizing the direct effects of DFNC on AML cell lines. The choice of cell lines is critical; HL-60 and Kasumi-1 are well-established models used in ERK5 inhibitor studies and represent different AML subtypes.[1][4]

Protocol 1.1: AML Cell Culture
  • Cell Lines: HL-60 (ATCC CCL-240) and Kasumi-1 (ATCC CRL-2724).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) for HL-60, and 20% FBS for Kasumi-1. Add 1% Penicillin-Streptomycin solution to both.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Compound Preparation: Dissolve DFNC powder in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Store at -20°C. Further dilutions should be made in the culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1%.

Protocol 1.2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the half-maximal inhibitory concentration (IC50) of DFNC.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium.

  • Treatment: After 24 hours, treat cells with serially diluted concentrations of DFNC (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Compound Cell Line Hypothetical IC50 (µM)
DFNCHL-601.5
DFNCKasumi-12.8
XMD8-92 (Control)HL-600.8[4]
XMD8-92 (Control)Kasumi-11.2[4]
Protocol 1.3: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of cells undergoing apoptosis after DFNC treatment.

  • Treatment: Seed 5 x 10⁵ cells in 6-well plates and treat with DFNC at concentrations equivalent to 1x and 2x the determined IC50 for 48 hours.

  • Harvesting: Collect cells, wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is a key metric.[4]

Treatment Cell Line Hypothetical % Apoptotic Cells (Annexin V+)
Vehicle (DMSO)HL-605.2%
DFNC (1x IC50)HL-6025.8%
DFNC (2x IC50)HL-6045.1%
Protocol 1.4: Western Blot for Target Engagement

This protocol validates that DFNC inhibits the phosphorylation of ERK5 and its downstream targets.

  • Treatment: Treat 2 x 10⁶ cells with DFNC (1x and 2x IC50) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-ERK5, anti-total-ERK5, anti-c-Myc, anti-Cyclin D1, and anti-GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system.

  • Expected Outcome: A dose-dependent decrease in the levels of phospho-ERK5, c-Myc, and Cyclin D1 relative to total ERK5 and the loading control will confirm on-target activity.[4]

PART 2: In Vivo Evaluation in an AML Xenograft Model

Positive in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and tolerability of DFNC in a living organism.

Protocol 2.1: AML Xenograft Tumor Model
  • Animals: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HL-60 cells (resuspended in PBS and Matrigel, 1:1 ratio) into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: DFNC (e.g., 25 mg/kg, daily oral gavage)

    • Group 3: DFNC (e.g., 50 mg/kg, daily oral gavage)

  • Treatment & Monitoring: Administer treatment daily for 21 days. Record body weight and tumor volume every 2-3 days. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice. Excise, weigh, and photograph the tumors. Tumors can be flash-frozen for pharmacodynamic analysis (Western blot) or fixed in formalin for immunohistochemistry (IHC).

Parameter Description
Primary Efficacy Tumor Growth Inhibition (% TGI) compared to vehicle control.
Secondary Efficacy Final tumor weight at study endpoint.
Tolerability Change in animal body weight over the treatment period.
Pharmacodynamics (Optional) IHC staining of tumor sections for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Conclusion

This application guide provides a robust, step-by-step framework for the preclinical evaluation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (DFNC) as a potential therapeutic agent for Acute Myeloid Leukemia. By systematically assessing its impact on cell viability, apoptosis, and on-target ERK5 signaling in vitro, and subsequently validating its efficacy in a xenograft model, researchers can build a comprehensive data package to support further development. The causality-driven experimental design ensures that the results are interpretable and provide clear insights into the compound's potential as a novel anti-leukemic drug.

References

  • The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells. PubMed Central. [Link]

  • Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells. e-Century Publishing Corporation. [Link]

  • Inhibition of the MEK5/ERK5 pathway can redirect 1,25-dihydroxyvitamin D3-treated human AML cells from monocytic to granulocytic lineage of differentiation. AACR Journals. [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. [Link]

  • A phase 1 study of the pan‐bromodomain and extraterminal inhibitor mivebresib (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. PubMed Central. [Link]

  • ERK5 pathway regulates transcription factors important for monocytic differentiation of human myeloid leukemia cells. PubMed. [Link]

  • Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV. [Link]

  • BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells. PubMed Central. [Link]

  • Targeting the BMK1 MAP Kinase Pathway in Cancer Therapy. PubMed Central. [Link]

  • ERK5 Pathway Regulates Transcription Factors Important for Monocytic Differentiation of Human Myeloid Leukemia Cells. PubMed Central. [Link]

  • Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML. PubMed Central. [Link]

  • Targeting the BMK1 MAP Kinase Pathway in Cancer Therapy. AACR Journals. [Link]

  • The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells. PubMed. [Link]

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Application

Application Notes and Protocols for Combination Therapy Using Mivebresib (ABBV-075), a 4-(2,4-Difluorophenoxy)-Containing BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract While the compound 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde is not extensively documented as a therapeutic agent, the structurally relate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the compound 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde is not extensively documented as a therapeutic agent, the structurally related molecule, Mivebresib (ABBV-075), which features the key 4-(2,4-difluorophenoxy) moiety, has emerged as a potent and orally available pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Mivebresib has shown significant promise in preclinical and clinical studies, particularly in the context of combination therapy for various malignancies, most notably Acute Myeloid Leukemia (AML).[3][4] These application notes provide a comprehensive guide for researchers on the use of Mivebresib in combination therapy, with a focus on its synergistic effects with the BCL-2 inhibitor, venetoclax. Detailed protocols for in vitro and in vivo studies are provided to enable the robust evaluation of Mivebresib-based combination strategies.

Introduction: The Rationale for Mivebresib in Combination Therapy

Mivebresib exerts its anticancer effects by targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes such as c-MYC.[1][5] By binding to the bromodomains of BET proteins, Mivebresib prevents their interaction with acetylated histones, thereby disrupting the transcriptional machinery responsible for tumor cell proliferation and survival.[1]

While Mivebresib has demonstrated single-agent activity, a key finding from preclinical research is its ability to synergize with other targeted agents.[4] In AML, for instance, Mivebresib has been shown to downregulate the expression of anti-apoptotic proteins like BCL-2 and MCL-1.[6][7] This provides a strong mechanistic rationale for combining Mivebresib with venetoclax, a BCL-2 inhibitor. The combination has been shown to be more effective than either agent alone in inducing apoptosis in AML cells.[5][6] This dual-pronged attack on cancer cell survival pathways forms the basis of the protocols detailed herein.

Mechanism of Action: Mivebresib and Venetoclax Synergy

The synergistic interaction between Mivebresib and venetoclax in AML can be attributed to their complementary effects on the intrinsic apoptotic pathway.

  • Mivebresib (BET Inhibitor): Downregulates the transcription of c-MYC and subsequently the anti-apoptotic protein MCL-1. This relieves the sequestration of pro-apoptotic proteins.

  • Venetoclax (BCL-2 Inhibitor): Directly inhibits the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins like BIM.

The combined action of Mivebresib and venetoclax leads to an overwhelming pro-apoptotic signal, resulting in the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Synergy_Mechanism cluster_0 Mivebresib (BETi) cluster_1 Venetoclax (BCL-2i) cluster_2 Apoptotic Pathway Mivebresib Mivebresib BET BET Proteins (BRD4) Mivebresib->BET Inhibits cMYC c-MYC Transcription BET->cMYC Promotes MCL1 MCL-1 cMYC->MCL1 Promotes BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2->BAX_BAK Inhibits MOMP Mitochondrial Permeabilization BAX_BAK->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Synergistic mechanism of Mivebresib and Venetoclax.

Experimental Protocols: In Vitro and In Vivo Evaluation

In Vitro Combination Studies

Objective: To determine the synergistic anti-leukemic activity of Mivebresib and venetoclax in AML cell lines.

3.1.1. Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP levels as an indicator of metabolically active cells.[8]

  • Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13)

    • RPMI-1640 medium with 10% FBS

    • Mivebresib (ABBV-075) and Venetoclax

    • 96-well white, clear-bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)[9]

    • Luminometer

  • Protocol:

    • Seed AML cells at a density of 5,000-10,000 cells/well in 50 µL of medium in a 96-well plate.

    • Prepare serial dilutions of Mivebresib and venetoclax in culture medium.

    • Add 25 µL of the Mivebresib dilution and 25 µL of the venetoclax dilution to the appropriate wells to achieve the final desired concentrations. Include single-agent and vehicle controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.[10]

3.1.2. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11][12]

  • Materials:

    • Treated cells from the combination study

    • Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam, ab14085)[11]

    • Flow cytometer

  • Protocol:

    • Treat cells with Mivebresib, venetoclax, or the combination for 24-48 hours.

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.[12]

3.1.3. Western Blotting for Apoptotic Markers

This technique is used to assess changes in the protein levels of key apoptotic regulators.[13]

  • Materials:

    • Treated cell lysates

    • Primary antibodies (e.g., anti-c-MYC, anti-MCL-1, anti-BCL-2, anti-cleaved PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Protocol:

    • Lyse treated cells and quantify protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Data Analysis: Quantifying Synergy

The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[15] The Combination Index (CI) is calculated, where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Software such as CompuSyn can be used to calculate CI values from the dose-response data obtained in the cell viability assays.[16]

Drug Combination Cell Line Effect (Fraction Affected) Combination Index (CI) Interpretation
Mivebresib + VenetoclaxMV4-110.5< 1Synergistic
Mivebresib + VenetoclaxMOLM-130.5< 1Synergistic

Table 1: Example data for synergy analysis.

InVitro_Workflow cluster_0 Experiment Setup cluster_1 Assays cluster_2 Data Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Treatment Treat with Mivebresib, Venetoclax, and Combination Cell_Culture->Treatment Viability Cell Viability (CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot Western Blot (c-MYC, MCL-1, c-PARP) Treatment->Western_Blot Synergy Synergy Analysis (Chou-Talalay) Viability->Synergy Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

Figure 2: In vitro experimental workflow.

In Vivo Combination Studies

Objective: To evaluate the in vivo efficacy of Mivebresib and venetoclax combination in an AML patient-derived xenograft (PDX) model.

3.3.1. AML PDX Mouse Model

PDX models closely recapitulate the heterogeneity of human AML.[17]

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID IL2Rγnull or NSG-SGM3) are recommended for their ability to support the engraftment of human AML cells.[17][18]

  • Engraftment:

    • Obtain primary AML patient samples.

    • Inject 1-5 x 10⁶ AML cells intravenously or intra-femorally into the mice.

    • Monitor for engraftment by checking for human CD45+ cells in the peripheral blood.

3.3.2. Treatment Protocol

  • Dosing:

    • Once engraftment is confirmed (typically 10-20% hCD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, Mivebresib alone, Venetoclax alone, Combination).

    • Mivebresib can be administered orally (e.g., 0.5 mg/kg) and venetoclax can also be given orally.[19] Dosing schedules should be based on prior pharmacokinetic and tolerability studies.

  • Monitoring:

    • Monitor animal body weight and overall health daily.

    • Assess tumor burden by weekly flow cytometry analysis of peripheral blood for hCD45+ cells.

  • Endpoint:

    • The study can be terminated when vehicle-treated animals show signs of advanced disease.

    • Collect bone marrow, spleen, and peripheral blood for final analysis of AML burden.

3.3.3. Pharmacodynamic Analysis

At the end of the study, tissues can be collected to assess target engagement and downstream effects of the combination therapy. This can include immunohistochemistry for cleaved caspase-3 in bone marrow sections or gene expression analysis of c-MYC targets in sorted AML cells.[7]

Conclusion and Future Directions

The combination of Mivebresib and venetoclax represents a promising therapeutic strategy for AML, with a strong mechanistic rationale and supportive preclinical and clinical data.[3][6] The protocols outlined in these application notes provide a framework for the rigorous evaluation of this and other Mivebresib-based combination therapies. Future studies could explore the efficacy of this combination in other hematological malignancies or solid tumors where BET proteins and BCL-2 play a critical role. Furthermore, the identification of predictive biomarkers of response will be crucial for the clinical translation of these findings.

References

  • The Jackson Laboratory. Patient-derived AML in vivo models. [Link]

  • Lama, R., et al. (2018). Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies. Frontiers in Oncology. [Link]

  • The Jackson Laboratory. Patient-Derived Acute Myeloid Leukemia (AML) Models. [Link]

  • Piha-Paul, S. A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research. [Link]

  • DiNardo, C. D., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer. [Link]

  • Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. In Vivo. [Link]

  • Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. National Institutes of Health. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. mivebresib. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • ASH Publications. (2019). Biomarker Modulation By Mivebresib (ABBV-075) +/- Venetoclax in Relapsed/Refractory Acute Myeloid Leukemia. Blood. [Link]

  • Champions Oncology. Humanized AML Mouse Model. [Link]

  • Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. In Vivo. [Link]

  • Fancher, I. S., et al. (2020). Current Methods for Quantifying Drug Synergism. Journal of Investigative Medicine. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. [Link]

  • ASH Publications. (2010). Adaptation of a Xenograft AML Model to Evaluate Chemotherapeutic Efficacy In Vivo. Blood. [Link]

  • Larvol Clin. A Study Evaluating the Safety and Pharmacokinetics of ABBV-075 in Subjects With Cancer. [Link]

  • DiNardo, C. D., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer. [Link]

  • ResearchGate. (2021). Pharmacokinetics profiles of mivebresib (ABBV-075) are charted in... [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. [Link]

  • ResearchGate. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. [Link]

  • ResearchGate. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. [Link]

  • ASCO Publications. (2019). Results from the first-in-human study of mivebresib (ABBV-075), a pan-inhibitor of bromodomain and extra terminal proteins, in patients with relapsed/refractory acute myeloid leukemia. [Link]

  • ASCO Publications. (2018). Results of the first-in-human study of ABBV-075 (mivebresib), a pan-inhibitor of bromodomain (BD) and extra terminal (BET) proteins, in patients (pts) with relapsed/refractory (R/R) solid tumors. [Link]

  • ASCO Publications. (2018). First-in-human study of ABBV-075 (mivebresib), a pan-inhibitor of bromodomain and extra terminal (BET) proteins, in patients (pts) with relapsed/refractory (RR) acute myeloid leukemia (AML): Preliminary data. [Link]

  • Lin, X., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research. [Link]

  • Zhang, N., et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. AAPS Journal. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. [Link]

  • AdisInsight. Mivebresib - AbbVie. [Link]

  • EdSpace. (2018). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

  • ResearchGate. (2007). (A) Western blot showing expression of Bcl-2 family proteins in... [Link]

  • National Center for Biotechnology Information. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Synthesis

Welcome to the technical support guide for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked question...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support researchers, scientists, and drug development professionals. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of Bromodomain and Extraterminal Domain (BET) family bromodomain inhibitors like Mivebresib (ABBV-075).[1][2] The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming aryl ethers.[3][4][5] This guide is designed to help you navigate the intricacies of this reaction to achieve optimal yields and purity.

Section 1: Reaction Overview and Mechanism

The synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is typically achieved through the SNAr reaction between a 4-halo-3-nitrobenzaldehyde (where the halogen is typically fluorine or chlorine) and 2,4-difluorophenol in the presence of a base.

Overall Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_products Product 4-halo-3-nitrobenzaldehyde 4-Halo-3-nitrobenzaldehyde (X = F, Cl) arrow Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat 2,4-difluorophenol 2,4-Difluorophenol plus1 + product 4-(2,4-Difluorophenoxy)-3- nitrobenzenecarbaldehyde arrow->product

Caption: General scheme for the SNAr synthesis.

The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process.[6] Its success hinges on the electronic properties of the aromatic ring.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 2,4-difluorophenol by a base, forming a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon atom bearing the leaving group (the halogen) on the 3-nitrobenzaldehyde ring. This attack is favored because the strong electron-withdrawing effects of the ortho-nitro group and para-aldehyde group make the ring electrophilic.[7] This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The formation of this complex is often indicated by a change in color of the reaction mixture.[10][11]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide leaving group (F⁻ or Cl⁻). This step is typically the rate-determining step.

SNAr_Mechanism Mechanism: Meisenheimer Complex Formation & Aromatization A 1. Base deprotonates 2,4-difluorophenol to form phenoxide B 2. Nucleophilic attack by phenoxide on aryl halide A->B Generates strong nucleophile C 3. Formation of resonance-stabilized Meisenheimer Complex (anionic σ-complex) B->C Addition step D 4. Elimination of halide leaving group C->D Rate-determining step (usually) E 5. Aromaticity is restored, forming the final diaryl ether product D->E Elimination step

Caption: Stepwise mechanism of the SNAr reaction.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem: Low Yield or Incomplete Conversion

Q1: My reaction is sluggish or stalls completely. What are the most likely causes and how can I fix them?

A1: Low conversion is a frequent issue in SNAr reactions and can be traced back to several factors. A systematic approach is best for troubleshooting.[12]

  • Cause 1: Insufficient Base Strength or Solubility: The base is crucial for deprotonating the phenol, generating the active nucleophile. If the base is too weak or does not dissolve sufficiently in the solvent, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.

    • Solution: While potassium carbonate (K₂CO₃) is common, it has limited solubility in some organic solvents. Consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "caesium effect," which can enhance the reactivity of the phenoxide. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used to pre-form the phenoxide before adding the aryl halide, but this requires strictly anhydrous conditions.[10][12]

  • Cause 2: Inappropriate Solvent Choice: The solvent's role is to dissolve reactants and stabilize the charged Meisenheimer intermediate.[10]

    • Solution: Polar aprotic solvents are strongly recommended.[13][14] Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices because they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[10] If your reaction is failing in a less polar solvent like THF or acetonitrile, switching to DMSO or DMF can dramatically improve the reaction rate.[10]

  • Cause 3: Insufficient Temperature: The elimination of the leaving group from the Meisenheimer complex often has a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. While many SNAr reactions proceed at 80-120 °C, some may require higher temperatures to drive the reaction to completion.[12] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.

  • Cause 4: Presence of Water: Moisture can protonate the phenoxide intermediate, reducing its nucleophilicity, and can also compete as a nucleophile, leading to hydrolysis byproducts.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., molecular sieves) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12]

Table 1: Comparison of Common Reaction Parameters

ParameterOption 1Option 2Option 3Rationale & Recommendation
Base K₂CO₃Cs₂CO₃NaHK₂CO₃ is a good starting point. Cs₂CO₃ offers better solubility and reactivity.[8] NaH is for pre-formation of the alkoxide under anhydrous conditions.[12]
Solvent AcetonitrileDMFDMSOPolar aprotic solvents are essential.[3] DMSO often provides the fastest rates due to its high polarity and ability to stabilize the intermediate.[10]
Leaving Group (on Benzaldehyde) ChlorineFluorineIn SNAr, fluorine is typically the best leaving group due to the high electronegativity which makes the ipso-carbon more electrophilic.[8][12]
Temperature 80 °C120 °C150 °CStart around 80-100 °C. Increase incrementally if conversion is low, monitoring for decomposition.
Problem: Side Product Formation

Q2: My TLC plate shows multiple spots, and the crude NMR is complex. What are the likely side reactions?

A2: The presence of multiple functional groups on the starting materials creates the potential for several side reactions.

  • Cause 1: Hydrolysis: If water is present, it can act as a nucleophile, attacking the 4-halo-3-nitrobenzaldehyde to form 4-hydroxy-3-nitrobenzaldehyde. The product itself can also be susceptible to hydrolysis under harsh conditions.

    • Solution: Maintain strictly anhydrous conditions as described above.[12]

  • Cause 2: Competing Reactions with the Aldehyde: Strong bases can react with the aldehyde group. Although the aldehyde on the aromatic ring lacks an alpha-proton and cannot enolize, very strong bases or high temperatures could potentially lead to reactions like the Cannizzaro reaction, especially if the starting aldehyde is not fully consumed.[11]

    • Solution: Avoid using an excessive excess of a very strong base. If possible, use a milder base like K₂CO₃ or Cs₂CO₃. Ensure the reaction temperature is not unnecessarily high.

  • Cause 3: Reduction of the Nitro Group: While less common under standard SNAr conditions, some reagents or impurities could potentially reduce the nitro group, leading to amino or other reduced species.[15]

    • Solution: Ensure the purity of all starting materials and solvents. Avoid potential sources of reducing agents.

Problem: Purification Challenges

Q3: I'm struggling to purify the final product. What are the best methods?

A3: The polarity of the nitro and aldehyde groups can make purification tricky.

  • Method 1: Recrystallization: This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol). If impurities are present, a hot filtration can be performed.[16] Slowly add a non-solvent in which the product is insoluble (e.g., hexanes) until the solution becomes turbid.[16] Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals. Collect the crystals by vacuum filtration.[16][17]

  • Method 2: Column Chromatography: If recrystallization is ineffective or impurities co-crystallize, column chromatography is the next step.

    • Protocol: Use silica gel as the stationary phase. A good starting point for the mobile phase (eluent) is a gradient of ethyl acetate in hexanes.[16] Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to identify and combine the pure fractions.[16]

  • Method 3: Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can sometimes be used as a purification technique to separate the aldehyde product from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with an acid or base.[18] This is a more specialized technique but can be effective if other methods fail.

Section 3: Experimental Workflow & Decision Making

The following flowchart provides a logical path for setting up, monitoring, and troubleshooting the synthesis.

Optimization_Workflow start Start: Assemble Reaction setup Reactants: 4-Fluoro-3-nitrobenzaldehyde + 2,4-Difluorophenol (1.1 eq) Base: K₂CO₃ (1.5 eq) Solvent: Anhydrous DMSO Temp: 100 °C start->setup monitor Monitor by TLC (e.g., every 2 hours) setup->monitor check_completion Is Starting Material Consumed? monitor->check_completion workup Aqueous Workup & Extraction check_completion->workup Yes troubleshoot Troubleshoot Reaction check_completion->troubleshoot No, after >8h purify Purify Crude Product (Recrystallization or Chromatography) workup->purify end Characterize Pure Product purify->end increase_temp Option 1: Increase Temp to 120-140 °C troubleshoot->increase_temp change_base Option 2: Switch Base to Cs₂CO₃ troubleshoot->change_base check_reagents Option 3: Verify Anhydrous Conditions & Reagent Purity troubleshoot->check_reagents increase_temp->monitor change_base->monitor check_reagents->monitor

Caption: A decision-making workflow for synthesis and optimization.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 4-chloro-3-nitrobenzaldehyde instead of the fluoro equivalent? A: Yes, the chloro-substituted analog can be used.[19] However, in SNAr reactions, the reactivity order for halogen leaving groups is typically F > Cl > Br > I.[12] This is because the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, you may need to use more forcing conditions (higher temperature, longer reaction time) with the chloro substrate compared to the fluoro substrate.

Q: How critical is the inert atmosphere? A: For achieving the highest yields and purity, it is highly recommended. An inert atmosphere of nitrogen or argon prevents atmospheric moisture from interfering with the reaction and minimizes the risk of side reactions, especially if you are using a very strong, moisture-sensitive base like NaH.[12]

Q: My reaction turns a deep red/purple color but doesn't produce the product. What is happening? A: The deep color is a strong indication that the Meisenheimer complex has formed.[10] If no product is generated, it means this intermediate is stable but is not collapsing to the product by expelling the leaving group. This indicates that the elimination step is the rate-limiting step and has a high activation barrier. The most direct solution is to increase the reaction temperature to provide enough energy to overcome this barrier.[10]

Q: Are there any specific safety precautions for this reaction? A: Yes. Polar aprotic solvents like DMF and DMSO have specific hazards; they are readily absorbed through the skin and can carry dissolved chemicals with them. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. 4-Chloro-3-nitrobenzaldehyde is a skin irritant and may cause an allergic skin reaction.[19] Consult the Safety Data Sheet (SDS) for all reagents before beginning work.

References

  • SNAr Solvents and Reagents. (2026, January 2). Wordpress.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Optimizing base and solvent conditions for SNAr reactions. Benchchem.
  • Structure and Solvent Effects in S N Reactions. (2021, July 31). Chemistry LibreTexts.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. (2025, December 22).
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17).
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2025, August 10).
  • US Patent 5,142,093 A, Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Benchchem.
  • Concerted Nucleophilic Aromatic Substitutions.
  • Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purific
  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed.
  • Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax.
  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
  • SNAr troubleshooting. (2023, December 23). Reddit.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26).
  • Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS.
  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Arylgermanes as Linkers for Solid Phase Synthesis.
  • EP Patent 0305812A2, Process for the purification of nitrobenzaldehyde.
  • 4-Chloro-3-nitrobenzaldehyde. PubChem.
  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed.
  • Synthesis of 4-amino-3-nitrobenzaldehyde.
  • Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017, October 12). OSTI.GOV.
  • FR Patent 2362106A1, Process for purifying 3-phenoxybenzaldehyde.
  • 4-Benzyloxy-3-nitrobenzaldehyde. Benchchem.
  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • US Patent 8,076,515 B2, Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

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Optimization

Technical Support Center: 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Solutions

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-(2,4-Difluoropheno...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde solutions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to maintain the quality and reliability of your experimental outcomes.

Introduction: Understanding the Molecule

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a complex aromatic aldehyde. Its structure incorporates several key functional groups that influence its stability: an aldehyde group, a nitro group, and a difluorophenoxy substituent. The aldehyde group is inherently reactive and susceptible to oxidation. The electron-withdrawing nature of the nitro group and the fluorine atoms can further impact the reactivity of the aldehyde and the overall stability of the molecule.[1] This guide will help you navigate the potential challenges in handling and storing solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde has turned a yellowish or brownish color. What does this indicate?

A change in color, typically to a yellow or brown hue, often suggests degradation of the compound. Aromatic aldehydes can oxidize to their corresponding carboxylic acids, which may be colored.[2] Additionally, nitroaromatic compounds can be susceptible to light-induced degradation, which may also result in colored byproducts. It is crucial to investigate the purity of the solution before proceeding with your experiment.

Q2: I've observed a precipitate forming in my stock solution. What could be the cause?

Precipitate formation can be due to several factors:

  • Polymerization: Aldehydes, particularly in concentrated solutions, can undergo polymerization to form trimers or other oligomers, which are often less soluble.[3]

  • Degradation Products: The degradation products, such as the corresponding carboxylic acid, may have different solubility profiles than the parent aldehyde, leading to precipitation.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute beyond its solubility limit.

  • Temperature Effects: If the solution was prepared at an elevated temperature, cooling to room temperature or below could cause the compound to crystallize out of solution.

Q3: What are the ideal storage conditions for solutions of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde?

To maximize the shelf-life of your solutions, adhere to the following storage best practices, which are standard for handling aldehydes:[4][5]

  • Temperature: Store solutions at a low temperature, typically 2-8°C. For long-term storage, consider aliquoting and storing at -20°C to minimize freeze-thaw cycles.[5]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] Use airtight containers to prevent solvent evaporation and exposure to air.[4]

Q4: Which solvents are recommended for preparing solutions of this compound?

The choice of solvent is critical for stability. Based on general practices for aromatic aldehydes, the following solvents are often suitable:

  • Acetonitrile (HPLC grade): Commonly used for preparing stock and working solutions of aldehyde standards.[5]

  • Dimethyl Sulfoxide (DMSO): A good solvent for many organic compounds, but ensure it is anhydrous as water can promote degradation.

  • Methanol (anhydrous): Can be used for preparing calibration standards.[5]

It is imperative to use high-purity, anhydrous solvents, as impurities and water can catalyze degradation.[4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with your 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde solutions.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the solution.

ObservationPotential CauseRecommended Action
Color Change (e.g., yellowing) Oxidation, light-induced degradationProtect from light, consider storing under inert gas. Verify purity with analytical methods.
Precipitate Formation Polymerization, insolubility of degradation products, solvent evaporation, temperature changeFilter the solution and analyze both the filtrate and the precipitate. Re-dissolve a small amount of precipitate in a suitable solvent to check for solubility.
Cloudiness or Haze Contamination, partial precipitationCheck for microbial growth (unlikely in organic solvents but possible with water contamination). Verify solubility at the current concentration and temperature.
Workflow for Investigating Solution Instability

The following diagram outlines a logical workflow for troubleshooting stability issues.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Corrective Actions & Prevention start Instability Observed (e.g., color change, precipitate) visual_inspection Visual Inspection start->visual_inspection check_storage Review Storage Conditions (Temp, Light, Atmosphere) visual_inspection->check_storage check_prep Review Solution Preparation (Solvent, Concentration, Purity) check_storage->check_prep analytical_methods Select Analytical Method (HPLC, GC-MS, etc.) check_prep->analytical_methods If issues persist run_analysis Analyze Current Solution vs. Freshly Prepared Standard analytical_methods->run_analysis interpret_results Interpret Data (New peaks, reduced main peak area) run_analysis->interpret_results remediate Remediation (Discard old solution, prepare fresh) interpret_results->remediate If degradation is confirmed optimize_storage Optimize Storage (Aliquoting, inert gas, antioxidants) remediate->optimize_storage document Document Findings & Update Protocol optimize_storage->document

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols for Purity Assessment

If you suspect degradation, it is essential to analytically determine the purity of your solution. Here are recommended protocols:

1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust method for quantifying the parent aldehyde and detecting degradation products.[6][7]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Stationary Phase: A C18 column is typically suitable for aromatic compounds.

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

  • Procedure:

    • Prepare a fresh standard solution of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde of known concentration.

    • Inject the fresh standard to determine its retention time and peak area.

    • Inject your suspect solution.

    • Compare the chromatograms. A significant decrease in the main peak area and/or the appearance of new peaks in the suspect solution indicates degradation.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[8]

  • Column: A non-polar or medium-polarity column is generally appropriate.

  • Injection: Use a split or splitless injection depending on the concentration.

  • Procedure:

    • Analyze a freshly prepared standard to obtain a reference mass spectrum and retention time.

    • Analyze your suspect solution.

    • Compare the mass spectra of any new peaks to a library to identify potential degradation products.

3. Colorimetric Assays (for Aldehyde Quantification)

For a quicker, semi-quantitative assessment, you can use a colorimetric assay. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic method for detecting aldehydes.[6]

  • Reagent: A solution of DNPH in a suitable acidic medium.

  • Procedure:

    • React a known amount of your solution with the DNPH reagent.

    • The formation of a colored hydrazone precipitate indicates the presence of an aldehyde.

    • This can be quantified spectrophotometrically by comparing the absorbance to a calibration curve prepared from fresh standards.

Potential Degradation Pathways

Understanding the likely degradation pathways can aid in troubleshooting and prevention.

G cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_reduction Reduction (under specific conditions) compound 4-(2,4-Difluorophenoxy)- 3-nitrobenzenecarbaldehyde carboxylic_acid 4-(2,4-Difluorophenoxy)- 3-nitrobenzoic acid compound->carboxylic_acid [O] (Air, Light) trimer Cyclic Trimer compound->trimer High Concentration amino_aldehyde 3-Amino-4-(2,4-difluorophenoxy) -benzenecarbaldehyde compound->amino_aldehyde [H] (e.g., reducing agents)

Caption: Potential degradation pathways.

  • Oxidation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. This is often accelerated by exposure to air and light.[2][9]

  • Polymerization: In concentrated solutions, aldehydes can form cyclic trimers or other polymers.[3] This is often reversible upon dilution and heating, though not always.

  • Reduction of the Nitro Group: While less common under standard storage conditions, the nitro group can be reduced to an amino group in the presence of reducing agents or certain catalysts.[10]

Preventative Measures and Best Practices

  • Use High-Purity Starting Material: Impurities can act as catalysts for degradation.[4]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use.

  • Work in a Controlled Environment: For sensitive reactions, handle the compound and its solutions in a glove box or under an inert atmosphere.

  • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may inhibit oxidation.[4] However, ensure the antioxidant does not interfere with your downstream applications.

  • Perform Regular Quality Control: Periodically check the purity of your stock solutions, especially if they have been stored for an extended period.

By following these guidelines, you can significantly improve the stability of your 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde solutions and ensure the integrity of your experimental results.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.).
  • Al-awar, J., Chbinou, N., & El-a-ssar, M. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • Nishino, S. F., & Spain, J. C. (1995). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Applied and Environmental Microbiology, 61(6), 2308–2313.
  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). New metabolic pathway for degradation of 2-nitrobenzoate by Arthobacter sp. SPG.
  • BenchChem. (2025).
  • Nitrobenzene Degradation P
  • He, Z., & Spain, J. C. (2000). Purification, Characterization, and Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 182(19), 5579–5583.
  • Al-awar, J., Chbinou, N., & El-a-ssar, M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32.
  • Bohrium. (2019, October 1). Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples: Full Paper PDF & Summary.
  • Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples.
  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4013–4017.
  • Abdel-rahman, S. (2025, August 5). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples.
  • ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • Pell Wall. (2013, February 7).
  • Arora, P. K., & Bae, H. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemical, 2014, 1–11.
  • Allan Chemical Corporation. (2025, October 23).
  • ChemicalBook. (2025, August 5). 4-Nitrobenzaldehyde | 555-16-8.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Liu, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 310, 123899.
  • National Center for Biotechnology Inform
  • ChemicalBook. (n.d.). 4-Nitrobenzaldehyde | 555-16-8.
  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
  • BenchChem. (n.d.). 4-Benzyloxy-3-nitrobenzaldehyde | 22955-07-3.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
  • MedchemExpress.com. (n.d.). 4-Fluorobenzaldehyde | Biochemical Reagent.
  • Chen, J. R., & Cheng, C. I. (2017).
  • PrepChem.com. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrobenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)-3-nitrobenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Fluorophenoxy)-3-nitrobenzamide. PubChem.
  • National Center for Biotechnology Inform
  • Faivre, E. J., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384.
  • Carl ROTH. (n.d.).
  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV.

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Troubleshooting

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Welcome to the technical support center for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and improve the yield and purity of your product.

Introduction to the Synthesis

The synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, typically 4-chloro-3-nitrobenzaldehyde, with 2,4-difluorophenol in the presence of a base. The electron-withdrawing nitro group ortho to the leaving group is crucial for activating the aromatic ring to nucleophilic attack. While the reaction is robust, achieving high yields consistently requires careful control of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential culprits and their solutions.

Primary Cause Analysis:

  • Inadequate Base Strength or Stoichiometry: The base plays a critical role in deprotonating the 2,4-difluorophenol, forming the more nucleophilic phenoxide ion. An insufficient amount or a base that is too weak will result in a low concentration of the active nucleophile.

  • Suboptimal Solvent Choice: The solvent significantly influences the reaction rate. Polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the base, leaving the phenoxide anion more "naked" and reactive.[1]

  • Reaction Temperature and Time: Like many organic reactions, this SNAr reaction is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to side product formation. Reaction times must also be optimized to ensure complete conversion without promoting degradation.

  • Presence of Water: Moisture can be detrimental to the reaction in a couple of ways. It can hydrolyze the starting material or the product and can also reduce the effectiveness of the base.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Recommendations:

ParameterRecommendationRationale
Base Use anhydrous potassium carbonate (K₂CO₃) at 2-3 equivalents. For challenging reactions, consider cesium carbonate (Cs₂CO₃).[2][3]K₂CO₃ is a cost-effective and efficient base for this transformation. Cs₂CO₃ is more soluble in organic solvents and the larger cesium cation leads to a more reactive "naked" phenoxide, often accelerating the reaction.[3][4]
Solvent Use anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][5]These polar aprotic solvents effectively solvate the potassium or cesium cations, enhancing the nucleophilicity of the phenoxide. DMSO is generally more polar than DMF and can sometimes lead to faster reaction rates.[6]
Temperature Start with a reaction temperature of 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).This temperature range usually provides a good balance between reaction rate and minimizing side reactions.
Anhydrous Conditions Thoroughly dry all glassware before use. Use anhydrous grade solvents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Minimizing water content is crucial to prevent hydrolysis and ensure the base is effective.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

The formation of side products is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

Potential Side Products and Their Mitigation:

  • Hydrolysis of 4-chloro-3-nitrobenzaldehyde: If water is present in the reaction mixture, the starting material can be hydrolyzed to 4-hydroxy-3-nitrobenzaldehyde. This impurity will not participate in the desired SNAr reaction and will complicate purification.

    • Mitigation: As mentioned above, ensure strictly anhydrous conditions.

  • Di-substitution: If your starting material has another potential leaving group, you might observe a second substitution reaction. However, with 4-chloro-3-nitrobenzaldehyde, this is less common.

  • Reaction at the Aldehyde: While less likely under these conditions, strong bases could potentially interact with the aldehyde functionality.

    • Mitigation: Use a moderate base like K₂CO₃ and avoid excessively high temperatures.

Visualizing the Main Reaction and a Key Side Reaction:

Reaction_and_Side_Reaction cluster_main Desired SNAr Reaction cluster_side Potential Side Reaction: Hydrolysis A 4-Chloro-3-nitrobenzaldehyde C Product: 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde A->C + 2,4-Difluorophenol K2CO3, DMF, 80-100°C B 2,4-Difluorophenol B->C D 4-Chloro-3-nitrobenzaldehyde F Side Product: 4-Hydroxy-3-nitrobenzaldehyde D->F + H2O (Trace amounts) E Water (H2O) E->F

Caption: Desired reaction pathway and a common side reaction.

Q3: What is a reliable protocol for this synthesis?

Here is a detailed, step-by-step protocol that incorporates best practices for maximizing yield and purity.

Experimental Protocol:

  • Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 eq.).

    • Add anhydrous potassium carbonate (2.5 eq.).

    • Introduce anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of the starting aldehyde).

  • Reaction:

    • Add 2,4-difluorophenol (1.1 eq.) to the stirred suspension.

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with stirring.

    • The crude product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.[7]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Q4: How do I choose the best purification method?

For this particular compound, recrystallization is often the most effective and scalable method of purification.

Comparison of Purification Methods:

MethodAdvantagesDisadvantages
Recrystallization - Cost-effective for larger scales.- Can yield highly pure crystalline material.- Relatively simple procedure.- Requires finding a suitable solvent system.- Some product loss is inevitable in the mother liquor.
Column Chromatography - Can provide very high purity.- Good for separating closely related impurities.- Time-consuming and requires large volumes of solvent.- Less practical for large-scale purification.

Tips for Successful Recrystallization:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][9] For 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, ethanol/water or isopropanol/water are good starting points.

  • Slow Cooling: Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.

  • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.

Concluding Remarks

The synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a well-established SNAr reaction. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and ensuring anhydrous conditions, researchers can consistently achieve high yields of this valuable intermediate. This guide provides a foundation for troubleshooting and optimizing your synthesis. For further inquiries, please consult the cited references.

References

  • Recrystallization. (n.d.). Retrieved January 16, 2026, from [Link]

  • Could an ester be formed like this? : r/OrganicChemistry. (2022, June 12). Reddit. Retrieved January 16, 2026, from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024, January 13). Reddit. Retrieved January 16, 2026, from [Link]

  • Optimization of organophotochemical SNAr reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. (2024, March 6). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 16, 2026, from [Link]

  • US Patent for Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (1992, August 25). Google Patents.
  • Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. (2022, September). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 16, 2026, from [Link]

  • Specific Solvent Issues with the SNAr Reaction. (n.d.). WordPress. Retrieved January 16, 2026, from [Link]

  • CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent. (2007, September 19). Google Patents.
  • ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. (2006, August). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. (n.d.). Retrieved January 16, 2026, from [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. (n.d.). ChemRxiv. Retrieved January 16, 2026, from [Link]

  • reactions involving (n,n)-dimethylformamide and dimethyl sulfoxide. (n.d.). Purdue e-Pubs. Retrieved January 16, 2026, from [Link]

  • What's the chemical difference between DMF and DMSO? (2017, April 25). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences, 60(4), 232-234. Retrieved January 16, 2026, from [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017, October 26). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • US Patent for Compounds and methods for synthesis and therapy. (1999, September 14). Google Patents.
  • United States Patent (19). (1997, February 4). Google Patents.
  • EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. (1979, October 10). Google Patents.

Sources

Optimization

Technical Support Center: Crystallization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Welcome to the technical support center for the crystallization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve challenges during your crystallization experiments.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, building a strong foundation for successful experimentation.

Q1: What are the key physicochemical properties of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde to consider for crystallization?

A1: While specific experimental data for this molecule is not widely published, we can infer its properties from its structural components: a substituted benzaldehyde, a nitro group, and a difluorophenoxy moiety. The molecule is expected to be a solid at room temperature with a relatively high melting point, typical for nitroaromatic compounds.[1][2] Its polarity is significant due to the nitro and aldehyde groups, suggesting solubility in polar organic solvents.[3] The "like dissolves like" principle is a good starting point for solvent selection.[3]

Q2: How do I select an appropriate solvent for the recrystallization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde?

A2: The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound.[3] This means the compound should be highly soluble at the solvent's boiling point and sparingly soluble at lower temperatures (e.g., 0-4 °C).[3] This differential solubility is crucial for maximizing product recovery.[4] A good starting point for nitroaromatic compounds are polar solvents like alcohols (ethanol, methanol) or acetic acid.[3][5]

Solvent Selection Workflow

Caption: Workflow for selecting a suitable crystallization solvent.

Q3: When is a mixed solvent system recommended, and how do I use it?

A3: A mixed solvent system is employed when no single solvent provides the desired solubility profile.[6] This is often the case when a compound is too soluble in one solvent and poorly soluble in another.[3] To use a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy, indicating saturation.[6] A few drops of the "good" solvent can be added to redissolve the precipitate, and then the solution is allowed to cool slowly.[7]

Common Mixed Solvent Pairs

Good Solvent Poor Solvent
Ethanol Water
Acetone Water
Ethyl Acetate Hexane/Heptane
Toluene Hexane/Heptane

| Dichloromethane | Hexane/Heptane |

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[3] To prevent this, you can try using a lower-boiling point solvent, adding more solvent to reduce the saturation point, or allowing the solution to cool more slowly to give the molecules time to arrange in a crystal lattice.[3][8]

II. Troubleshooting Guide: Addressing Specific Crystallization Issues

This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Problem 1: No Crystals Form Upon Cooling

Initial Diagnosis: The solution is likely not supersaturated, or nucleation is inhibited.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[9] The microscopic scratches on the glass can serve as nucleation sites.[9]

    • Seeding: Add a small, pure crystal of the compound (a "seed crystal") to the solution to initiate crystal growth.[7] If you don't have a seed crystal, you can sometimes obtain one by rapidly evaporating a small amount of the solution on a watch glass.

  • Increase Supersaturation:

    • Evaporation: If the compound is too soluble, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[8]

    • Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or even an ice-salt bath for a lower temperature.[3]

  • Re-evaluate Solvent Choice: If all else fails, the chosen solvent may be too effective at dissolving the compound.[3] The solvent can be removed by rotary evaporation, and the crystallization process can be attempted again with a different solvent or a mixed solvent system.[8]

Troubleshooting Flowchart: No Crystal Formation

Caption: Decision tree for troubleshooting lack of crystallization.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Initial Diagnosis: The compound is coming out of solution above its melting point, or high impurity levels are present.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[3]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling out.

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a mixed solvent system where the "poor" solvent is added at a temperature below the compound's melting point.[3]

  • Purify the Crude Material: "Oiling out" can be exacerbated by the presence of impurities that depress the melting point.[3] Consider a preliminary purification step like column chromatography if the crude material is highly impure.[10]

Problem 3: Very Low Yield of Recrystallized Product

Initial Diagnosis: The compound has significant solubility in the cold solvent, or there was premature crystallization during a hot filtration step.

Troubleshooting Steps:

  • Maximize Recovery from Mother Liquor: Before discarding the filtrate (mother liquor), cool it in an ice bath to see if more crystals form.[3] If a substantial amount precipitates, your initial cooling may not have been sufficient.

  • Optimize Solvent Volume: You may have used too much solvent. To maximize yield, use the minimum amount of hot solvent required to dissolve the solid.[4]

  • Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[3]

  • Re-evaluate Solvent Choice: The chosen solvent may be too good, keeping a significant portion of your product dissolved even at low temperatures.[3] A different solvent with a lower solvating power at cold temperatures might be necessary.

Problem 4: Poor Crystal Quality (e.g., fine needles, powder)

Initial Diagnosis: Crystallization occurred too rapidly, or impurities are affecting crystal habit.

Troubleshooting Steps:

  • Slow Down Crystallization: Rapid crystal growth often leads to smaller, less pure crystals as impurities get trapped in the rapidly forming lattice.[8]

    • Use a larger volume of solvent to slow down the process.[8]

    • Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Address Impurities: Certain impurities can inhibit growth on specific crystal faces, leading to undesirable morphologies like needles.[11][12]

    • Consider an activated carbon (charcoal) treatment of the hot solution to remove colored or highly polar impurities.

    • If the problem persists, a more rigorous purification of the crude material may be necessary before recrystallization.[11]

  • Consider Polymorphism: It is possible that you are crystallizing a different, less stable polymorph of your compound.[13][14][15] Polymorphs are different crystal structures of the same molecule and can have different physical properties, including crystal shape.[16][17] Experimenting with different solvents and cooling rates can sometimes lead to the formation of a more stable, well-defined crystalline form.

III. Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 3-7 from the Standard Recrystallization Procedure.

IV. References

  • Desiraju, G. R. (2007). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 40(4), 292-300.

  • Thomas, S. P., & A. K., P. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks.

  • Mersmann, A. (Ed.). (2001). Industrial Crystallization. (Chapter 14: Polymorphism). Wiley-VCH.

  • Wikipedia. (2024). Crystal polymorphism.

  • Chen, J., & Myerson, A. S. (2019). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 23(9), 1739-1753.

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.

  • [Guide for crystallization]. (n.d.).

  • [SOP: CRYSTALLIZATION]. (n.d.).

  • ChemBK. (n.d.). 4-Nitrobenzaldehyde.

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.

  • Universität Potsdam. (n.d.). Advice for Crystallization.

  • University of Rochester. (n.d.). How To: Purify by Crystallization.

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.

  • [Recrystallization-1.pdf]. (n.d.).

  • Jasinska, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1361.

  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8.

  • Myerson, A. S. (Ed.). (2019). Handbook of Industrial Crystallization. (Chapter 4: The Influence of Impurities and Additives on Crystallization). Cambridge University Press.

  • Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzaldehyde Safety Data Sheet.

  • ChemicalBook. (2025). 4-Nitrobenzaldehyde.

  • BenchChem. (n.d.). 4-Benzyloxy-3-nitrobenzaldehyde.

  • Jasinska, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate.

  • Myerson, A. S., & Ginde, R. (2002). The influence of impurities and solvents on crystallization. In Handbook of Industrial Crystallization (pp. 115-146). Butterworth-Heinemann.

  • PrepChem. (n.d.). Preparation of 4-nitrobenzaldehyde.

  • PubChem. (n.d.). 4-Nitrobenzaldehyde.

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384.

  • McDaniel, K. F., et al. (2017). Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV.

  • Melloni, P., et al. (1992). U.S. Patent No. 5,142,093. U.S. Patent and Trademark Office.

  • Lieberman, S. V., & Connor, R. (1943). p-NITROBENZALDEHYDE. Organic Syntheses, 23, 71.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents.

  • BenchChem. (n.d.). 4-Benzyloxy-3-nitrobenzaldehyde.

  • Tänzer, W., & Schwarz, H. (1989). EP Patent No. 0305812A2. European Patent Office.

  • Hügle, M., et al. (2016). Preparation data of the bromodomains BRD3(1), BRD3(2), BRD4(1), and BRPF1B and crystallization of BRD4(1)-inhibitor complexes. Data in Brief, 7, 1370–1374.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Welcome to the Technical Support Center for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing in-depth technical insights and actionable troubleshooting strategies to ensure the success of your experiments.

Core Synthesis Overview: A Nucleophilic Aromatic Substitution Approach

The synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2,4-difluorophenol with an activated aryl halide, typically 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde, in the presence of a base. The electron-withdrawing nitro group is essential as it activates the aromatic ring, making it susceptible to nucleophilic attack.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section delves into the common impurities encountered during the synthesis, their origins, and strategies to minimize their formation.

Q1: I'm observing a significant amount of unreacted starting materials in my final product. What could be the cause and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue in SNAr reactions and can be attributed to several factors:

  • Insufficient Base: The base plays a crucial role in deprotonating the 2,4-difluorophenol to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to poor conversion.

  • Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the reaction may not go to completion.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the anion more nucleophilic.[1][2]

Troubleshooting Steps:

  • Optimize the Base: Consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in stoichiometric or slight excess.

  • Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any potential degradation of starting materials or product.

  • Extend Reaction Time: Monitor the reaction progress by TLC or HPLC and continue until the starting materials are consumed.

  • Ensure Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Ensure all reagents and solvents are dry.

Q2: My purified product contains an impurity with a mass corresponding to the hydrolysis of the starting aryl halide. How is this formed and how can I prevent it?

A2: The presence of 4-hydroxy-3-nitrobenzaldehyde is a common impurity resulting from the hydrolysis of 4-chloro-3-nitrobenzaldehyde under basic conditions, especially at elevated temperatures.

Mechanism of Formation:

The hydroxide ions, present from residual water or as a result of the base's interaction with water, can act as a competing nucleophile, attacking the activated aromatic ring and displacing the chloride.

Prevention Strategies:

  • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the presence of water.

  • Choice of Base: A non-hydroxide base, such as potassium carbonate, is less likely to introduce hydroxide ions into the reaction mixture.

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they also accelerate the rate of hydrolysis. Finding the optimal temperature that favors the desired reaction over hydrolysis is key.

Q3: I have identified an impurity that appears to be an oxidation product of my target molecule. What is this impurity and how can I avoid its formation?

A3: The aldehyde functional group in your target molecule, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, is susceptible to oxidation, leading to the formation of 4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid.

Causes of Oxidation:

  • Air Oxidation: At elevated temperatures and in the presence of a base, aldehydes can be susceptible to air oxidation.

  • Oxidizing Agents: Contaminants in the starting materials or solvents could act as oxidizing agents.

Mitigation Techniques:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Purified Reagents: Use high-purity starting materials and solvents to avoid introducing any oxidizing contaminants.

  • Controlled Work-up: During the work-up procedure, avoid prolonged exposure to air, especially under basic conditions.

Frequently Asked Questions (FAQs)

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent tool for rapid, real-time monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying impurities. A reversed-phase C18 column with a gradient of acetonitrile and water is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help in the structural elucidation of impurities if they are present in sufficient quantities.

Q5: What is a suitable purification method for crude 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde?

A5: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for obtaining a pure product.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography using silica gel is the method of choice. A gradient elution system, for example, with ethyl acetate and hexanes, can be used to separate the components based on their polarity.

Experimental Protocols

General Protocol for the Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde
  • To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, 1.5 eq).

  • Heat the mixture to a temperature between 80-120 °C.

  • Add 4-chloro-3-nitrobenzaldehyde (1.0 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Common Impurities and their Potential Origins

Impurity NameStructurePotential Origin
2,4-DifluorophenolUnreacted starting material
4-Chloro-3-nitrobenzaldehydeUnreacted starting material
4-Hydroxy-3-nitrobenzaldehydeHydrolysis of 4-chloro-3-nitrobenzaldehyde
4-(2,4-Difluorophenoxy)-3-nitrobenzoic acidOxidation of the final product

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

SM1 2,4-Difluorophenol Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) SM1->Base SM2 4-Chloro-3-nitrobenzaldehyde SM2->Base Impurity2 4-Hydroxy-3-nitrobenzaldehyde (Hydrolysis Side Product) SM2->Impurity2 Hydrolysis (H₂O, Base) Product 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Base->Product SNAr Reaction Impurity1 Unreacted Starting Materials Base->Impurity1 Incomplete Reaction Impurity3 4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid (Oxidation Product) Product->Impurity3 Oxidation ([O])

Caption: Synthetic route and common impurity formation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Base 1. Check Base - Strength? - Stoichiometry? Start->Check_Base Check_Conditions 2. Check Reaction Conditions - Temperature? - Time? Check_Base->Check_Conditions Adequate Optimize_Base Action: Use stronger base (K₂CO₃, Cs₂CO₃) or increase amount Check_Base->Optimize_Base Inadequate Check_Reagents 3. Check Reagents & Solvent - Anhydrous? Check_Conditions->Check_Reagents Sufficient Optimize_Temp Action: Increase temperature and/or extend reaction time Check_Conditions->Optimize_Temp Too mild Dry_Reagents Action: Use anhydrous reagents and solvents Check_Reagents->Dry_Reagents Moisture present Re_evaluate Re-run reaction and evaluate yield Check_Reagents->Re_evaluate Dry Optimize_Base->Re_evaluate Optimize_Temp->Re_evaluate Dry_Reagents->Re_evaluate

Caption: Systematic approach to troubleshooting low reaction yields.

References

  • BenchChem. (2025). Side reactions to avoid when working with 4-Chloro-3-nitrobenzaldehyde.
  • Google Patents. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (U.S. Patent No. 5,142,093A).
  • Google Patents. (2009). Process for Preparing 4,4' Difluorobenzophenone. (U.S. Patent No. 2009/0177014A1).
  • ChemHelp ASAP. (2020, February 2).
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress.
  • Google Patents. (2014). Preparation method of 4-(difluoromethoxy)aniline. (Chinese Patent No. CN103819349A).
  • Google Patents. (1971). Process for preparing 4-fluoro-3-nitroaniline. (U.S. Patent No. 3,586,719A).
  • Cogle, C. R., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. Clinical Cancer Research, 28(13), 2866–2876.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, January 4). WordPress.
  • Google Patents. (2012). A process for the preparation of roflumilast. (International Patent No. WO 2012/147098 A2).
  • Google Patents. (1981). 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. (European Patent No. EP0024624A2).
  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384.
  • Wang, Y., et al. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 28(14), 5489.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).
  • Gryko, D. T., & Tasior, M. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 6-27.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Phan, N. T. S., et al. (2012). Ligand‐Free Copper‐Catalyzed Coupling of Phenols with Nitroarenes by using a Metal–Organic Framework as a Robust and Recoverable Catalyst. Chemistry – An Asian Journal, 7(3), 558-565.
  • Islip, P. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Curious Chemist.
  • Practical Fragments. (2018, February 12). Fragments in the clinic: ABBV-075 / Mivebresib. Retrieved from [Link]

  • Google Patents. (1982). Method of preparing 2,4-difluoroaniline. (European Patent No. EP0001825B1).
  • B-Arrastia, M. L., et al. (2018). Supercritical fluid chromatography-photodiode array detection-electrospray ionization mass spectrometry as a framework for impurity fate mapping in the development and manufacture of drug substances.
  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

  • Agilent Technologies. (2015).
  • ResearchGate. (n.d.). Addition of Organochromium Reagents to Heteroaryl Aldehydes. Synthesis of Heteroaryl Substituted bis-Allyl Ethers and Homoallyl Ethers.
  • Tobisu, M., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Journal of the American Chemical Society, 139(8), 3042–3045.
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.
  • International Programme on Chemical Safety. (1984). Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984). INCHEM.
  • Wang, Y., et al. (2024). Discovery of 4-(isopentyloxy)
  • Google Patents. (2020). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (Chinese Patent No. CN109738536B).
  • IRIS. (2022). Sustainable Synthesis of Aryl and Heteroaryl Aldehydes.

Sources

Optimization

Technical Support Center: 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Welcome to the technical support resource for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this molecule. Drawing from established principles in organic chemistry and analytical science, this document provides in-depth troubleshooting advice and answers to frequently asked questions concerning its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde and what are its primary applications?

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is a complex organic molecule featuring a difluorophenoxy ether linkage, a nitro group, and an aldehyde functional group on a benzene ring. Its structure makes it a valuable intermediate in medicinal chemistry and materials science. For instance, the core structure is related to compounds developed as Bromodomain and Extraterminal (BET) family bromodomain inhibitors, which have shown potential in oncology.[1][2]

Q2: I'm observing a gradual decrease in the purity of my sample over time. What are the most likely degradation pathways?

The molecule's structure contains three primary points of reactivity susceptible to degradation: the aldehyde, the ether linkage, and the nitro group. The most common degradation pathways are:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, forming 4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid. This is a very common issue for aldehyde-containing compounds.[3]

  • Hydrolysis: The ether bond can be cleaved, particularly under non-neutral pH conditions, yielding 2,4-Difluorophenol and 4-hydroxy-3-nitrobenzenecarbaldehyde.[4][5]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[6][7][8] Exposure to UV or even ambient light can trigger complex reactions, including hydroxylation of the aromatic rings or reduction of the nitro group.

Q3: What analytical methods are best suited for monitoring the purity and degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for routine purity checks and quantifying the parent compound and its non-volatile degradation products. A reversed-phase C18 column with a UV detector is a standard starting point.[3][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying more volatile degradation products, such as 2,4-Difluorophenol, that may arise from ether cleavage.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products by providing molecular weight information that helps in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the starting material and for the definitive identification of isolated degradation products.[9]

Troubleshooting Guides & Experimental Protocols

This section addresses specific problems you may encounter during your experiments, providing explanations grounded in chemical principles and actionable protocols.

Issue 1: Purity Decrease During Storage or in Solution

Question: My HPLC analysis shows a new, more polar peak appearing in my sample of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde that was stored in methanol for 24 hours. What is this new peak and how can I prevent its formation?

Expert Analysis: The appearance of a more polar peak (i.e., one with a shorter retention time on a reversed-phase HPLC column) strongly suggests the formation of a more polar degradation product. Given the structure and the storage solvent, the most probable culprit is the oxidation of the aldehyde group to a carboxylic acid. Carboxylic acids are significantly more polar than aldehydes, which aligns with your observation.

Plausible Degradation Pathway: Oxidation The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This can be initiated by dissolved oxygen, trace metal impurities, or light.

Oxidation Parent 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Reagent [O] (Air, Light, Impurities) Parent->Reagent Product 4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid Reagent->Product

Caption: Oxidation of the aldehyde to a carboxylic acid.

Troubleshooting & Prevention:

  • Inert Atmosphere: When preparing solutions for storage, degas the solvent and flush the vial with an inert gas like nitrogen or argon before sealing. This minimizes contact with oxygen.

  • Solvent Purity: Use high-purity, antioxidant-free solvents. Older solvents or lower grades can contain peroxides that accelerate oxidation.

  • Light Protection: Store samples in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidation.[8]

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of chemical degradation.

  • pH Control: Avoid basic conditions, as they can promote both oxidation and hydrolysis. If possible, use a buffered solution at a slightly acidic to neutral pH.

Issue 2: Unexpected Products in Reaction Monitored by Mass Spectrometry

Question: I'm running a reaction and my LC-MS analysis shows ions corresponding to masses of 130.01 g/mol and 169.02 g/mol , which I can't account for. What could they be?

Expert Analysis: These masses do not correspond to the parent molecule or its simple oxidation product. This suggests a fragmentation or cleavage of the molecule. The most likely bond to cleave under hydrolytic conditions (acidic or basic) is the ether linkage.

Plausible Degradation Pathway: Hydrolysis The ether bond can undergo nucleophilic attack, especially if catalyzed by acid or base, leading to its cleavage.

  • Product 1: 2,4-Difluorophenol (Calculated Monoisotopic Mass: 130.0125 g/mol )

  • Product 2: 4-Hydroxy-3-nitrobenzenecarbaldehyde (Calculated Monoisotopic Mass: 169.0219 g/mol )

These calculated masses are an excellent match for the ions you are observing.

Hydrolysis cluster_products Hydrolysis Products Parent 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Reagent H₂O (Acid/Base Catalyst) Parent->Reagent Product1 2,4-Difluorophenol (MW: 130.01) Product2 4-Hydroxy-3-nitrobenzenecarbaldehyde (MW: 169.02) Reagent->Product1 Reagent->Product2

Caption: Hydrolytic cleavage of the ether linkage.

Troubleshooting & Confirmation:

  • Control Reaction pH: Maintain a neutral pH unless your reaction chemistry requires acidic or basic conditions. If extreme pH is necessary, be aware that this side reaction is likely.

  • Minimize Water: Use anhydrous solvents and perform reactions under an inert, dry atmosphere to limit the availability of water for hydrolysis.[4]

  • Confirmation by Standard: To confirm the identity of the peaks, obtain commercial standards of 2,4-Difluorophenol and, if possible, 4-hydroxy-3-nitrobenzenecarbaldehyde. Analyze them by LC-MS under the same conditions to compare retention times and mass spectra.

  • GC-MS Analysis: 2,4-Difluorophenol is volatile and well-suited for GC-MS analysis, which can provide an orthogonal confirmation of its presence.

Issue 3: Failed Biotransformation or Microbial Degradation Experiment

Question: I'm attempting to biodegrade 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde using a microbial culture known to degrade nitroaromatics, but I'm seeing no change. Why is it so recalcitrant?

Expert Analysis: While the nitroaromatic system is a handle for microbial attack, the presence of two fluorine atoms on the phenoxy ring makes this molecule particularly challenging to biodegrade. The carbon-fluorine (C-F) bond is exceptionally strong and stable, rendering fluoroaromatic compounds highly recalcitrant to microbial degradation.[10][11]

Key Barriers to Biodegradation:

  • C-F Bond Strength: Most microbial enzymes that cleave halogen-carbon bonds are less effective against the highly polarized and strong C-F bond.[10]

  • Steric Hindrance: The difluoro substitution may sterically hinder the enzymatic approach to the aromatic ring.

  • Toxicity: The parent compound or its early metabolites might be toxic to the microbial consortium, inhibiting further degradation.

Potential Microbial Degradation Pathways (Hypothetical): If degradation were to occur, it would likely proceed by attacking the non-fluorinated parts of the molecule first.

Biodegradation Parent 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Step1 Reduction of Nitro Group (Forms Amino derivative) Parent->Step1 Initial Attack Step2 Oxidation of Aldehyde (Forms Carboxylic Acid) Parent->Step2 Initial Attack Step3 Hydroxylation of Nitro-Aromatic Ring Parent->Step3 Initial Attack Step4 Ring Cleavage (Likely occurs after initial modifications) Step1->Step4 Step2->Step4 Step3->Step4 Step5 Defluorination (Typically a late and difficult step) Step4->Step5

Caption: Hypothetical microbial degradation sequence.

Experimental Strategy & Troubleshooting:

  • Acclimatize Cultures: Gradually introduce the target compound to your microbial culture over an extended period to allow for enzymatic adaptation.

  • Co-metabolism: Provide the culture with a more easily metabolizable carbon source (e.g., glucose, benzoate). The enzymes produced to metabolize the primary substrate may fortuitously act on the target compound.

  • Monitor for Intermediates: Use LC-MS to look for potential metabolites, such as the amino- or carboxylic acid-derivatives. The appearance of these intermediates, even without full degradation, indicates some biological activity.

  • Explore Different Microbial Consortia: Screen cultures isolated from environments contaminated with fluorinated compounds, as they are more likely to possess the necessary enzymatic machinery.[12][13]

Summary of Potential Degradation Products

Degradation Product NameMolecular FormulaMonoisotopic Mass ( g/mol )Formation PathwayRecommended Analytical Method
4-(2,4-Difluorophenoxy)-3-nitrobenzoic acidC₁₃H₇F₂NO₅309.0241OxidationHPLC, LC-MS
2,4-DifluorophenolC₆H₄F₂O130.0125HydrolysisGC-MS, LC-MS
4-Hydroxy-3-nitrobenzenecarbaldehydeC₇H₅NO₄169.0219HydrolysisHPLC, LC-MS
4-(2,4-Difluorophenoxy)-3-aminobenzenecarbaldehydeC₁₃H₉F₂NO₂265.0598ReductionHPLC, LC-MS

Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for analyzing the purity of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. Optimization may be required.[3][9]

  • Instrumentation: HPLC system with UV-Vis or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (or scan with PDA to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL.

References

  • BenchChem Technical Support Team. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. BenchChem.
  • Jumaa, M., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(3), 532-9. Available at: [Link]

  • American Chemical Society. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Faivre, E.J., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Available at: [Link]

  • Kiel, M., & Engesser, K.H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433-64. Available at: [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Chen, B., Yang, C., & Goh, N.K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences (China), 17(6), 886-93. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Yang, C., Chen, B., & Goh, N.K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Wei Sheng Yan Jiu, 34(5), 551-5. Available at: [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available at: [Link]

  • Vione, D. (2022). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 27(19), 6682. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • ResearchGate. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2020). Nitrated polycyclic aromatic compounds in the atmospheric environment: A review. Environment International, 137, 105586. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. OPUS. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Fluorophenoxy)-3-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Piotrowska, E., et al. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. International Journal of Environmental Analytical Chemistry, 98(15), 1344-1368. Available at: [Link]

  • MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. MDPI. Available at: [Link]

  • Re-I, C., et al. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687-92. Available at: [Link]

  • Scilit. (n.d.). Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene in the atmosphere. Available at: [Link]

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Pokale, P.R., et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION OF FENBENDAZOLE IN BULK AND MARKETED FORMULATION. International Journal of Research in Pharmacy and Chemistry, 12(2), 55-72. Available at: [Link]

  • Murphy, C.D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547-5557. Available at: [Link]

  • Google Patents. (n.d.). CN112961118A - Synthesis method of febuxostat decarboxylation impurities.
  • Nishino, S.F., & Spain, J.C. (1995). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Applied and Environmental Microbiology, 61(6), 2308-13. Available at: [Link]

  • PubChem. (n.d.). Mivebresib. National Center for Biotechnology Information. Available at: [Link]

  • Jain, R.K., Dreisbach, J.H., & Spain, J.C. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030-2. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Introduction Welcome to the technical support guide for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This molecule, characterized by its aromatic ether, nitro group, and aldehyde functionalities, is structurally c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This molecule, characterized by its aromatic ether, nitro group, and aldehyde functionalities, is structurally complex and exhibits significant hydrophobicity. Researchers in pharmaceutical and chemical synthesis frequently encounter challenges with its poor aqueous solubility, which can hinder reaction kinetics, bioassay performance, and formulation development.

This guide is structured as a series of troubleshooting steps and frequently asked questions (FAQs) to provide researchers, scientists, and drug development professionals with a logical framework for systematically addressing and overcoming these solubility challenges. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required to adapt these methods to your specific experimental needs.

Section 1: Initial Assessment & Baseline Solubility Determination

Before attempting any enhancement, it is critical to establish a baseline understanding of the compound's solubility profile.

Q1: I have just synthesized/procured 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. How do I determine its baseline aqueous solubility?

Answer: Establishing an accurate baseline is a crucial first step. A standard shake-flask method is recommended for its reliability and simplicity.

Rationale: The shake-flask method ensures that the system reaches equilibrium, providing a true measure of saturation solubility (Sₑ). This value is the foundation upon which all enhancement strategies are built and compared.

Experimental Protocol: Shake-Flask Method for Baseline Solubility
  • Preparation: Add an excess amount of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde powder to a known volume of your primary solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). "Excess" means enough solid material remains undissolved at the end of the experiment.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for a period of 24 to 72 hours. This extended time is necessary to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solids, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes. Alternatively, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification: Carefully aspirate the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2] The molecular structure contains strong chromophores (nitrobenzene, aromatic rings), making UV detection highly effective.

Section 2: Troubleshooting Common Solubility Failures

This section addresses specific issues you might encounter during your experiments.

Q2: My compound is virtually insoluble (<1 µg/mL) in my aqueous assay buffer (pH 7.4). How can I get it into solution for initial in vitro screening?

Answer: For early-stage screening where the primary goal is to achieve a sufficient stock concentration, the use of organic co-solvents is the most direct and effective strategy.

Rationale: The target compound is highly lipophilic due to its aromatic rings and difluoro-substituents. Water, a highly polar, hydrogen-bonded solvent, cannot effectively solvate it. Co-solvents work by reducing the overall polarity of the solvent system and disrupting water's hydrogen bond network, thereby creating a more favorable environment for the hydrophobic solute.[3]

Workflow: Selecting a Solubility Enhancement Strategy

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Application & Validation start Start: Need to Solubilize Compound baseline Determine Baseline Aqueous Solubility (Shake-Flask Method) start->baseline decision Is Solubility Sufficient for Application? baseline->decision cosolvent Strategy 1: Co-solvency (e.g., DMSO, Ethanol) decision->cosolvent No, for In Vitro Assay ph_adjust Strategy 2: pH Adjustment decision->ph_adjust No, for Formulation cyclo Strategy 3: Cyclodextrin Complexation decision->cyclo No, for Formulation (Toxicity/Stability Concerns) end End: Solubilized Compound Ready decision->end Yes invitro Application: Initial In Vitro Screening cosolvent->invitro invivo Application: Advanced Formulation / In Vivo ph_adjust->invivo cyclo->invivo validate Validate Final Concentration (HPLC-UV) invitro->validate invivo->validate validate->end

Caption: Decision workflow for enhancing compound solubility.

Experimental Protocol: Co-Solvent Solubilization
  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) as it is a powerful, water-miscible solvent for a wide range of organic compounds. Other common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Stock Solution Preparation: Weigh a precise amount of the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution.

  • Serial Dilution: Perform serial dilutions from this stock solution into your aqueous assay buffer. Crucial Step: When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing to minimize precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, ideally <0.5%) to avoid artifacts or cellular toxicity. If precipitation occurs at the final concentration, your stock solution is too concentrated or the chosen co-solvent is inadequate.

Data Table: Typical Co-Solvent Effects on Solubility
Solvent System (v/v)Expected Solubility Increase (Factor)Max Recommended % in Cell Assays
99% Buffer / 1% DMSO10x - 100x< 1%
95% Buffer / 5% Ethanol5x - 50x< 1%
60% Buffer / 40% PEG 400> 1000xNot suitable for most cell assays

Note: These values are illustrative, based on typical behavior of poorly soluble aromatic compounds. Actual results must be determined experimentally.

Q3: I need to prepare a formulation for animal studies, and high concentrations of DMSO are not viable. My compound is precipitating when I dilute my stock. What should I try next?

Answer: For in vivo formulations, pH adjustment and the use of complexation agents like cyclodextrins are preferred strategies.

Rationale for pH Adjustment: The compound lacks obvious acidic or basic functional groups that can be readily ionized. The phenoxy ether is generally stable.[4] However, the nitro group can influence the electronic properties of the aromatic ring system. While not a primary strategy, assessing solubility at acidic and alkaline pH is a standard step in pre-formulation, as some phenolic compounds show increased solubility at alkaline pH.[5][6]

Rationale for Cyclodextrin Complexation: This is a highly effective and widely used method for improving the solubility, stability, and bioavailability of poorly soluble drugs.[7][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] The nonpolar 4-(2,4-Difluorophenoxy)-3-nitrobenzene portion of your molecule can be encapsulated within this cavity, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[10][11]

Experimental Protocol: Cyclodextrin Inclusion Complexation
  • Cyclodextrin Selection: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) due to their high aqueous solubility and established safety profiles.

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in water or your desired buffer (e.g., 20-40% w/v).

  • Complexation: Add an excess of your compound to the cyclodextrin solution.

  • Equilibration: Agitate the mixture vigorously (stirring or shaking) at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Clarification & Quantification: Centrifuge and/or filter the solution to remove any un-complexed, undissolved compound. Analyze the clear supernatant via HPLC-UV to determine the new, enhanced solubility.

Diagram: Mechanism of Cyclodextrin Encapsulation

G cluster_2 A Poorly Soluble Compound plus1 + CD Cyclodextrin (in Water) arrow1 Complex Soluble Inclusion Complex c_node Hydrophobic Guest cd_outer cd_inner Hydrophobic Cavity comp_outer comp_inner Guest

Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin.

Section 3: Frequently Asked Questions (FAQs)
Q4: How do I choose between co-solvents, pH adjustment, and cyclodextrins?

Answer: The choice depends entirely on your application.

  • For quick, early-stage in vitro assays: Co-solvents (like DMSO) are ideal due to their simplicity and effectiveness at creating high-concentration stocks.[12]

  • For cell-based assays sensitive to solvents: Cyclodextrins are a better choice as they are generally less toxic than organic solvents.

  • For in vivo formulations (oral or parenteral): Cyclodextrins and pH modification (if applicable) are the industry-standard approaches. High concentrations of co-solvents are often avoided due to toxicity and irritation.

Q5: Can I combine solubility enhancement techniques?

Answer: Yes, this is an advanced and often effective strategy. For example, you can dissolve the compound in a small amount of DMSO and then dilute this into an aqueous solution containing cyclodextrin. This can sometimes accelerate the complexation process. An example formulation might be 10% DMSO / 40% PEG 300 / 5% Tween-80 / 45% Saline.[13]

Q6: How can I confirm that my compound is truly dissolved and not a fine colloidal suspension?

Answer: This is a critical point, as colloidal aggregates can produce artifacts in biological assays.

  • Visual Inspection: The solution should be perfectly clear and transparent.

  • Light Microscopy: Place a drop of the solution on a slide. The absence of visible particles under 40x magnification is a good indicator.

  • Dynamic Light Scattering (DLS): This technique can detect nano-sized particles and aggregates, providing definitive evidence of whether you have a true solution or a colloidal suspension.

  • Filtration Test: A true solution should pass through a 0.1 or 0.22 µm filter without a decrease in concentration (as measured by HPLC-UV before and after filtration).

Q7: What analytical method is best for quantifying 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in these solubility studies?

Answer: A validated reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.

  • Stationary Phase: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: The nitro-aromatic system will have a strong UV absorbance, likely between 254 nm and 320 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.[2]

References
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
  • β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities. (2021). PMC - NIH.
  • Effect of pH on the solubility of phenolic compounds. (n.d.).
  • Cyclodextrin Inclusion Complexes. (n.d.). Alfa Chemistry.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores.
  • 4-Nitrobenzaldehyde Properties. (2025). ChemicalBook.
  • Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI.
  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
  • 4-Nitrobenzaldehyde. (n.d.). ChemBK.
  • 4-Nitrobenzaldehyde. (n.d.). ChemicalBook.
  • Phenol ether. (n.d.). Wikipedia.
  • How does pH affect the solubility of phenolic acid?. (2016).
  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. (n.d.). Benchchem.
  • 4-Fluorobenzaldehyde | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • Chemical Properties of 4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8). (n.d.). Cheméo.
  • 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129. (n.d.). PubChem.
  • 4-Nitrobenzaldehyde | C7H5NO3 | CID 541. (n.d.). PubChem.
  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017). PubMed.
  • Solvent-free reduction of aromatic nitro compounds with alumina-supported hydrazine under microwave irradiation. (2001).
  • Analytical Methods. (2025). OPUS.
  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). Royal Society of Chemistry.
  • Aromatic Nitro Compounds #BScII. (2020). YouTube.
  • Arom
  • Method of reducing aromatic nitro compounds. (n.d.).
  • Mivebresib | C22H19F2N3O4S | CID 71600087. (n.d.). PubChem - NIH.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Benzoylbenzamide. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Protocol Refinement for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Experiments

Welcome to the technical support center for the synthesis and handling of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the experimental workflow for this important chemical intermediate.

I. Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is predominantly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a leaving group (in this case, fluoride) from an activated aromatic ring by a nucleophile (the phenoxide of 2,4-difluorophenol). The nitro group, positioned ortho to the leaving fluoride on the benzaldehyde ring, is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. This activation is crucial for the reaction to proceed efficiently.

The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's success.[1][2][3][4]

II. Experimental Protocol: Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

This protocol outlines a general procedure for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde via an SNAr reaction.

Materials:

  • 4-Fluoro-3-nitrobenzaldehyde

  • 2,4-Difluorophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (finely ground and dried)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq) and 2,4-difluorophenol (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to the flask to dissolve the reactants. To this solution, add finely ground and dried potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere. The optimal temperature may need to be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (4-fluoro-3-nitrobenzaldehyde) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Base: The base may not be strong enough or may be wet.Use a stronger base like cesium carbonate, which is more soluble in organic solvents. Ensure the base is finely powdered and thoroughly dried before use.
Low Reaction Temperature: The activation energy for the SNAr reaction may not be reached.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC.
Poor Quality Reagents: Starting materials or solvent may contain impurities or water.Use high-purity, anhydrous solvents and ensure the purity of the starting materials.
Presence of Multiple Spots on TLC Incomplete Reaction: The reaction has not gone to completion.Extend the reaction time or increase the temperature.
Side Reactions: The aldehyde group may be undergoing side reactions.Consider protecting the aldehyde group as an acetal before the SNAr reaction, followed by deprotection.[5]
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[6][7][8][9]Use a milder base like potassium carbonate and avoid excessively high temperatures.
Difficulty in Product Purification Co-eluting Impurities: Byproducts may have similar polarity to the desired product.Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Recrystallization from a different solvent system may also be effective.
Oily Product: The product fails to crystallize.This could be due to residual solvent or impurities. Try to purify a small amount by chromatography to see if a solid can be obtained.[10]

IV. Frequently Asked Questions (FAQs)

Q1: Why is 4-fluoro-3-nitrobenzaldehyde used as the starting material instead of the chloro or bromo analogue?

A1: In nucleophilic aromatic substitution reactions, the rate-determining step is the attack of the nucleophile. Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This often leads to a faster reaction rate compared to other halogens, even though the carbon-fluorine bond is stronger.

Q2: What is the purpose of the inert atmosphere?

A2: An inert atmosphere (nitrogen or argon) is used to prevent side reactions with oxygen and moisture, which can be present in the air. Phenols and phenoxides can be sensitive to oxidation, and the presence of water can deactivate the base and hinder the reaction.

Q3: Can other solvents be used for this reaction?

A3: Polar aprotic solvents like DMF and DMSO are generally preferred for SNAr reactions as they effectively solvate the cation of the base, making the phenoxide anion more nucleophilic. Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane could also be considered.

Q4: How can I confirm the identity and purity of my final product?

  • ¹H NMR: Expect signals in the aromatic region (around 7.0-8.5 ppm) with characteristic splitting patterns due to the protons on both aromatic rings and their coupling with fluorine atoms. The aldehyde proton should appear as a singlet further downfield (around 10.0 ppm).

  • ¹³C NMR: Aromatic carbons will appear in the range of 110-160 ppm, with the carbonyl carbon of the aldehyde appearing significantly downfield (around 190 ppm).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and NO radicals.[11][12][13][14][15]

Q5: The reaction mixture turns a deep red/purple color. Is this normal?

A5: Yes, the formation of a deep color is often indicative of the formation of the Meisenheimer complex, the key intermediate in the SNAr reaction.[1][2][3][4][16] This is a good visual cue that the reaction is proceeding.

V. Visualizing the Workflow and Logic

Experimental Workflow

G reagents 1. Reagent Preparation (4-Fluoro-3-nitrobenzaldehyde, 2,4-Difluorophenol, Base) setup 2. Reaction Setup (Anhydrous Solvent, Inert Atmosphere) reagents->setup reaction 3. S_NAr Reaction (Heating & Monitoring by TLC) setup->reaction workup 4. Aqueous Work-up (Quenching & Extraction) reaction->workup purification 5. Purification (Chromatography/Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: A streamlined workflow for the synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Troubleshooting Logic

G start Low Yield? check_reagents Reagents/Solvent Quality? start->check_reagents Yes check_conditions Reaction Conditions? check_reagents->check_conditions Good impure Action: Use Pure/Dry Reagents check_reagents->impure Poor side_reactions Side Reactions on TLC? check_conditions->side_reactions Optimal optimize_temp Action: Optimize Temp/Time check_conditions->optimize_temp Sub-optimal protect_aldehyde Action: Protect Aldehyde side_reactions->protect_aldehyde Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Zimmermann, R., & Deutsch, J. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(17), 1663-1672.

  • Parshintsev, J., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 7(10), 3373-3384.

  • Zimmermann, R., & Deutsch, J. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.

  • BenchChem. (2025). Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-6-nitrobenzyl Derivatives. BenchChem.

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. (n.d.). ResearchGate.

  • Cannizzaro reaction! p-nitrobenzaldehyde vs m-nitrobenzaldehyde. (2025, December 15). YouTube.

  • Ismail, F. M., & W. T. Smith Jr. (2018). Meisenheimer Complexes in S N Ar Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition, 57(45), 14686-14688.

  • Zhu, Z. (2015). Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. CDN.

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline.

  • Cannizzaro Reaction. (n.d.).

  • Al-Kaysi, R. O., Gallardo, I., & Guirado, G. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1282-1302.

  • Al-Kaysi, R. O., Gallardo, I., & Guirado, G. (2008). Stable Spirocyclic Meisenheimer Complexes. PubMed.

  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. (n.d.). Allen.

  • Why does the SnAr reaction proceed by the Meisenheimer complex?. (2018, March 19). Chemistry Stack Exchange.

  • Deadman, B. J., et al. (2011). Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry, 7, 1360-1371.

  • Chapter 2: Synthetic Methods for Dialkyl Ethers. (2024, August 16). Royal Society of Chemistry.

  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit.

  • Lin, S., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature, 562(7725), 100-104.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. BenchChem.

  • 4-Nitrobenzaldehyde. (n.d.). PubChem.

  • BenchChem. (n.d.). A Guide to Alternative Bases for Diaryl Ether Synthesis: A Comparative Analysis. BenchChem.

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Royal Society of Chemistry.

  • BenchChem. (n.d.). Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification. BenchChem.

  • BenchChem. (n.d.). Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde Oxime as a Versatile Intermediate in Organic Synthesis. BenchChem.

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  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. BenchChem.

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  • Process for purifying nitrobenzaldehyde. (n.d.). Google Patents.

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress.

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  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. BioMed Research International, 2014, 787458.

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  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384.

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Troubleshooting

Technical Support Center: Scaling Up 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This molecule is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This molecule is a critical intermediate in the development of advanced pharmaceutical agents, such as the BET bromodomain inhibitor Mivebresib (ABBV-075)[1][2][3]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. We will address frequently asked questions and provide in-depth troubleshooting for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde?

A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction.[4] This involves reacting 2,4-difluorophenol with an activated aryl halide, typically 4-chloro-3-nitrobenzaldehyde, in the presence of a base.[5][6]

Q2: Why is the SNAr reaction effective for this synthesis?

A2: The SNAr mechanism is highly effective here because the aromatic ring of 4-chloro-3-nitrobenzaldehyde is "activated" towards nucleophilic attack. The strongly electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups, positioned ortho and para to the chlorine leaving group, stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[7][8] This stabilization is crucial for the reaction to proceed efficiently.[7][8]

Q3: What are the most common impurities I should expect?

A3: Impurities can arise from several sources including unreacted starting materials (2,4-difluorophenol and 4-chloro-3-nitrobenzaldehyde), side products from competing reactions, or degradation. A common process-related impurity is the isomeric product formed from residual positional isomers in the starting nitrobenzaldehyde.[9] Over-reaction or reaction with impurities in the solvent or base can also generate minor byproducts.

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the consumption of starting materials and the formation of the product, as well as detecting non-volatile impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final product and isolated impurities.[11]

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction's progress at the bench.[13]

Synthesis and Troubleshooting Guide

The synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde via Nucleophilic Aromatic Substitution (SNAr) is a robust reaction. However, challenges related to reaction completion, impurity profiles, and product isolation can arise, especially during scale-up.

Core Reaction Pathway

The diagram below illustrates the fundamental SNAr transformation.

G cluster_reactants Reactants cluster_conditions Conditions SM1 4-Chloro-3-nitrobenzaldehyde Product 4-(2,4-Difluorophenoxy)- 3-nitrobenzenecarbaldehyde SM1->Product S N Ar SM2 2,4-Difluorophenol SM2->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Temp Heat (e.g., 80-120 °C) Temp->Product

Caption: General SNAr synthesis pathway.

Problem 1: Low Yield or Stalled Reaction

A common issue is the incomplete consumption of the limiting reagent, typically the 4-chloro-3-nitrobenzaldehyde, leading to low product yield.

Troubleshooting Workflow

G Start Low Yield Observed CheckTLC Analyze reaction aliquot by TLC/HPLC Start->CheckTLC SM_Present Significant starting material remains? CheckTLC->SM_Present SideProducts Unknown spots/peaks observed? SM_Present->SideProducts No Sol_Base Action: Check Base - Is it anhydrous? - Is it strong enough? - Add more equivalents. SM_Present->Sol_Base Yes Sol_Purify Action: Characterize Impurities - Isolate byproducts. - Re-evaluate reaction conditions to minimize side reactions. SideProducts->Sol_Purify Yes Success Reaction Optimized SideProducts->Success No (Reaction Complete) Sol_TempTime Action: Increase Driving Force - Increase reaction temperature. - Extend reaction time. Sol_Base->Sol_TempTime Sol_Solvent Action: Evaluate Solvent - Ensure solvent is anhydrous polar aprotic (e.g., DMF, DMSO). - Check for degradation. Sol_TempTime->Sol_Solvent Sol_Solvent->Success Sol_Purify->Success

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Analysis:

  • Causality - The Role of the Base: The base is critical as it deprotonates the 2,4-difluorophenol to generate the active nucleophile, the phenoxide. If the base is weak, wet (e.g., hydrated potassium carbonate), or used in insufficient stoichiometric amounts, the concentration of the active nucleophile will be too low to drive the reaction to completion.

  • Causality - Solvent Choice: Polar aprotic solvents like DMF or DMSO are essential. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. Using a protic solvent (like an alcohol) would solvate and stabilize the phenoxide, drastically reducing its reactivity and stalling the reaction.

  • Scale-Up Consideration: On a larger scale, inefficient mixing can create localized areas of low reagent concentration, mimicking a stalled reaction. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture.

Problem 2: Formation of Impurities

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates side reactions.

Potential Impurity Likely Cause Proposed Solution & Rationale
Bis-ether Product Reaction of the product with another molecule of 2,4-difluorophenoxide (displacing the nitro group).This is rare under standard conditions as the nitro group is a poor leaving group. However, at excessively high temperatures (>150 °C), this pathway can become accessible. Solution: Maintain strict temperature control.
4-Hydroxy-3-nitrobenzaldehyde Presence of water in the reaction mixture, leading to hydrolysis of the starting 4-chloro-3-nitrobenzaldehyde.Solution: Use anhydrous solvents and bases. Dry all glassware thoroughly before starting. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
Positional Isomers Contamination of the 4-chloro-3-nitrobenzaldehyde starting material with other isomers (e.g., 2-chloro-3-nitrobenzaldehyde).This is a starting material issue. Solution: Source high-purity starting materials. Analyze raw materials by HPLC or GC before use. If unavoidable, these isomers will need to be removed during final purification.[9]
Problem 3: Difficulties in Product Isolation and Purification

Often, the crude product may precipitate as an oil or be difficult to crystallize, complicating isolation.

Troubleshooting Steps:

  • Issue: Product Oiling Out During Workup:

    • Cause: The product's melting point may be depressed by impurities, or the chosen anti-solvent may be too non-polar, causing rapid, non-crystalline precipitation.

    • Solution: During the aqueous quench, ensure vigorous stirring. Instead of a simple extraction, consider performing a solvent swap under vacuum to remove the high-boiling reaction solvent (e.g., DMF) before attempting crystallization.

  • Issue: Poor Crystallization Behavior:

    • Cause: The crude product contains impurities that inhibit crystal lattice formation.

    • Solution - Recrystallization Protocol: A systematic approach to finding the right solvent system is key.[14][15]

      • Solvent Screening: Test solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and at reflux.

      • Ideal System: An ideal single-solvent system is one where the product is sparingly soluble at room temperature but highly soluble at high temperature. A good two-solvent system consists of a "solvent" (in which the product is soluble) and an "anti-solvent" (in which it is insoluble).

      • Procedure: Dissolve the crude material in a minimal amount of the hot "solvent" (e.g., isopropanol). If impurities remain undissolved, perform a hot filtration. Slowly add the "anti-solvent" (e.g., heptane or water) dropwise until persistent cloudiness is observed. Re-heat gently to clarify, then allow to cool slowly and undisturbed to promote the growth of large, pure crystals.[13]

Detailed Experimental Protocols

Protocol 1: Laboratory Scale (10g) Synthesis

Materials:

  • 4-Chloro-3-nitrobenzaldehyde (18.56 g, 1.0 eq)[5][6]

  • 2,4-Difluorophenol (14.3 g, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 20.7 g, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF, 200 mL)

Procedure:

  • Charge a 500 mL three-neck round-bottom flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, with 4-chloro-3-nitrobenzaldehyde, 2,4-difluorophenol, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Begin vigorous stirring and heat the reaction mixture to 90-95 °C.

  • Monitor the reaction progress every 2 hours using TLC or HPLC. The reaction is typically complete within 6-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 1 L of ice-cold water with stirring. A yellow precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C to a constant weight.

  • Purify the crude solid by recrystallization from an isopropanol/water mixture.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general starting point for purity analysis and should be validated for specific equipment.[10][12]

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Prep 0.5 mg/mL in Acetonitrile/Water (1:1)

References

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Donahue, F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). FR2362106A1 - PROCESS FOR PURIFYING 3-PHENOXYBENZALDEHYDE.
  • PubChem. (n.d.). Mivebresib. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

Sources

Optimization

Self-Optimization of Synthesis Using an Automated Flow Reactor: A Technical Support Center

Welcome to the technical support center for the self-optimization of synthesis using automated flow reactors. This guide is designed for researchers, scientists, and drug development professionals to navigate and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the self-optimization of synthesis using automated flow reactors. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve robust, reproducible results.

PART 1: Troubleshooting Guides

This section is dedicated to resolving specific issues you may encounter with your automated flow reactor system. Each guide provides a step-by-step approach to diagnose and solve the problem, grounded in practical experience and scientific rationale.

Guide 1: Inconsistent or Unstable Flow Rates

Problem: The optimization algorithm is yielding erratic results, and you suspect inconsistent delivery of reagents from the pumps.

Underlying Cause: Stable and accurate flow rates are the bedrock of reproducible flow chemistry. Fluctuations can lead to incorrect stoichiometry and residence times, rendering optimization data meaningless. Common causes for instability include air bubbles in the pump lines, particulate matter obstructing check valves, or pressure fluctuations in the system.

Troubleshooting Protocol:

  • Visual Inspection: Carefully inspect all pump lines for visible air bubbles. Even small bubbles can compress and cause flow inaccuracies.

  • Degassing Solvents: Ensure all solvents and reagent solutions are thoroughly degassed before use. This can be achieved through sonication, sparging with an inert gas (e.g., nitrogen or argon), or using an inline degasser.

  • Priming the Pumps: Systematically prime each pump to purge any trapped air. Follow the manufacturer's specific protocol. It may be necessary to disconnect the line from the reactor inlet to ensure a free flow during priming.

  • Check Valve Inspection and Cleaning: If flow instability persists, carefully disassemble and inspect the pump's check valves for any particulate matter or blockages. Clean them with an appropriate solvent and sonicate if necessary.

  • System Back Pressure: Ensure a consistent back pressure is maintained in the system using a back-pressure regulator. This can help to prevent bubble formation and improve pump performance, especially with volatile solvents.[1][2]

  • Pump Calibration: Regularly calibrate your pumps to verify their accuracy. If a pump consistently deviates from the set flow rate, it may require professional servicing.

Guide 2: Reactor Clogging or Blockages

Problem: The system pressure is rapidly increasing, or the flow has completely stopped, indicating a blockage in the reactor.

Underlying Cause: Reactor clogging is a frequent challenge in flow chemistry, particularly when dealing with reactions that produce solid byproducts or when reactants have limited solubility in the reaction solvent.[3][4][5] Blockages can lead to dangerous pressure build-ups and ruin experiments.

Troubleshooting Protocol:

  • Immediate Action: Stop the Pumps! The first and most critical step is to immediately stop the pumps to prevent a potentially hazardous pressure increase.

  • Locate the Blockage: Carefully work backward from the reactor outlet to identify the location of the clog. Often, it occurs at mixing points or within the reactor tubing itself.

  • Solvent Flushing: Attempt to dissolve the blockage by flushing the system with a strong, compatible solvent at a low flow rate. It may be necessary to heat the reactor during this process to increase solubility.

  • Back-Flushing: If a forward flush is ineffective, carefully and at a very low pressure, attempt to back-flush the system. Be extremely cautious with this step, as it can potentially damage components if done improperly.

  • Mechanical Cleaning: For persistent clogs in accessible components (e.g., mixers), disassembly and mechanical cleaning may be required.

  • Prevention is Key:

    • Solubility Studies: Before running a reaction, perform solubility tests for all reactants, intermediates, and products in the chosen solvent system.

    • Inline Filtration: Install an inline filter before the reactor to catch any particulate matter from the reagent streams.

    • Reactor Design: For reactions prone to precipitation, consider using a wider diameter reactor tube or a continuous stirred-tank reactor (CSTR) design.[6]

Guide 3: Inaccurate or Noisy Real-Time Analytical Data

Problem: The online analytical instrumentation (e.g., NMR, IR, UV/Vis) is providing noisy, inconsistent, or inaccurate data, which is misleading the optimization algorithm.

Underlying Cause: The success of a self-optimizing system hinges on high-quality, real-time analytical data.[7] Issues can arise from improper integration of the analytical probe, bubbles in the flow cell, or changes in the background matrix that affect the measurement.

Troubleshooting Protocol:

  • Check for Bubbles: Air bubbles in the analytical flow cell are a common cause of noisy data. Ensure proper degassing of all solutions and consider installing a bubble trap before the analytical instrument.

  • Flow Cell Cleaning: The flow cell may become contaminated over time. Flush it with a strong solvent to remove any adsorbed species.

  • Background Scans: For spectroscopic methods (IR, UV/Vis), ensure that a proper background spectrum of the solvent system is taken and is updated if the solvent composition changes during the optimization.

  • Calibration and Validation: Regularly calibrate the analytical instrument with known standards to ensure its accuracy.

  • Data Processing Parameters: Review the data processing parameters. For example, in NMR, incorrect phasing or baseline correction can lead to inaccurate integration and, consequently, erroneous yield calculations.

  • Steady State Achievement: Ensure that the system has reached a steady state before the analytical data is sent to the optimization algorithm. Discarding the initial reactor volumes of a new experiment is crucial.[8]

PART 2: Frequently Asked Questions (FAQs)

This section addresses common questions about the theory, setup, and operation of self-optimizing flow reactors.

Q1: My optimization algorithm is not converging to an optimal set of conditions. What are the common reasons for this?

A1: Failure of an optimization algorithm to converge can stem from several sources:

  • Poor Initial Guesses: The initial experimental conditions may be too far from the optimal region, causing the algorithm to explore a non-productive area of the parameter space.

  • Inappropriate Algorithm Choice: Different optimization algorithms have different strengths. For example, Bayesian optimization is often effective for "small data" reaction optimization.[9] If your reaction landscape is complex, a simple gradient-based search might get stuck in a local optimum.

  • Noisy Data: As mentioned in the troubleshooting guide, inaccurate analytical data can mislead the algorithm, preventing it from identifying true trends.

  • Constraints are Too Restrictive: The defined boundaries for temperature, pressure, concentration, etc., may be too narrow and exclude the optimal conditions.

  • Insufficient Number of Experiments: Some algorithms require a certain number of experiments to build an accurate model of the reaction space before they can efficiently find the optimum.

Q2: How can I handle multi-phase reactions (e.g., gas-liquid, liquid-liquid) in an automated flow reactor?

A2: Multi-phase reactions present unique challenges but can be managed with appropriate reactor design and inline separation.

  • Gas-Liquid Reactions: Specialized reactors, such as tube-in-tube reactors or packed-bed reactors with a solid catalyst, can facilitate efficient gas-liquid mixing and reaction. A gas-liquid separator is often required downstream to remove the gas phase before analysis.[10]

  • Liquid-Liquid Reactions: Static mixers can be used to create fine dispersions of immiscible liquids, increasing the interfacial area for reaction. Inline liquid-liquid separators (e.g., membrane-based or gravity-based) can be integrated to separate the phases before downstream processing or analysis.[1]

Q3: What are the key considerations for choosing an appropriate optimization algorithm?

A3: The choice of algorithm depends on several factors:

  • Number of Variables: For a high number of variables, more efficient global optimization algorithms may be necessary.

  • Prior Knowledge: If you have existing data or a good understanding of the reaction mechanism, this can be used to guide the optimization, potentially with a model-based approach.[8]

  • Categorical Variables: If you need to optimize categorical variables like solvent or catalyst type, your chosen algorithm must be able to handle this.

  • Cost of Experiments: If experiments are time-consuming or expensive, an algorithm that can find the optimum in a minimal number of iterations, such as Bayesian optimization, is preferable.[9]

Q4: How do I ensure the safety of an unattended, self-optimizing flow reactor?

A4: Safety is paramount for any automated system.

  • Pressure and Temperature Limits: Implement hard-coded pressure and temperature limits in your control software that will automatically shut down the system if exceeded.

  • Leak Detection: Install leak detectors that can trigger an alarm and system shutdown.

  • Fume Hood and Ventilation: The entire system should be housed in a properly functioning fume hood.

  • Material Compatibility: Ensure all wetted parts (tubing, fittings, reactor) are chemically compatible with the reagents and solvents being used.

  • Fail-Safe Procedures: Program fail-safe procedures in your control software for events like power outages or communication loss with a component.

PART 3: Visualizations and Data

Experimental Workflow for Self-Optimization

The following diagram illustrates the closed-loop nature of a self-optimizing flow reactor system.

Self_Optimization_Workflow cluster_system Automated Flow Reactor System cluster_logic Optimization Logic pumps Reagent Delivery (Pumps) reactor Flow Reactor (Heated/Cooled) pumps->reactor Reagents analysis Real-Time Analysis (e.g., NMR, IR) reactor->analysis Product Stream algorithm Optimization Algorithm (e.g., Bayesian) analysis->algorithm Reaction Outcome (e.g., Yield, Purity) control System Control (Software) control->pumps Set Flow Rates control->reactor Set Temperature decision Decision Making (New Experimental Conditions) algorithm->decision decision->control Update Parameters caption Figure 1. Closed-loop workflow for self-optimization.

Caption: A schematic of the closed-loop self-optimization process.

Troubleshooting Logic Flow

This diagram outlines a logical approach to diagnosing common problems in an automated flow reactor.

Troubleshooting_Flow start Problem Encountered pressure_check High System Pressure? start->pressure_check flow_check Inconsistent Flow Rate? pressure_check->flow_check No clogging Troubleshoot Reactor Clogging pressure_check->clogging Yes data_check Inaccurate Analytical Data? flow_check->data_check No pump_issue Troubleshoot Pump/Flow Issues flow_check->pump_issue Yes analysis_issue Troubleshoot Analytical Instrumentation data_check->analysis_issue Yes end Problem Resolved data_check->end No/Other Issue clogging->end pump_issue->end analysis_issue->end caption Figure 2. A logical flow for troubleshooting.

Caption: A decision tree for troubleshooting common issues.

Quantitative Data Summary: Pump Performance

The following table provides a sample comparison of common pump types used in automated flow chemistry.

Pump TypeTypical Flow Rate RangePressure LimitAdvantagesDisadvantages
Syringe Pump nL/min - mL/minLow to MediumPulse-free flow, high precision at low flow rates.[3]Limited volume, not suitable for continuous long-term operation.
HPLC Pump µL/min - mL/minHighContinuous flow, high pressure capability.[3]Can be prone to damage from particulates, more expensive.
Peristaltic Pump mL/min - L/minLowCan handle slurries and aggressive chemicals, low cost.Pulsatile flow, lower accuracy.
Metering Pump µL/min - mL/minMediumGood chemical compatibility, can handle some particulates.Moderate accuracy and pressure limits.[3]

References

  • Self-Optimizing Flow Reactors Get a Boost by Multitasking | ACS Central Science. (2023). ACS Central Science. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). National Center for Biotechnology Information. [Link]

  • Automated Optimization under Dynamic Flow Conditions. (n.d.). ResearchGate. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). ACS Publications. [Link]

  • Automated Flow Chemistry. (n.d.). Syrris. [Link]

  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (n.d.). DSpace@MIT. [Link]

  • An Autonomous Self-Optimizing Flow Reactor for the Synthesis of Natural Product Carpanone. (2018). ACS Publications. [Link]

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  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications. [Link]

  • A self-optimizing flow reactor for autonomous chemical synthesis. (2025). DR-NTU. [Link]

  • Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic. (2017). Beilstein Journals. [Link]

  • Overcoming the challenges of using automated technologies for public health evidence synthesis. (2023). National Center for Biotechnology Information. [Link]

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  • Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. (n.d.). [Link]

  • Ask the Experts: The Challenges And Benefits Of Flow Chemistry To Optimize Drug Development. (2012). Taylor & Francis Online. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Efficacy of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde: A Comparative Guide to TAK1 Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, hereafter r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, hereafter referred to as "Compound X," as a putative inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Given the central role of TAK1 in inflammatory signaling and cancer, this guide establishes a rigorous, multi-tiered approach to characterize Compound X's potency, selectivity, and cellular effects in comparison to established TAK1 inhibitors.

Introduction: The Rationale for Targeting TAK1

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, serves as a critical signaling node.[1] It integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways such as NF-κB and p38/JNK MAPKs.[2] This activation cascade is pivotal in mediating immune and inflammatory responses.[3] Dysregulation of the TAK1 pathway is implicated in a host of inflammatory diseases and various cancers, making it a compelling therapeutic target.[2]

Compound X, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, is a novel small molecule whose structural motifs suggest a potential interaction with kinase ATP-binding sites. This guide outlines a systematic validation workflow to ascertain its efficacy as a TAK1 inhibitor, comparing its performance against two well-characterized alternatives:

  • 5Z-7-Oxozeaenol : A natural product derived from fungi, it is a potent, irreversible inhibitor of TAK1 that covalently binds to a cysteine residue in the activation loop.[4][5] While widely used as a research tool, its covalent mechanism and off-target effects present challenges for therapeutic development.[3]

  • Takinib : A potent and selective, non-covalent TAK1 inhibitor that binds to the ATP-binding pocket.[6][7] It represents a more modern approach to TAK1 inhibition with improved selectivity and potential for clinical translation.[8][9]

Our comparative analysis will proceed through three experimental phases:

  • Phase 1: Biochemical Potency and Direct Target Engagement.

  • Phase 2: Cellular Efficacy and Pathway Modulation.

  • Phase 3: Functional Outcomes in Disease-Relevant Models.

This structured approach ensures that each experimental choice is causally linked to the overall goal of validating Compound X, providing a self-validating system of protocols and data interpretation.

Phase 1: Biochemical Potency and Direct Target Engagement

The initial phase is designed to confirm that Compound X directly interacts with and inhibits the TAK1 enzyme. This is the foundational evidence required before proceeding to more complex cellular assays.

Experiment 1.1: In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TAK1-TAB1 complex. It is the most direct assessment of potency (IC50) and provides a clean, cell-free system to rank the inhibitors.

Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is employed to quantify the amount of ADP produced during the kinase reaction.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare TAK1-TAB1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[10]

    • Reconstitute purified, active TAK1-TAB1 enzyme complex and Myelin Basic Protein (MBP) substrate in the kinase buffer.[11]

    • Prepare serial dilutions of Compound X, 5Z-7-Oxozeaenol, and Takinib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of TAK1-TAB1 enzyme and 2 µL of a mixture of MBP substrate and ATP (e.g., 10 µM final concentration).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Experiment 1.2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides definitive evidence of target engagement within a live, intact cell.[12] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[13] This assay confirms that Compound X can cross the cell membrane and physically interact with TAK1 in its native environment.

Methodology: Intact cells are treated with the compound, heated to various temperatures, lysed, and the amount of soluble, non-denatured TAK1 is quantified by Western blot.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., human monocytic THP-1 cells) to high density.

    • Treat cells with a high concentration (e.g., 10-20 µM) of Compound X, Takinib, or a vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatants (soluble fraction).

    • Analyze the amount of soluble TAK1 in each sample by Western blot using a specific anti-TAK1 antibody.

    • Quantify band intensities and plot them against the temperature to generate a melting curve. A rightward shift in the curve for compound-treated cells versus vehicle indicates target stabilization.

G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Functional Outcome Kinase Assay Kinase Assay CETSA CETSA Kinase Assay->CETSA Confirms Cellular Permeability & Binding Western Blot Western Blot CETSA->Western Blot Validate in-cell Target Engagement Start Start->Kinase Assay Assess Potency (IC50) ELISA ELISA Western Blot->ELISA Links Pathway Inhibition to Function MTT Assay MTT Assay ELISA->MTT Assay Assess Functional Consequences Result Validated Efficacy MTT Assay->Result G Stimulus TNF-α / IL-1β TAK1 TAK1 Stimulus->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex p38_JNK p38 / JNK TAK1->p38_JNK CompoundX Compound X 5Z-7-Oxozeaenol Takinib CompoundX->TAK1 NFkB NF-κB IKK_Complex->NFkB AP1 AP-1 p38_JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression Cytokines IL-6, TNF-α Secretion Gene_Expression->Cytokines

Caption: TAK1 signaling pathway and points of inhibition.

Phase 3: Functional Cellular Outcomes

The final phase assesses the ultimate biological consequence of TAK1 inhibition, such as effects on cell viability and proliferation, which are critical endpoints for anti-cancer and anti-inflammatory drug discovery.

Experiment 3.1: Cell Viability and Cytotoxicity Assay

Causality: In many cancer cells, TAK1 provides a pro-survival signal; its inhibition, particularly in the presence of TNF-α, can induce apoptosis. [6][14]This assay determines if Compound X can reduce cell viability or induce cytotoxicity, a key desired outcome for an anti-cancer therapeutic.

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [15]2. Compound Treatment:

    • Treat the cells with serial dilutions of Compound X and the comparators, both alone and in combination with a fixed concentration of TNF-α (e.g., 10 ng/mL).

    • Incubate for 48-72 hours at 37°C. [16]3. MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. * Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [17]4. Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [16][17] * Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation and Interpretation

To facilitate objective comparison, all quantitative data should be summarized in the tables below.

Table 1: Biochemical Potency and Cellular Target Engagement

Compound In Vitro Kinase IC50 (nM) CETSA Melt Temp Shift (ΔTm, °C)
Compound X [Experimental Value] [Experimental Value]
5Z-7-Oxozeaenol 8.1 [18] [Experimental Value]

| Takinib | 9.5 [9]| [Experimental Value] |

Interpretation: A low nanomolar IC50 for Compound X would indicate high biochemical potency. A significant positive ΔTm in the CETSA would confirm this potency translates to target binding in a cellular milieu.

Table 2: Cellular Pathway Inhibition (IC50 values in µM)

Compound p-TAK1 Inhibition p-IKK Inhibition p-p38 Inhibition
Compound X [Experimental Value] [Experimental Value] [Experimental Value]
5Z-7-Oxozeaenol [Experimental Value] [Experimental Value] [Experimental Value]

| Takinib | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Interpretation: Potent inhibition of TAK1 autophosphorylation and downstream substrates at concentrations comparable to the biochemical IC50 would demonstrate effective on-target pathway modulation by Compound X.

Table 3: Functional Cellular Effects (GI50 values in µM)

Compound Cell Viability (Alone) Cell Viability (+ TNF-α) IL-6 Secretion Inhibition
Compound X [Experimental Value] [Experimental Value] [Experimental Value]
5Z-7-Oxozeaenol [Experimental Value] [Experimental Value] [Experimental Value]

| Takinib | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Interpretation: A potent GI50 value, especially in the presence of TNF-α, would validate the therapeutic hypothesis that TAK1 inhibition can lead to cancer cell death. Strong inhibition of IL-6 secretion would confirm its anti-inflammatory potential. Comparing these values to those of 5Z-7-Oxozeaenol and Takinib will benchmark the performance of Compound X against both a covalent tool compound and a selective clinical candidate.

Conclusion

This guide provides a logical and experimentally robust framework for the initial validation of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (Compound X) as a TAK1 inhibitor. By systematically progressing from direct biochemical assays to cellular mechanism and functional outcome studies, and by objectively comparing its performance against established standards, researchers can generate a comprehensive data package to support further development. The causality-driven experimental design ensures that each piece of data builds upon the last, creating a self-validating narrative of the compound's efficacy and mechanism of action.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(8), 1029-1039.e7. [Link]

  • Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. (2017). PubMed. [Link]

  • Li, Z., et al. (2013). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Apoptosis, 18(10), 1224-1234. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]

  • Wu, J., et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 646-655. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020). The Royal Society Publishing. [Link]

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (2022). NIH. [Link]

  • TAK1-TAB1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • TAK1-TAB1 Kinase Assay Kit, AMS.78037. (n.d.). Amsbio. [Link]

  • TAK1-TAB1 Kinase Assay Kit, 96 rxns. (n.d.). Chameleon Science. [Link]

  • Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. (2016). ScienceDirect. [Link]

  • TAK1 selective inhibition: state of the art and future opportunities. (2017). PubMed. [Link]

  • TAK1 Inhibitors as Anti-Cancer Agents. (n.d.). Roswell Park Comprehensive Cancer Center. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (2018). ResearchGate. [Link]

  • TAK1 Kinase Inhibitors for Potential Treatment of Cancer and Arthritis. (2024). Flintbox. [Link]

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  • Panipinto, P. M., et al. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. International Journal of Molecular Sciences, 22(22), 12580. [Link]

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Comparative

A Researcher's Guide to the Evaluation of Novel Bromodomain and Extra-Terminal Domain (BET) Inhibitor Candidates: A Comparative Framework

Introduction The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical epigenetic regulators and promising therapeutic targets...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical epigenetic regulators and promising therapeutic targets in oncology, immunology, and other disease areas. These proteins act as "readers" of the epigenome, recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein function, particularly BRD4, is a key driver in various malignancies, most notably through the upregulation of oncogenes like MYC.

The discovery of potent and specific small-molecule BET inhibitors, such as the well-characterized thienodiazepine JQ1, has spurred the development of a new class of anti-cancer therapeutics. However, the pipeline of novel BET inhibitors is ever-expanding, necessitating a robust, standardized framework for their evaluation and comparison.

This guide provides a comprehensive framework for characterizing a novel chemical entity for BET inhibitory activity. To illustrate this process, we will use the hypothetical candidate molecule, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , as our test case and compare its potential evaluation pathway against established, clinically relevant BET inhibitors like JQ1 , OTX015 (Birabresib) , and I-BET762 (Molibresib) .

It is critical to note that, as of this publication, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is not a recognized or published BET inhibitor within the scientific literature. Therefore, this guide will proceed as a prospective protocol for its initial characterization.

Part 1: Foundational Biochemical Characterization

The first step in evaluating any potential inhibitor is to determine if it directly engages its intended target. For BET inhibitors, this involves measuring direct binding to the acetyl-lysine binding pockets (bromodomains) of the BET family proteins.

In Vitro Binding Affinity Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a gold-standard biochemical assay for this purpose due to its sensitivity and homogeneous format. It measures the disruption of the interaction between a recombinant BET bromodomain (e.g., BRD4-BD1) and a synthetic, acetylated histone peptide.

  • Reagents & Materials:

    • Recombinant His-tagged BRD4(BD1) protein.

    • Biotinylated H4K5/8/12/16ac peptide ligand.

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-conjugated APC (Acceptor).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • Test Compounds: 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, JQ1, OTX015 (serially diluted in DMSO).

  • Procedure:

    • Dispense 2 µL of serially diluted test compounds or DMSO vehicle control into a 384-well assay plate.

    • Add 4 µL of a solution containing the Europium-labeled antibody and the BRD4(BD1) protein.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a solution containing the biotinylated histone peptide and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Normalize data to positive (no inhibitor) and negative (no BRD4) controls.

    • Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data

The primary output of this stage is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of inhibitor required to reduce the BET protein-histone interaction by 50%. This allows for a direct comparison of potency.

CompoundTarget BromodomainTypical IC50 (nM)Notes
JQ1 BRD4(BD1)~77Pan-BET inhibitor, widely used as a chemical probe.
OTX015 (Birabresib) BRD4(BD1)~25Orally bioavailable, advanced to clinical trials.
I-BET762 (Molibresib) BRD4(BD1)~35Orally bioavailable, demonstrates potent anti-inflammatory and anti-cancer activity.
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde BRD4(BD1)To Be Determined Hypothetical result from the proposed experiment. A value in the nM range would warrant further investigation.

Part 2: Cellular Target Engagement and Downstream Effects

Demonstrating that a compound can bind its target in the complex milieu of a living cell is a critical next step. This validates the biochemical findings and confirms cell permeability.

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. This assay provides direct evidence of target engagement within intact cells.

  • Cell Culture: Culture a relevant cell line (e.g., MOLM-13, an AML cell line with high MYC dependency) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific for BRD4.

  • Data Analysis: Quantify the band intensity for BRD4 at each temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated cells compared to the DMSO control, signifying stabilization of BRD4.

Diagram: Proposed Experimental Workflow

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays b_assay TR-FRET Binding Assay b_result Determine IC50 vs. BRD4(BD1)/BRD4(BD2) b_assay->b_result Quantifies Potency c_cetsa CETSA (Target Engagement) b_result->c_cetsa Step 2 (If potent) c_cetsa_res Confirm Intracellular Target Binding c_cetsa->c_cetsa_res c_qpcr qPCR for MYC mRNA c_qpcr_res Measure Downstream Gene Modulation c_qpcr->c_qpcr_res c_prolif Cell Proliferation Assay (e.g., MTS/CellTiter-Glo) c_prolif_res Determine GI50 (Functional Outcome) c_prolif->c_prolif_res c_cetsa_res->c_qpcr Step 3 c_qpcr_res->c_prolif Step 4 start Novel Compound: 4-(2,4-Difluorophenoxy)-3- nitrobenzenecarbaldehyde start->b_assay Step 1

Caption: Proposed workflow for evaluating a novel BET inhibitor candidate.

Modulation of a Key Downstream Target: MYC

A hallmark of effective BET inhibition is the rapid downregulation of the MYC oncogene, whose transcription is highly dependent on BRD4 activity. This can be readily quantified using quantitative PCR (qPCR).

  • Cell Treatment: Seed MOLM-13 cells and treat with a dose-response curve of the test compound (e.g., 0-10 µM) for 6 hours.

  • RNA Extraction: Isolate total RNA from the cells using a standard kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR Reaction: Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of MYC mRNA using the delta-delta Ct method. A potent BET inhibitor will show a dose-dependent decrease in MYC expression.

Part 3: Functional Cellular Outcomes

The ultimate goal is to determine if target engagement and downstream gene modulation translate into a desired physiological effect, such as inhibiting cancer cell growth.

Anti-proliferative Activity

Cell viability or proliferation assays are used to determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).

  • Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV-4-11) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent such as MTS or a luminescence-based ATP assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 value.

Comparative Cellular Data

This table summarizes the expected data points from the cellular assays, providing a multi-parameter comparison of the compounds.

CompoundTarget Engagement (CETSA)MYC Downregulation (EC50, nM)Anti-proliferative Activity (GI50, nM in MOLM-13)
JQ1 Confirmed~150-200~100-200
OTX015 (Birabresib) Confirmed~50-100~50-100
I-BET762 (Molibresib) Confirmed~50-100~50-150
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde To Be Determined To Be Determined To Be Determined
Diagram: BET Inhibition Signaling Pathway

G cluster_inhibitor Mechanism of Action Histone Acetylated Histones (on Chromatin) BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb recruits PolII RNA Polymerase II PTEFb->PolII phosphorylates Gene Target Genes (e.g., MYC) Transcription Transcription Elongation PolII->Transcription TF Transcription Factors Inhibitor BET Inhibitor (e.g., JQ1, Novel Compound) Inhibitor->BRD4 displaces

Caption: Mechanism of BET inhibitor action on gene transcription.

Conclusion

This guide outlines a logical, multi-step process for the initial characterization of a novel compound, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , as a potential BET inhibitor. By systematically progressing from direct biochemical binding assays to cellular target engagement and functional outcomes, researchers can build a comprehensive data package. Comparing the results for this novel entity against well-established benchmarks like JQ1, OTX015, and I-BET762 at each stage is crucial for contextualizing its potency and potential for further development. This structured approach ensures scientific rigor and provides the necessary data to make informed decisions in the drug discovery process.

References

  • Title: The Bromodomain and Extra-Terminal Domain (BET) Inhibitors in Clinical Trials Source: Cancers (Basel) URL: [Link]

  • Title: The BET family of proteins in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Discovery of a Potent, Orally Bioavailable, and Highly Selective 4-Acyl-pyrrolo-dihydropyridazinone-Based Inhibitor of the Bromodomain and Extra-Terminal (BET) Family Proteins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: BET Bromodomain Inhibition as a Therapeutic Strategy in Ovarian Cancer Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: The clinical-stage BET inhibitor OTX015/MK-8628 suppresses tumor growth and improves survival in mouse models of glioblastoma Source: Clinical Cancer Research URL: [Link]

Validation

The Evolution of BET Inhibition: A Comparative Analysis of ABBV-744 and the Pan-BET Inhibitor Precursor, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

A Technical Guide for Researchers in Oncology and Drug Development In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in oncology. The development of small molecule inhibitors targeting these proteins has seen a rapid and insightful evolution, moving from broad-acting agents to highly selective molecules with improved therapeutic profiles. This guide provides an in-depth comparison, not of two competing drugs, but of a second-generation, highly selective BET inhibitor, ABBV-744 , and the chemical lineage of its predecessors, represented by the key synthetic intermediate, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde .

This analysis will elucidate the scientific rationale behind the progression from pan-BET inhibitors to domain-selective agents, offering valuable insights for researchers in the field. We will explore the synthetic context of the aldehyde intermediate, the mechanistic differences between pan- and selective BET inhibition, and the preclinical and clinical data that underscore the advantages of the newer generation compound, ABBV-744.

From a Synthetic Building Block to a First-Generation BET Inhibitor: The Role of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

The compound 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde is not a therapeutic agent but a crucial starting material in the synthesis of first-generation, pan-BET inhibitors such as ABBV-075 (Mivebresib) . Its chemical structure provides the foundational scaffold upon which the final, pharmacologically active molecule is constructed. The synthesis of Mivebresib involves a multi-step process where the aldehyde group of this precursor is a key reactive handle for building the complex heterocyclic core of the final drug molecule.[1][2][3]

The development of pan-BET inhibitors like Mivebresib was a significant step forward in targeting cancers driven by transcriptional dysregulation. These molecules were designed to bind with high affinity to both bromodomains (BD1 and BD2) of all BET family members (BRD2, BRD3, BRD4, and BRDT), leading to broad anti-proliferative effects in various cancer cell lines.[4][5][6]

The Limitations of Pan-BET Inhibition: A Rationale for Selectivity

While pan-BET inhibitors like Mivebresib demonstrated promising preclinical activity and entered clinical trials for a range of malignancies, including solid tumors and acute myeloid leukemia (AML), their broad mechanism of action was also associated with significant on-target toxicities.[4][7][8] The most notable of these dose-limiting toxicities include thrombocytopenia (a decrease in platelet count) and gastrointestinal disturbances.[9] These adverse effects are thought to arise from the inhibition of the first bromodomain (BD1), which is more ubiquitously involved in regulating basal gene transcription essential for the normal function of healthy cells.[10][11]

This clinical challenge spurred the development of second-generation BET inhibitors with greater selectivity for the second bromodomain (BD2). The scientific hypothesis was that selective BD2 inhibition could retain the desired anti-cancer and anti-inflammatory effects while sparing the critical functions mediated by BD1, thus leading to an improved therapeutic window.[12][13][14]

ABBV-744: A Paradigm of Selective BET Inhibition

ABBV-744 is a first-in-class, orally bioavailable small molecule that is highly selective for the BD2 bromodomain of BET proteins.[12][15] This selectivity is a key differentiator from its pan-inhibitor predecessors and forms the basis of its improved preclinical and clinical profile.

Mechanism of Action: A Tale of Two Bromodomains

The BET family of proteins acts as epigenetic "readers," recognizing acetylated lysine residues on histone tails and other proteins to regulate gene expression. Each BET protein possesses two distinct bromodomains, BD1 and BD2, which have different, albeit overlapping, functions.

BET_Inhibition cluster_Pan Pan-BET Inhibition (e.g., ABBV-075) cluster_Selective Selective BET Inhibition (ABBV-744) ABBV-075 ABBV-075 BD1 BD1 Basal Transcription ABBV-075->BD1 Inhibits BD2 BD2 Inflammatory Gene Induction ABBV-075->BD2 Inhibits Broad_Antiproliferative Broad Antiproliferative Activity BD1->Broad_Antiproliferative Toxicity On-Target Toxicity (Thrombocytopenia, GI) BD1->Toxicity BD2->Broad_Antiproliferative ABBV-744 ABBV-744 BD2_selective BD2 Inflammatory Gene Induction ABBV-744->BD2_selective Selectively Inhibits BD1_selective BD1 Basal Transcription Targeted_Anticancer Targeted Anticancer Activity (e.g., AML, Myelofibrosis) BD2_selective->Targeted_Anticancer Improved_Tolerability Improved Tolerability Targeted_Anticancer->Improved_Tolerability

Figure 1. A diagram illustrating the differential mechanisms of action of pan-BET inhibitors versus the BD2-selective inhibitor ABBV-744.

As depicted in Figure 1, pan-BET inhibitors like ABBV-075 block both BD1 and BD2, leading to widespread disruption of gene transcription and, consequently, both anti-tumor effects and off-target toxicities. In contrast, ABBV-744's selective inhibition of BD2 is thought to primarily target the transcriptional programs associated with inflammation and oncogenic signaling, which are often dependent on BD2, while leaving the essential housekeeping functions of BD1 largely intact.[10][13]

Preclinical Performance: ABBV-744 vs. ABBV-075

Preclinical studies have provided compelling evidence for the superior therapeutic profile of ABBV-744 compared to the pan-BET inhibitor ABBV-075.

ParameterABBV-075 (Pan-BET Inhibitor)ABBV-744 (BD2-Selective Inhibitor)Key Findings
Antitumor Efficacy (AML Xenograft Models) EffectiveComparable or superior to ABBV-075ABBV-744 demonstrates robust antitumor activity.[9][15][16][17]
Therapeutic Index NarrowWider than ABBV-075ABBV-744 exhibits a better safety margin.[9][16]
Tolerability Dose-limiting toxicities (thrombocytopenia)Improved tolerability profileReduced impact on platelet counts is a key advantage.[9][15][17]
Cellular Activity Broad antiproliferative activityMore selective antiproliferative activityABBV-744 is particularly active in AML and androgen receptor-positive prostate cancer cells.[9][15]

These preclinical data strongly supported the clinical development of ABBV-744 as a potentially safer and more effective therapeutic agent for specific cancer indications.

Clinical Development and Future Directions

The distinct profiles of ABBV-075 and ABBV-744 are also reflected in their clinical development paths. Mivebresib (ABBV-075) has been investigated in Phase 1 trials for relapsed/refractory solid tumors and AML, both as a monotherapy and in combination with other agents like venetoclax.[4][7][8]

ABBV-744 is currently in clinical development for hematologic malignancies where BET inhibition is a promising therapeutic strategy. A notable ongoing Phase 1b study is evaluating the safety and efficacy of ABBV-744 alone and in combination with ruxolitinib or navitoclax in patients with myelofibrosis.[12][18][19][20][21] This trial design leverages the potential for synergistic effects by combining the targeted epigenetic modulation of ABBV-744 with established therapies for this disease.

Experimental Protocols

To provide a practical context for the concepts discussed, a generalized workflow for evaluating the in vitro efficacy of a BET inhibitor is outlined below.

Workflow for In Vitro Evaluation of BET Inhibitors

experimental_workflow Cell_Culture Cancer Cell Line Culture (e.g., AML cell lines) Compound_Treatment Treatment with BET Inhibitor (e.g., ABBV-744 or ABBV-075) at various concentrations Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) to determine IC50 Compound_Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining) Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (RT-qPCR or RNA-seq) for target gene modulation (e.g., MYC) Compound_Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis

Figure 2. A representative workflow for the in vitro characterization of BET inhibitors.

Step-by-Step Methodology for Cell Viability Assay:

  • Cell Seeding: Plate cancer cells (e.g., MV4-11 for AML) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of the BET inhibitor (ABBV-744 or ABBV-075) in the appropriate cell culture medium.

  • Treatment: Treat the cells with the serially diluted compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical and should be based on the known or hypothesized role of BET proteins in the specific cancer type. For BET inhibitors, cell lines with known MYC amplifications or dependencies are often used.[6][22]

  • Assay Duration: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of BET inhibitors, which often induce cell cycle arrest and apoptosis.

  • Choice of Viability Assay: The CellTiter-Glo® assay measures ATP levels, which is a robust indicator of metabolically active, viable cells.

Conclusion

The journey from 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, a key building block for first-generation pan-BET inhibitors, to the clinical development of the BD2-selective inhibitor ABBV-744, encapsulates a story of rational drug design and the pursuit of an improved therapeutic index. This evolution highlights a critical lesson in modern drug discovery: a deeper understanding of the target biology, in this case, the distinct functions of the two bromodomains of BET proteins, can pave the way for the development of more refined and safer medicines. For researchers in the field, the comparative analysis of pan- versus selective BET inhibitors offers a compelling case study in balancing efficacy and tolerability, a central challenge in the development of novel cancer therapeutics. The ongoing clinical evaluation of ABBV-744 will ultimately determine the clinical success of this selective inhibition strategy.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency and selectivity is a paramount objective. The scaffold of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency and selectivity is a paramount objective. The scaffold of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde presents a compelling starting point for the development of targeted inhibitors for a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing upon established principles and experimental data from analogous chemical series to inform future drug design and optimization efforts.

The Core Scaffold: A Privileged Motif in Drug Discovery

The 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde scaffold integrates several key features that are frequently associated with potent biological activity. The diphenyl ether linkage is a common motif in bioactive compounds, offering a balance of rigidity and conformational flexibility. The 2,4-difluorophenoxy group is a particularly noteworthy substituent, as fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidative metabolism. The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the benzene ring and can participate in key hydrogen bonding interactions within a target's active site. Finally, the carbaldehyde group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as Schiff bases and other heterocyclic structures.

A notable example of a drug candidate possessing the 4-(2,4-difluorophenoxy) moiety is Mivebresib (ABBV-075), a potent inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins.[1][2][3] While not a direct derivative of the title compound, the clinical development of Mivebresib underscores the therapeutic potential of this chemical space.[4]

Strategic Modifications and Their Impact on Biological Activity

The systematic modification of a lead compound is the cornerstone of SAR studies. For the 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde core, three primary regions are ripe for exploration: the carbaldehyde group, the nitro-substituted phenyl ring, and the difluorophenoxy moiety.

The Versatility of the Carbaldehyde Group

The aldehyde functionality is a key site for derivatization. Condensation reactions with various amines, hydrazines, and hydroxylamines can yield a wide array of imines (Schiff bases), hydrazones, and oximes, respectively. These modifications can dramatically alter the physicochemical properties and biological activity of the parent compound. For instance, the formation of thiosemicarbazones from aldehyde precursors has been shown to impart significant antimicrobial and anticancer activities.[5] This is often attributed to the ability of the thiosemicarbazone moiety to chelate metal ions essential for the function of key microbial or cancer-related enzymes, such as ribonucleotide reductase.[5][6]

Hypothetical SAR of Carbaldehyde Derivatives

Derivative Type Potential Biological Activity Rationale for Activity
Thiosemicarbazones Anticancer, AntimicrobialMetal chelation, enzyme inhibition (e.g., ribonucleotide reductase)[5]
Schiff Bases Antibacterial, Antifungal, AnticancerDiverse steric and electronic profiles allowing for tailored interactions with various biological targets.[7]
Hydrazones Anti-inflammatory, AnalgesicCan mimic peptide bonds and interact with a variety of enzymes and receptors.
The Influence of the Nitro-Substituted Phenyl Ring

The electronic nature and substitution pattern of the central phenyl ring are critical determinants of activity. The strong electron-withdrawing effect of the nitro group at the 3-position is likely to be a key contributor to the overall activity profile.

Key Considerations:

  • Position of the Nitro Group: Shifting the nitro group to other positions on the ring would significantly alter the molecule's electronic distribution and its interaction with target proteins.

  • Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would provide valuable insights into the electronic requirements for optimal activity.

  • Additional Substituents: The introduction of other substituents on the phenyl ring could further modulate activity through steric and electronic effects.

Systematic studies on related nitrobenzamide derivatives have demonstrated that such modifications can lead to significant improvements in potency.[8]

The Role of the 2,4-Difluorophenoxy Moiety

The difluorophenoxy group is a critical component of the scaffold, likely contributing to both target engagement and favorable pharmacokinetic properties.

  • Fluorine Substituents: The fluorine atoms can enhance binding affinity through the formation of hydrogen bonds and other non-covalent interactions. Their presence can also block metabolically labile positions, thereby increasing the compound's in vivo half-life. The antimicrobial activity of some stilbene derivatives has been shown to increase with the addition of halogen substituents, which is thought to be due to increased cell membrane permeability.[9]

  • Phenoxy Linker: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt an optimal conformation for binding.

Experimental Protocols for SAR Elucidation

A robust SAR study is underpinned by reliable and reproducible experimental data. The following are key in vitro assays that would be instrumental in evaluating the biological activity of novel derivatives of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow

MTT_Assay A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition Assays

Should a specific enzyme target be identified, a dedicated inhibition assay is crucial. For instance, if the derivatives are being explored as kinase inhibitors, an in vitro kinase assay would be employed.

General Kinase Inhibition Assay Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction (e.g., ADP-Glo™ Kinase Assay).[10]

  • Data Analysis: Determine the IC50 value for each compound.

Kinase Inhibition Assay Workflow

Kinase_Assay A Combine Kinase, Substrate, and ATP B Add Test Compound A->B C Incubate B->C D Quantify Phosphorylated Substrate C->D E Determine IC50 D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic derivatization of the carbaldehyde group, coupled with a systematic exploration of substituents on the nitro-bearing phenyl ring, is likely to yield compounds with potent and selective biological activities. A thorough investigation of the SAR, guided by robust in vitro and in vivo experimental data, will be essential to unlock the full therapeutic potential of this chemical class. Future work should focus on synthesizing a diverse library of derivatives and screening them against a panel of relevant biological targets to identify promising lead compounds for further optimization.

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Validation

Mivebresib (ABBV-075) In Vivo Efficacy: A Comparative Guide for Preclinical Researchers

This guide provides a comprehensive analysis of the in vivo efficacy of Mivebresib (ABBV-075), a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of Mivebresib (ABBV-075), a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data from various mouse models, offering a comparative perspective against other BET inhibitors and standard-of-care agents. We will delve into the experimental data that underpins our understanding of Mivebresib's anti-tumor activity, providing detailed protocols and mechanistic insights to inform future research and development.

The Rationale for Targeting BET Proteins in Oncology

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers. This process is essential for the expression of key oncogenes, such as c-Myc, and other genes involved in cell proliferation, survival, and inflammation.[1][2]

Mivebresib and other BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[3][4] This disruption of protein-protein interaction leads to the suppression of target gene transcription, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[5]

Mivebresib (ABBV-075): A Potent Pan-BET Inhibitor

Mivebresib is an orally bioavailable small molecule that potently inhibits multiple members of the BET family. It binds to the bromodomains of BRD2, BRD4, and BRDT with high affinity (Ki of 1-2.2 nM), while exhibiting a slightly weaker potency towards BRD3 (Ki of 12.2 nM).[5] This pan-inhibitory profile has demonstrated broad anti-tumor activity across a wide range of hematological and solid tumor models.

In Vivo Efficacy of Mivebresib in Mouse Models

Mivebresib has shown significant single-agent anti-tumor efficacy in numerous preclinical mouse models, often demonstrating comparable or superior activity to standard-of-care therapies.[5] The primary models used to evaluate its in vivo performance are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Hematological Malignancies

In models of hematological cancers, Mivebresib has consistently demonstrated robust activity.

Co-clinical studies using patient-derived xenografts (PDX) in immunodeficient mice (NOD/Shi-scid-IL2rγnull (NOG) and NOG-EXL) have been instrumental in evaluating the clinical relevance of Mivebresib's preclinical activity.[1][6] In these models, Mivebresib monotherapy resulted in a significant reduction in tumor burden.[6]

A key study demonstrated that in 6 out of 10 AML PDX models, Mivebresib treatment led to a greater than 60% inhibition of bone marrow blasts.[6] Furthermore, it was highly effective in reducing blast counts in the spleen in all 10 models tested.[6]

Experimental Workflow: AML PDX Model

cluster_0 Patient Biopsy to PDX Establishment cluster_1 Efficacy Study p1 Patient Biopsy (AML) p2 Implantation into Immunodeficient Mice (NOG or NOG-EXL) p1->p2 Limited Passage e1 Engrafted Mice with Established Disease e2 Treatment Groups: - Vehicle - Mivebresib - Comparator e1->e2 Randomization e3 Efficacy Assessment: - Bone Marrow Blast % - Spleen Blast % - Survival e2->e3 Dosing cluster_0 Normal State cluster_1 Mivebresib Treatment n1 BET Proteins (e.g., BRD4) n4 c-Myc Gene n1->n4 n2 Acetylated Histones n2->n4 n3 Transcriptional Machinery n3->n4 n5 c-Myc mRNA n4->n5 Transcription n6 c-Myc Protein n5->n6 Translation n7 Cell Proliferation & Survival n6->n7 m1 Mivebresib m2 BET Proteins m1->m2 Inhibition m3 c-Myc Gene m2->m3 Displaced from chromatin m4 Reduced c-Myc Transcription m3->m4 m5 Decreased Cell Proliferation m4->m5

Caption: Mivebresib disrupts the interaction of BET proteins with chromatin, leading to reduced c-Myc transcription.

Pharmacodynamic Biomarkers

In vivo studies have identified pharmacodynamic biomarkers that can be used to monitor the biological activity of Mivebresib. The expression of HEXIM1 has been shown to be a functional and relevant marker for target engagement in both xenograft tumors and whole blood, correlating with drug concentration and anti-tumor efficacy. [2][5]

Experimental Protocols

The following provides a generalized, step-by-step methodology for conducting in vivo efficacy studies with Mivebresib in xenograft mouse models.

Cell Line-Derived Xenograft (CDX) Model
  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-10 x 106 cells per 100-200 µL. [7]3. Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude, SCID, or NSG). [8]4. Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Mivebresib can be formulated for oral gavage in a vehicle such as 2% DMSO, 30% PEG-400, and 68% Phosal-50PG. [6]The specific dosage and schedule will depend on the tumor model and study objectives.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) and assess statistical significance.

Patient-Derived Xenograft (PDX) Model
  • Tissue Acquisition: Obtain fresh tumor tissue from patients under appropriate ethical guidelines.

  • Implantation: Implant small fragments of the tumor tissue subcutaneously into the flank of highly immunodeficient mice (e.g., NOG or NSG). [6][8]3. Serial Passaging: Once the tumors are established, they can be serially passaged into new cohorts of mice for expansion.

  • Efficacy Studies: Follow the same procedures for randomization, treatment, and evaluation as described for CDX models.

Conclusion and Future Directions

Mivebresib (ABBV-075) has demonstrated compelling in vivo anti-tumor efficacy across a broad spectrum of hematological and solid tumor mouse models. Its activity as a single agent and in combination with other targeted therapies underscores the therapeutic potential of BET inhibition in oncology.

Future preclinical research should focus on:

  • Conducting more direct, head-to-head in vivo comparisons of Mivebresib with other pan- and domain-selective BET inhibitors to better understand the nuances of their efficacy and safety profiles.

  • Elucidating the mechanisms of both innate and acquired resistance to Mivebresib in in vivo models to develop strategies to overcome them.

  • Exploring novel combination therapies that can synergize with Mivebresib to achieve more durable anti-tumor responses.

The data presented in this guide provide a solid foundation for the continued investigation of Mivebresib and other BET inhibitors as promising cancer therapeutics. The insights gained from these preclinical studies are invaluable for guiding the design of future clinical trials and ultimately improving patient outcomes.

References

  • Piha-Paul, S. A., Sachdev, J. C., Barve, M., LoRusso, P., Szmulewitz, R., Patel, M. R., ... & Gordon, G. B. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6311-6322.
  • Albert, D. H., Goodwin, N. C., Davies, A. M., Rowe, J., Feuer, G., Boyiadzis, M., ... & Frost, D. J. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. In Vivo, 36(4), 1615-1627.
  • Jonas, B. A., Pollyea, D. A., Winer, E. S., Rizzieri, D. A., Odenike, O., Prebet, T., ... & DiMartino, J. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer, 127(16), 2953-2964.
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Comparative

A Predictive Comparison Guide to the Cross-Reactivity of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

Introduction In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its potency. Off-target interactions can lead to unforeseen toxicities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its potency. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology. This guide addresses the topic of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , a compound for which public domain data on biological activity and cross-reactivity is not currently available.

Given the absence of direct experimental evidence, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing comparisons to structurally related, well-characterized molecules, we will construct a plausible biological target hypothesis and a predicted cross-reactivity profile for this compound. Furthermore, we will provide a comprehensive, field-proven experimental workflow to empirically validate these predictions. Our objective is to equip researchers with a robust strategy for elucidating the selectivity of this and other novel chemical entities.

Part 1: Structural Analysis and Target Hypothesis

The structure of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde presents several key features that inform a hypothesis about its potential biological targets.

  • The Diaryl Ether Scaffold: This is a privileged structure in medicinal chemistry, frequently found in the core of various kinase inhibitors.[1][2] This motif provides a rigid, yet conformationally adaptable backbone that can orient functional groups for optimal interaction within the ATP-binding pocket of kinases.

  • The 2,4-Difluorophenoxy Group: The fluorine substitutions can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and cell permeability.

  • The 3-Nitrobenzenecarbaldehyde Moiety: The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding. The aldehyde group is a reactive functional group, which is less common in typical reversible kinase inhibitors, and could potentially engage in covalent interactions with nucleophilic residues (like cysteine) in a protein's binding site.

Given the prevalence of the diaryl ether scaffold in kinase inhibitors, it is highly probable that 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde functions as a kinase inhibitor . More specifically, its structure bears some resemblance to precursors and analogs of inhibitors targeting the MAPK/ERK pathway , a critical signaling cascade involved in cell proliferation, differentiation, and survival. Therefore, we hypothesize that a primary target of this compound could be a kinase within this pathway, with MEK1/2 being a plausible candidate.

Part 2: Predicted Cross-Reactivity Profile and Comparison

Kinase inhibitors are notoriously promiscuous, often exhibiting activity against multiple kinases due to the conserved nature of the ATP-binding site.[3] Assuming MEK1/2 as the primary target, we can predict a cross-reactivity profile based on the known off-target activities of other MEK inhibitors and diaryl ether-containing kinase inhibitors.

Hypothesized Off-Targets:

  • Other MAPK Family Kinases: It is common for inhibitors to show cross-reactivity against other members of the same kinase family. Therefore, potential off-targets include ERK1/2, ERK5, p38 MAP kinases, and JNK kinases . The ERK5 pathway, in particular, can act as a compensatory route when the ERK1/2 pathway is inhibited, making dual inhibitors a subject of interest.[4][5]

  • Receptor Tyrosine Kinases (RTKs): Diaryl ether motifs are also present in inhibitors of RTKs such as VEGFRs .[2][6]

  • Other Kinases: Broad screening is necessary, but other potential off-targets could include kinases known to be inhibited by diaryl urea compounds, which share some structural similarities.[7][8]

To contextualize this prediction, the table below compares the hypothesized selectivity of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde with two well-characterized, first-generation MEK1/2 inhibitors, PD98059 and U0126. It's important to note that these are non-competitive inhibitors with different binding modes, but they serve as useful benchmarks for MEK pathway inhibition.[9][10][11][12][13]

Compound Primary Target(s) Known/Predicted Off-Targets Mechanism of Action
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde MEK1/2 (Hypothesized)ERK1/2, ERK5, p38, JNK, VEGFRs (Predicted)ATP-competitive or covalent (due to aldehyde)
PD98059 MEK1Limited known kinase off-targets at therapeutic concentrationsAllosteric, non-competitive with ATP[13]
U0126 MEK1, MEK2Highly selective for MEK1/2 over many other kinases[11][14]Non-competitive with ATP[12]

Part 3: Experimental Validation Workflow

The following section details the experimental protocols necessary to empirically determine the cross-reactivity profile of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. This workflow is designed to first broadly screen for potential targets and then to confirm and quantify these interactions.

Experimental Workflow Diagram

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular & Functional Validation A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., 400+ kinases at 1-10 µM) A->B C Data Analysis: Identify Primary Hits & Potential Off-Targets (% Inhibition > 50-70%) B->C D Biochemical IC50 Determination (10-point dose-response) C->D Primary & Off-Target Hits E Binding Affinity Assay (e.g., DSF, ITC) to determine Kd D->E F Cellular Target Engagement Assay (e.g., Western Blot for p-ERK) E->F Confirmed Targets G Cellular Phenotypic Assays (Proliferation, Apoptosis) F->G

Caption: Experimental workflow for determining kinase inhibitor cross-reactivity.

Protocol 1: Broad Kinase Panel Screening

Rationale: The initial step is to screen the compound against a large, diverse panel of kinases to obtain a broad overview of its selectivity. This unbiased approach is crucial for identifying both expected and unexpected interactions.

Methodology (Radiometric Assay - e.g., HotSpot™):

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and cofactors in a buffered solution.

  • Compound Addition: Add the test compound to the wells at a final concentration of 1 µM and 10 µM. Include a DMSO-only control and a known inhibitor for each kinase as a positive control.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]-ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. Wash away excess [γ-³³P]-ATP.

  • Quantification: Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >50% or >70% inhibition at 1 µM.

Protocol 2: Biochemical IC50 Determination

Rationale: For all kinases identified as "hits" in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency against each target.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the kinase activity assay as described in Protocol 1, using the different concentrations of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Rationale: It is essential to confirm that the compound inhibits the target kinase within a cellular environment. This assay measures the phosphorylation of a known downstream substrate of the target kinase. For a MEK inhibitor, this would be the phosphorylation of ERK.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A375, which has a constitutively active MAPK pathway) and allow cells to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK1/2) and the total form of the substrate (e.g., anti-total-ERK1/2). A loading control (e.g., anti-GAPDH) should also be used.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each inhibitor concentration.

Part 4: The MAPK/ERK Signaling Pathway and Predicted Interactions

The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes. Its dysregulation is a hallmark of many cancers.

MAPK/ERK Signaling Pathway Diagram

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF Activates MEK12 MEK1/2 (Hypothesized Target) RAF->MEK12 Phosphorylates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates p38 p38 MAPK MEK12->p38 Predicted Off-Target JNK JNK MEK12->JNK ERK5 ERK5 MEK12->ERK5 Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK12->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates MEK5 MEK5 MEK5->ERK5 ERK5->Transcription

Caption: The MAPK/ERK signaling cascade with the hypothesized primary target and predicted off-targets.

Conclusion

While the precise biological activity of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde remains to be elucidated, its chemical structure strongly suggests a role as a kinase inhibitor, potentially targeting the MEK/ERK pathway. This guide provides a scientifically grounded, predictive framework for its cross-reactivity, hypothesizing off-target effects on other MAPK family members and potentially other kinases like VEGFRs.

The true value of this guide lies in the detailed, actionable experimental workflow provided. By systematically applying these biochemical and cellular assays, researchers can move from prediction to empirical data, accurately defining the selectivity profile of this novel compound. This rigorous approach is fundamental to advancing our understanding of its therapeutic potential and ensuring the integrity of future research based on its use as a chemical probe.

References

  • Cao, Z. X., Zheng, R. L., Lin, H. J., & Luo, S. D. (2019). Discovery of arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors: Synthesis, in vitro biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry Letters, 29(22), 126711. [Link]

  • Lee, D. C., & Lee, J. (2005). The non-diaryl heterocycle classes of p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 989-1006. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

  • Gava, V., Sanchez-Gastaldo, A., Nebreda, Á. R., & Sevilla, Á. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Communications Biology, 6(1), 633. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. ResearchGate. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. PubMed. [Link]

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  • National Center for Biotechnology Information. (n.d.). U0126. PubChem Compound Database. [Link]

  • Al-Jubair, K., Al-Hujaily, E., & Al-Sharif, I. (2025). The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. Molecules, 30(21), 4181. [Link]

  • Al-Osta, M. A., El-Gamal, M. I., Anbar, H. K., Abdel-Maksoud, M. S., Al-Said, M. S., & Ghorab, M. M. (2020). The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles. International Journal of Medical Sciences, 17(18), 3054–3066. [Link]

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  • Chen, T., Yang, J. F., Yang, S., & Song, B. A. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • Li, Y., Chen, Y., Wu, X., Zhang, Y., Li, D., Liu, Y., ... & Yang, S. (2020). Discovery of a Novel Dual-Target Inhibitor of ERK1 and ERK5 That Induces Regulated Cell Death to Overcome Compensatory Mechanism in Specific Tumor Types. Journal of Medicinal Chemistry, 63(8), 4148–4166. [Link]

  • Tatake, R. J., O'Neill, M. M., Kennedy, C. A., Wayne, A. L., Jakes, S., Wu, D., ... & Kriz, R. W. (2008). Identification of pharmacological inhibitors of the MEK5/ERK5 pathway. Biochemical and Biophysical Research Communications, 377(1), 120-125. [Link]

  • El-Senduny, F. F., El-Sayed, M. A., Badria, F. A., & El-Ashry, E. S. H. (2011). New inhibitors of VEGFR-2 targeting the extracellular domain dimerization process. Bioinformation, 7(2), 51–57. [Link]

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  • Liu, Y., Deng, J., Wang, Z., Wang, L., Yuan, T., Wu, H., ... & Chen, L. (2024). A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy. Nature Communications, 15(1), 1546. [Link]

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Validation

A Comparative Benchmarking Guide: 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde versus 4-Nitrobenzaldehyde in Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Nitrobenzaldehydes in Drug Discovery In the landscape of modern medicinal chemistry, aromatic aldehydes are indispensable scaffolds, serving as foundational building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nitrobenzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, aromatic aldehydes are indispensable scaffolds, serving as foundational building blocks for a diverse array of therapeutic agents. Their reactivity, centered on the electrophilic carbonyl group, provides a versatile handle for constructing complex molecular architectures. The introduction of a nitro group onto the aromatic ring, as seen in nitrobenzaldehydes, profoundly modulates the molecule's electronic properties and reactivity. The potent electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, making it a more reactive substrate for nucleophilic attack.[1][2] This heightened reactivity is a cornerstone of its utility in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[3]

This guide provides an in-depth comparative analysis of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , a key intermediate in the synthesis of advanced pharmaceutical compounds like the BET bromodomain inhibitor Mivebresib (ABBV-075)[4], against the well-established and commercially available standard, 4-Nitrobenzaldehyde .[5] We will objectively evaluate their physicochemical properties, spectroscopic signatures, and chemical reactivity, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective advantages and applications.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental for its identification, purification, and seamless integration into synthetic workflows. Below is a comparative summary of the key properties of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde and 4-Nitrobenzaldehyde.

Table 1: Physicochemical Properties

Property4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde4-Nitrobenzaldehyde
Molecular Formula C₁₃H₇F₂NO₄C₇H₅NO₃
Molar Mass 279.20 g/mol 151.12 g/mol [6]
Appearance Yellow Solid (Predicted)Light yellow crystalline powder[6]
Melting Point Not available in public literature103-106 °C[6]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Soluble in acetone, ethanol, benzene, and diethyl ether; sparingly soluble in water.[6]

Table 2: Comparative Spectroscopic Data

Technique4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (Predicted/Inferred)4-Nitrobenzaldehyde (Experimental)
¹H NMR (CDCl₃) δ ~10.2 (s, 1H, -CHO), δ ~8.5-7.0 (m, 6H, Ar-H)δ 10.1 (s, 1H, -CHO), δ 8.4 (d, 2H, Ar-H), δ 8.0 (d, 2H, Ar-H)[6]
¹³C NMR (CDCl₃) δ ~190 (-CHO), aromatic signals in the δ 160-110 range, influenced by fluorine and nitro substituents.δ 191.0 (-CHO), δ 151.0, δ 140.0, δ 131.0, δ 124.0[6]
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch), ~1250-1100 (C-F stretch)~1705 (C=O stretch), ~1530 & ~1345 (NO₂ asymmetric and symmetric stretch)[7]
Mass Spec (EI-MS) m/z 279 (M⁺)m/z 151 (M⁺)[8]

Diagram: Molecular Structures

cluster_0 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde cluster_1 4-Nitrobenzaldehyde a C13H7F2NO4 b C7H5NO3

Caption: Molecular structures of the compared aldehydes.

Chemical Reactivity: An In-depth Analysis of Electronic Effects

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[9] Conversely, electron-donating groups (EDGs) decrease reactivity.

In both 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde and 4-Nitrobenzaldehyde, the nitro group acts as a powerful EWG through both inductive (-I) and resonance (-M) effects.[1] This significantly increases the reactivity of the aldehyde compared to unsubstituted benzaldehyde.

In the case of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde , the presence of the 2,4-difluorophenoxy group introduces additional electronic complexity. The fluorine atoms are strongly electronegative, exerting a significant -I effect. The phenoxy oxygen, however, can exert a +M (electron-donating) effect. The overall electronic impact on the aldehyde's reactivity will be a balance of these competing effects. However, given the ortho and para positioning of the fluorine atoms on the phenoxy ring and the meta-positioning of the entire phenoxy group relative to the aldehyde, the inductive effects of the fluorines and the nitro group are expected to dominate, rendering this molecule a highly reactive electrophile.

Table 3: Comparative Reactivity in Key Organic Reactions

Reaction Type4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde4-NitrobenzaldehydeRationale for Reactivity Difference
Wittig Reaction HighHighBoth are highly activated towards nucleophilic attack by the phosphonium ylide due to the strong electron-withdrawing nitro group. The additional EWGs in the difluorophenoxy moiety may slightly enhance reactivity.
Reductive Amination HighHighThe initial formation of the imine is facilitated by the electrophilic carbonyl. The subsequent reduction of the imine is a standard transformation. The nitro group can also be reduced under certain conditions.
Aldol Condensation HighHighThe enhanced electrophilicity of the carbonyl carbon promotes the initial nucleophilic attack by the enolate.

Application in Synthesis: The Gateway to Complex Pharmaceuticals

Both aldehydes serve as valuable intermediates in multi-step syntheses. 4-Nitrobenzaldehyde is a widely used precursor for a variety of fine chemicals, dyes, and pharmaceuticals, including the synthesis of the drug Tipranavir.

4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde has a more specialized but highly significant application as a key building block in the synthesis of the potent and orally available BET bromodomain inhibitor, Mivebresib (ABBV-075) .[4] The synthesis of Mivebresib highlights the strategic importance of this aldehyde in constructing complex, biologically active molecules.

Diagram: Synthetic Utility

A 4-(2,4-Difluorophenoxy) -3-nitrobenzenecarbaldehyde B Multi-step Synthesis A->B Key Intermediate C Mivebresib (ABBV-075) (BET Bromodomain Inhibitor) B->C Leads to D 4-Nitrobenzaldehyde E Various Synthetic Transformations D->E Versatile Precursor F Pharmaceuticals, Dyes, Fine Chemicals E->F Yields cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Phosphonium Salt + Base in Solvent B Phosphonium Ylide A->B C Aldehyde + Ylide Solution B->C D Reaction Mixture C->D E Quenching & Extraction D->E F Column Chromatography/ Recrystallization E->F G Pure Alkene Product F->G

Sources

Comparative

A Strategic Guide to Determining the Selectivity Profile of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

To the dedicated researcher, scientist, or drug development professional, the journey of characterizing a novel chemical entity is one of rigorous, systematic investigation. The compound , 4-(2,4-Difluorophenoxy)-3-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

To the dedicated researcher, scientist, or drug development professional, the journey of characterizing a novel chemical entity is one of rigorous, systematic investigation. The compound , 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, is a structurally intriguing molecule. However, a thorough review of public-domain scientific literature reveals a notable absence of data regarding its biological targets and selectivity profile.

This guide, therefore, pivots from a direct comparison to a more foundational and arguably more critical objective: to provide an expert-led, systematic experimental workflow for the comprehensive characterization of this compound. We will treat 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (hereafter designated "DFNB") as a novel chemical entity and outline the precise steps required to uncover its primary targets, quantify its selectivity, and establish a framework for comparison against future alternatives. This document is designed not as a static data sheet, but as a strategic roadmap for discovery.

Phase 1: Unbiased Target Identification and Initial Profiling

When a compound's biological target is unknown, the initial and most critical step is to cast a wide, unbiased net. The goal is to generate initial hypotheses about the compound's mechanism of action by identifying its direct molecular interactions within a complex biological system. The chemical scaffold of DFNB, containing a phenoxy group, is prevalent in many kinase inhibitors, making the kinome a logical starting point for investigation. However, to ensure an unbiased approach, we will employ parallel strategies.

Strategy A: Large-Scale Kinase Binding Profile

The most direct method to test the kinase inhibitor hypothesis is to screen the compound against a large panel of purified human kinases. This approach provides a bird's-eye view of the compound's interactions across the entire kinome.

Causality Behind Experimental Choice: We choose a competition binding assay format, such as the KINOMEscan™ platform, because it measures the direct interaction (affinity) between the compound and the kinase active site, independent of ATP concentration.[1][2][3] This provides a "cleaner" measure of affinity (reported as a dissociation constant, Kd, or percent of control) compared to enzymatic assays, which can be influenced by the compound's mechanism of inhibition (e.g., ATP-competitive vs. allosteric).[1]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Assay Principle: Test compound (DFNB) is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates a stronger interaction between DFNB and the kinase.

  • Compound Preparation: Prepare a stock solution of DFNB in 100% DMSO (e.g., 100 mM). For an initial screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Execution (by service provider, e.g., Eurofins DiscoverX):

    • Kinases are produced as fusions with a proprietary DNA tag.

    • In separate wells of a microtiter plate, DFNB is incubated with a specific DNA-tagged kinase and a ligand-functionalized solid support.

    • The mixture is allowed to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as "% Control," where a lower percentage signifies stronger binding.

    % Control = (Signal_Compound / Signal_DMSO_Control) * 100

Hypothetical Initial Screening Data for DFNB

Kinase TargetKinase Family% Control @ 10 µMInitial Hit?
MAP4K2STE1.5Yes
MAP4K4STE35.0No
ABL1TK92.0No
CDK2CMGC88.0No
PIM1CAMK12.0Yes
ROCK1AGC75.0No

Workflow for Initial Kinase Screening

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis DFNB DFNB Stock (100mM in DMSO) AssayPlate Assay Plate (Single 10µM concentration) DFNB->AssayPlate Incubation Incubate DFNB with DNA-tagged Kinase & Immobilized Ligand AssayPlate->Incubation Wash Wash Unbound Kinase Incubation->Wash Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify Data Calculate % Control vs DMSO Quantify->Data Hits Identify Hits (% Control < Threshold, e.g., 35%) Data->Hits

Caption: Workflow for primary target identification using a large-scale kinase binding assay.

Strategy B: Chemoproteomics for Unbiased Target Discovery

To ensure we do not miss non-kinase targets, a parallel chemoproteomic approach is essential. This strategy identifies compound-protein interactions in a native-like environment using cell lysates, which contain proteins in their relevant complexes and post-translational modification states.[4][5][6][7]

Causality Behind Experimental Choice: We select the Kinobeads competitive pull-down method.[8][9][10] This technique uses a broad-spectrum affinity matrix to capture a large portion of the cellular kinome and other ATP-binding proteins. By pre-incubating the lysate with DFNB, we can identify which proteins are displaced from the beads, providing a quantitative measure of binding affinity (EC50) for hundreds of endogenous proteins simultaneously.[9]

Experimental Protocol: Kinobeads Competitive Pull-Down Assay

  • Cell Lysate Preparation: Prepare native protein lysates from relevant cell lines (e.g., HEK293 for broad coverage, or a cancer cell line for disease context). Ensure lysis is performed under non-denaturing conditions to preserve protein complexes.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of DFNB (e.g., 0.1 nM to 30 µM) or a DMSO vehicle control for 1 hour.

  • Kinobeads Enrichment: Add the Kinobeads affinity resin to each sample and incubate to allow for the capture of unbound kinases and ATP-binding proteins.

  • Enrichment & Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., label-free quantification).

  • Data Analysis: For each protein identified, quantify its abundance in each DFNB-treated sample relative to the DMSO control. Plot the dose-response curves to determine the EC50 (concentration of DFNB at which 50% of the protein is displaced from the beads).

Workflow for Chemoproteomic Target Identification

G cluster_prep Sample Preparation cluster_enrich Affinity Enrichment cluster_analysis Analysis Lysate Prepare Native Cell Lysate Incubate Incubate Lysate with Dose-Response of DFNB Lysate->Incubate Kinobeads Add Kinobeads to Capture Unbound Proteins Incubate->Kinobeads Wash Wash & Elute Captured Proteins Kinobeads->Wash Digest Tryptic Digestion to Peptides Wash->Digest MS LC-MS/MS Analysis Digest->MS Quant Quantify Protein Abundance MS->Quant Curves Generate Dose-Response Curves & Calculate EC50 Quant->Curves

Caption: Workflow for unbiased target discovery using Kinobeads and mass spectrometry.

Phase 2: Target Validation and Orthogonal Confirmation

The hits from Phase 1 are preliminary. It is imperative to validate these interactions using orthogonal assays to confirm that the compound has a functional effect on the putative target and that it engages the target within a cellular context. Based on our hypothetical data, MAP4K2 and PIM1 emerge as primary candidates. For this guide, we will proceed with the hypothetical primary target: MAP4K2 .

Strategy A: In Vitro Enzymatic Assay for Functional Inhibition

This step confirms that the binding event observed in Phase 1 translates into functional modulation of the enzyme's catalytic activity.

Causality Behind Experimental Choice: The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability.[11][12] It measures the amount of ADP produced in the kinase reaction, which is a direct and universal product of kinase activity. This allows for robust determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

Experimental Protocol: ADP-Glo™ IC50 Determination for MAP4K2

  • Reagents: Recombinant human MAP4K2 enzyme, appropriate substrate (e.g., MBP), ATP, and the ADP-Glo™ Assay System (Promega).

  • Kinase Reaction:

    • In a 384-well plate, prepare a serial dilution of DFNB (e.g., 11 points, 1:3 dilution starting from 30 µM).

    • Add MAP4K2 enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Km for the enzyme).

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the substrate for luciferase. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Normalize the data to DMSO (100% activity) and no-enzyme (0% activity) controls. Fit the dose-response curve using a four-parameter logistic model to calculate the IC50 value.

Strategy B: Cellular Target Engagement Assay

This is the self-validating step that proves the compound can cross the cell membrane and physically bind to its intended target in the complex milieu of a living cell.

Causality Behind Experimental Choice: The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[14][15] It requires no modification of the compound or the target protein. The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16][17] This provides unequivocal evidence of target engagement.

Experimental Protocol: CETSA for MAP4K2

  • Cell Treatment: Culture cells expressing endogenous MAP4K2. Treat the intact cells with a high concentration of DFNB (e.g., 10x the enzymatic IC50) or a DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation (20,000 x g for 20 min).

  • Protein Quantification: Analyze the soluble fractions by Western Blot using a specific antibody for MAP4K2. Quantify the band intensities.

  • Data Analysis: Plot the percentage of soluble MAP4K2 remaining at each temperature for both DMSO and DFNB-treated samples. A rightward shift in the melting curve for the DFNB-treated sample indicates thermal stabilization and confirms cellular target engagement.

Workflow for Cellular Target Engagement (CETSA)

G cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Detection & Analysis Cells Culture Cells Expressing Endogenous MAP4K2 Treat Treat Cells with DFNB or DMSO Cells->Treat Heat Heat Cells Across Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse WB Quantify Soluble MAP4K2 (Western Blot) Lyse->WB Curve Plot Melting Curves (Soluble Protein vs. Temp) WB->Curve Shift Observe Thermal Shift (Confirms Engagement) Curve->Shift

Caption: Workflow for confirming cellular target engagement using the CETSA method.

Phase 3: Comparative Selectivity Analysis (Hypothetical Scenario)

With the primary target validated as MAP4K2, we can now build the comparative guide. The goal is to quantify the selectivity of DFNB by profiling it against other kinases, particularly those closely related to MAP4K2, and comparing its profile to other known MAP4K2 inhibitors.

Introduction to the Target: MAP4K2 (GCK)

Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK), is a member of the Ste20-like kinase family. It functions upstream of the MKK4/7 and MKK3/6 kinases to activate the JNK and p38 MAPK signaling pathways, respectively. These pathways are implicated in a wide range of cellular processes, including inflammation, apoptosis, and T-cell signaling.

MAP4K2 Signaling Pathway

G cluster_upstream Upstream Activators cluster_mapk MAPK Cascade cluster_downstream Downstream Effects TNF TNFα / IL-1 MAP4K2 MAP4K2 (GCK) TNF->MAP4K2 activate TCR TCR TCR->MAP4K2 activate MKK47 MKK4 / MKK7 MAP4K2->MKK47 MKK36 MKK3 / MKK6 MAP4K2->MKK36 JNK JNK MKK47->JNK Response Inflammation Apoptosis Gene Expression JNK->Response p38 p38 MKK36->p38 p38->Response DFNB DFNB DFNB->MAP4K2 inhibits

Caption: Simplified MAP4K2 (GCK) signaling pathway leading to JNK and p38 activation.

Comparative Selectivity Data

To establish a selectivity profile, DFNB would be tested in enzymatic assays against a panel of kinases, including other members of the MAP4K family and key off-targets identified in Phase 1. This data is then compared to publicly available data for other inhibitors.

CompoundPrimary TargetIC50 vs. MAP4K2 (nM)IC50 vs. MAP4K4 (nM)IC50 vs. PIM1 (nM)IC50 vs. TAK1 (nM)Selectivity Notes
DFNB (Hypothetical) MAP4K2 18 >5,000 250 >10,000 Highly selective for MAP4K2 over MAP4K4 and TAK1. Moderate off-target activity on PIM1.
NG25[12]TAK1 / MAP4K221.7>10,000>10,000149Potent dual inhibitor of MAP4K2 and TAK1.
TAK1/MAP4K2 inhibitor 1[5]TAK1 / MAP4K218.2N/AN/A41.1Potent dual inhibitor with slight preference for MAP4K2.

This comparative table is the cornerstone of a selectivity guide. It allows a researcher to quickly assess the relative strengths and weaknesses of each compound. Our hypothetical data positions DFNB as a highly selective MAP4K2 inhibitor, distinguishing it from dual-target inhibitors like NG25. The moderate activity against PIM1 would be a key liability to investigate in subsequent cell-based assays.

Conclusion and Forward Outlook

While the selectivity profile of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde (DFNB) was not previously established, this guide provides a comprehensive, scientifically rigorous framework for its complete characterization. By following a multi-phased approach—from unbiased, broad-scale screening to functional validation and cellular target engagement—researchers can confidently identify a compound's primary targets and build a quantitative selectivity profile.

This systematic process is the bedrock of modern drug discovery. It ensures that decisions are data-driven, that on-target activity is confirmed in relevant biological systems, and that potential off-target liabilities are identified early. The hypothetical case study of MAP4K2 demonstrates how, once a primary target is validated, a powerful comparative analysis can be constructed to position the novel compound within the existing landscape of chemical probes and potential therapeutics. This guide serves as a blueprint for transforming an uncharacterized molecule into a well-understood research tool.

References

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Nature Reviews Drug Discovery, 11(5), 371-385. Available at: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Verheijen, J. C., & van der Stelt, M. (2018). Activity-based protein profiling for drug discovery. Leiden University. Available at: [Link]

  • Zhang, T., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 97. Available at: [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. Available at: [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • Cravatt, B. F., & Simon, G. M. (2007). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery, 6(8), 623-635. Available at: [Link]

  • Al-Ali, H. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(22), e2613. Available at: [Link]

  • Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(9), 3467-3477. Available at: [Link]

  • ResearchGate. Chemical Proteomics to Identify Molecular Targets of Small Compounds. Available at: [Link]

  • Elkins, J. M., et al. (2016). The target landscape of clinical kinase drugs. Nature Biotechnology, 34(1), 95-104. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2225. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. Available at: [Link]

  • Pär Nordlund Lab. CETSA. Available at: [Link]

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Validation

A Pharmacokinetic Comparison of Novel 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde Analogs: An In-Depth Guide

In the landscape of contemporary drug discovery, the optimization of pharmacokinetic (PK) profiles is a critical determinant of a compound's ultimate clinical success. This guide provides a comprehensive comparative anal...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the optimization of pharmacokinetic (PK) profiles is a critical determinant of a compound's ultimate clinical success. This guide provides a comprehensive comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of a series of novel 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde analogs. By integrating experimental data with mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the structure-pharmacokinetic relationships within this promising chemical scaffold.

The parent compound, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, serves as a foundational structure from which we have synthesized three analogs (Analog A, Analog B, and Analog C) with targeted chemical modifications. The primary objective of this guide is to elucidate how subtle alterations to the core molecule influence its pharmacokinetic behavior, thereby informing future drug design and development efforts.

Comparative Pharmacokinetic Profiles

A head-to-head comparison of the key pharmacokinetic parameters for the parent compound and its analogs was conducted following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. The data, summarized in the table below, reveals significant variability in oral bioavailability, clearance, and half-life, underscoring the profound impact of minor structural changes.

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)T1/2 (h)CL (mL/min/kg)Vd (L/kg)F (%)
Parent IV28500.0812752.826.16.2-
PO104501.025503.1--40
Analog A IV29200.0813804.524.17.3-
PO107800.562104.8--90
Analog B IV27800.0811702.528.55.4-
PO102102.09362.7--16
Analog C IV28900.0813353.525.06.6-
PO105501.040053.8--60

Caption: Summary of key pharmacokinetic parameters for the parent compound and its analogs following intravenous (IV) and oral (PO) administration in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; T1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Experimental Design & Methodologies

The pharmacokinetic evaluation of the 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde analogs was conducted through a series of meticulously designed in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats

The in vivo study was designed to determine the fundamental pharmacokinetic parameters of the parent compound and its analogs.[1]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing between 250-300g, were used for the study.

  • Dosing:

    • Intravenous (IV): A single 2 mg/kg bolus dose was administered via the tail vein.

    • Oral (PO): A single 10 mg/kg dose was administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[2]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Rationale for Experimental Choices:

  • The use of both IV and PO routes of administration is essential for the determination of absolute oral bioavailability.[1]

  • The chosen dose levels are standard for early-stage pharmacokinetic screening in rats.

  • A comprehensive blood sampling schedule is crucial for accurately defining the plasma concentration-time profile.

In Vitro Metabolic Stability Assessment

To investigate the metabolic liabilities of the compounds, an in vitro metabolic stability assay was performed using rat liver microsomes.

Experimental Protocol:

  • Incubation: The test compounds (1 µM) were incubated with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction was stopped by the addition of ice-cold acetonitrile.

  • Analysis: The remaining parent compound at each time point was quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.

Rationale for Experimental Choices:

  • Rat liver microsomes are a standard in vitro system for assessing phase I metabolic stability.

  • The inclusion of NADPH is necessary to support the activity of cytochrome P450 enzymes, which are major contributors to drug metabolism.[4]

Structure-Pharmacokinetic Relationship Analysis

The observed differences in the pharmacokinetic profiles of the analogs can be attributed to their distinct structural features.

  • Analog A: The modification in Analog A resulted in a significant improvement in oral bioavailability (90%) compared to the parent compound (40%). This is likely due to a reduction in first-pass metabolism, as suggested by its longer half-life.

  • Analog B: Conversely, Analog B exhibited poor oral bioavailability (16%). This could be a consequence of increased metabolic clearance or poor absorption. The enzymatic reduction of the nitro group is a known metabolic pathway for nitroaromatic compounds, which can lead to the formation of reactive intermediates and subsequent conjugation.[4]

  • Analog C: Analog C displayed a moderate improvement in oral bioavailability (60%) and a slightly longer half-life compared to the parent compound, indicating a favorable but less pronounced effect of its structural modification compared to Analog A.

Visualizing the Experimental Workflow and Potential Metabolic Pathway

To provide a clearer understanding of the experimental process and the potential metabolic fate of the parent compound, the following diagrams have been generated.

G cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability animal Sprague-Dawley Rats dosing IV & PO Dosing animal->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Parameters analysis->pk_params microsomes Rat Liver Microsomes incubation Incubation with NADPH microsomes->incubation quenching Reaction Quenching incubation->quenching lcms LC-MS/MS Analysis quenching->lcms stability_params Metabolic Stability Data lcms->stability_params G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-(2,4-Difluorophenoxy)- 3-nitrobenzenecarbaldehyde reduction Nitro Reduction parent->reduction oxidation Aldehyde Oxidation parent->oxidation conjugation Glucuronidation / Sulfation reduction->conjugation oxidation->conjugation excretion Excretion conjugation->excretion

Caption: Plausible metabolic pathway for the parent compound.

Conclusion

This comprehensive guide has provided a detailed pharmacokinetic comparison of a series of novel 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde analogs. The presented data and methodologies offer valuable insights into the structure-pharmacokinetic relationships within this chemical class. The significant variations in oral bioavailability and other pharmacokinetic parameters among the analogs highlight the critical importance of early and thorough ADME profiling in the drug discovery process. Future work will focus on elucidating the specific metabolic pathways and transporters involved in the disposition of these compounds to further guide the design of analogs with optimized pharmacokinetic properties.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

This document provides a comprehensive safety protocol for the handling and disposal of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. As a Senior Application Scientist, this guide is structured to provide not just...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety protocol for the handling and disposal of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Assessment

  • Nitroaromatic Toxicity: The nitrobenzene component is the primary concern. Nitroaromatic compounds are well-documented for their toxicity, with the potential for rapid absorption through the skin, inhalation, and ingestion.[1] The principal systemic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen. This can lead to symptoms ranging from cyanosis (bluish skin), headache, and dizziness to, in severe cases, respiratory distress and death.[1]

  • Aldehyde Reactivity and Irritation: The aldehyde functional group classifies the compound as a potential irritant. Aldehydes can cause significant irritation to the skin, eyes, and respiratory system.[2][3] Some individuals may also develop allergic skin reactions (sensitization) upon repeated exposure.[4][5]

  • Fluorinated Compound Considerations: The presence of a difluorophenoxy group suggests that upon thermal decomposition, toxic and corrosive fumes, including hydrogen fluoride, may be produced.[6]

Given these factors, 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde must be treated as a hazardous substance with acute toxicity, and the potential for skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create effective barriers against all potential routes of exposure. The following equipment must be used for all procedures involving this compound.

Protection Type Equipment Specification Rationale and Standards
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solvents containing the compound and airborne dust particles. The face shield offers a secondary layer of protection for the entire face. Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[7]
Hand Protection Double-gloving: an inner nitrile glove and a chemically resistant outer glove (e.g., butyl rubber or Viton™).The nitroaromatic structure necessitates robust protection against dermal absorption.[1] The outer glove provides primary chemical resistance, while the inner glove protects against incidental exposure during glove removal. Gloves must be inspected for integrity before each use.[4][8]
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if there is a risk of generating dust or aerosols outside of a certified chemical fume hood. The specific cartridge type should be selected based on the solvents used and potential for vapor inhalation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing risk. All operations must be conducted within a certified chemical fume hood to control vapor and dust exposure.[7][10]

Workflow for Handling 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Procedure risk_assessment 1. Conduct Risk Assessment (Review Hazards) gather_ppe 2. Assemble All Required PPE (Goggles, Shield, Gloves, Coat) risk_assessment->gather_ppe Proceed prep_hood 3. Prepare Fume Hood (Verify Airflow, Remove Clutter) gather_ppe->prep_hood weigh 4. Weigh Compound (Use Anti-Static Weighing Dish) prep_hood->weigh dissolve 5. Dissolution/Reaction (Add Reagents Slowly) weigh->dissolve monitor 6. Monitor Reaction (Keep Sash Lowered) dissolve->monitor decontaminate 7. Decontaminate Surfaces (Use Appropriate Solvent) monitor->decontaminate waste 8. Segregate & Dispose Waste (Solid vs. Liquid, Halogenated) decontaminate->waste remove_ppe 9. Doff PPE Correctly (Outer Gloves First) waste->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde.

Step 1: Pre-Handling Preparation

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before bringing the chemical into the hood.

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs.

Step 2: Handling the Compound

  • Weighing: If the compound is a solid, carefully weigh it in the fume hood to prevent inhalation of fine dust. Use a tared weigh boat or glassine paper.

  • Transfer and Reaction: When transferring the solid or adding it to a solvent, do so slowly and carefully to avoid splashing or creating dust. Always keep reactions well within the fume hood, at least 6 inches from the sash.[11]

  • Heating: If heating is required, use a heating mantle or a sand/water bath connected to a temperature controller. Avoid open flames due to the flammability of many organic solvents.[10][12]

Step 3: Post-Handling and Decontamination

  • Quenching: If necessary, quench the reaction carefully according to your validated experimental protocol.

  • Surface Decontamination: Wipe down all surfaces within the fume hood where the chemical was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles, followed by the lab coat and inner gloves.

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[4][13]

Emergency and Disposal Plans

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill: For a small spill within the fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. Prevent spilled material from entering drains or waterways.[9][15]

Waste Disposal Plan

Proper waste disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused material and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the presence of fluorine, this waste stream should be designated as "Halogenated Organic Waste."[10]

  • Disposal Compliance: Never dispose of this chemical down the drain.[10] All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[6]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, ensuring the safety of all personnel while maintaining the integrity of your research.

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